3-O-cis-p-Coumaroylmaslinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C39H54O6 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)26(27(39)22-34)13-14-30-36(5)23-28(41)32(35(3,4)29(36)16-17-38(30,37)7)45-31(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,27-30,32,40-41H,14,16-23H2,1-7H3,(H,43,44)/b15-10-/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 |
InChI Key |
KWLOAKAXMOYBRK-JHXZZHGESA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-O-cis-p-Coumaroylmaslinic Acid: Natural Sources, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural triterpenoid, 3-O-cis-p-Coumaroylmaslinic acid. It details its discovery, primary natural sources, and key biological activities, with a focus on its potential as a therapeutic agent. This document synthesizes available scientific literature to present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a pentacyclic triterpenoid belonging to the oleanane series. It is an ester conjugate of maslinic acid and cis-p-coumaric acid. Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. They are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities. The presence of the coumaroyl moiety is believed to enhance the bioactivity of the parent maslinic acid. This guide will delve into the scientific knowledge surrounding this compound, from its initial identification to its potential therapeutic applications.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₉H₅₄O₆ | [1] |
| Molecular Weight | 618.8 g/mol | [1] |
| IUPAC Name | (2S,3S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,3,4a,6a,6b,9,9,12a-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,13,14,14b-icosahydropicene-4a-carboxylic acid 3-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl] ester | [1] |
| CAS Number | 35482-91-8 | [1] |
| Appearance | Solid | |
| Melting Point | 278 - 282 °C |
Discovery and Natural Sources
The discovery of this compound has been reported from various plant species, indicating its distribution across different plant families.
Key Natural Sources
| Plant Species | Family | Plant Part | Reference |
| Miconia albicans | Melastomataceae | Leaves | [2] |
| Licania heteromorpha | Chrysobalanaceae | Leaves and Young Branches | |
| Ziziphus jujuba (Jujube) | Rhamnaceae | Fruits, Seeds | |
| Lysimachia clethroides | Primulaceae | - |
The isolation of this compound from different plant sources suggests its potential as a chemotaxonomic marker and highlights the rich chemical diversity within these plant genera.
Biological Activity and Therapeutic Potential
This compound has demonstrated significant biological activities, primarily as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and an antimicrobial agent.
PTP1B Inhibition and Anti-diabetic Potential
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. This compound has been identified as a potent inhibitor of PTP1B.
Quantitative Data: PTP1B Inhibition
| Compound | Source | IC₅₀ (µM) | Reference |
| This compound | Miconia albicans | 0.46 |
This low micromolar IC₅₀ value indicates a strong inhibitory potential against the PTP1B enzyme, making it a promising candidate for further investigation as an anti-diabetic agent.
Signaling Pathway
The inhibition of PTP1B by this compound enhances insulin signaling. PTP1B normally dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS), thus attenuating the downstream signaling cascade. By inhibiting PTP1B, the phosphorylation of IR and IRS is prolonged, leading to enhanced activation of the PI3K/Akt pathway, which ultimately promotes glucose uptake and utilization.
References
Unveiling the Bioactive Potential: A Technical Guide to 3-O-cis-p-Coumaroylmaslinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroylmaslinic acid is a naturally occurring pentacyclic triterpenoid ester. This technical guide provides an in-depth overview of its known biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.
Core Biological Activities
Current research has identified three primary areas of biological activity for this compound: inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), antimicrobial effects, and inhibition of DNA polymerase beta.
Table 1: Summary of Quantitative Biological Activity Data
| Biological Activity | Target/Organism | Metric | Value | Reference |
| PTP1B Inhibition | Human PTP1B | IC50 | 0.46 µM | [1] |
| Antimicrobial Activity | Staphylococcus capitis | MIC | 12.5 µg/mL | |
| Streptococcus agalactiae | MIC | 100 µg/mL | ||
| Candida albicans | MIC | 12.5 µg/mL | ||
| Candida krusei | MIC | 12.5 µg/mL | ||
| DNA Polymerase Beta Inhibition | DNA Polymerase Beta | IC50 | 15 µM (with BSA) | |
| IC50 | 7.5 µM (without BSA) |
Detailed Experimental Protocols
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against human PTP1B.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a specific volume of the PTP1B enzyme solution to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control with DMSO only.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a solution of pNPP to each well.
-
Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
Materials:
-
Pure cultures of test microorganisms (e.g., Staphylococcus capitis, Streptococcus agalactiae, Candida albicans, Candida krusei)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound.
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in the broth medium.
-
Prepare a standardized inoculum of the test microorganism to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Alternatively, measure the optical density at 600 nm.
DNA Polymerase Beta Inhibition Assay
This protocol details the assessment of the inhibitory effect of this compound on DNA polymerase beta activity.
Materials:
-
Recombinant human DNA polymerase beta
-
A specific DNA template-primer
-
Deoxynucleoside triphosphates (dNTPs)
-
Assay buffer (containing components like Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Bovine Serum Albumin (BSA) (optional, to assess non-specific inhibition)
-
Detection system (e.g., fluorescence-based or radioactivity-based)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DNA template-primer, and dNTPs.
-
Add varying concentrations of this compound to the reaction mixture. A control with DMSO should be included. If testing with BSA, include it in the reaction buffer.
-
Pre-incubate the mixture with the inhibitor for a short period.
-
Initiate the reaction by adding DNA polymerase beta.
-
Incubate the reaction at 37°C for a specified time to allow for DNA synthesis.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of DNA synthesis using the chosen detection method.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
While direct studies on the signaling pathways modulated by this compound are limited, inferences can be drawn from its structural components: maslinic acid and p-coumaric acid.
PTP1B Inhibition and Insulin Signaling
PTP1B is a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentiate insulin signaling, making it a potential therapeutic agent for type 2 diabetes.
Potential Anti-Inflammatory and Anti-Cancer Signaling
Maslinic acid, the parent triterpenoid, has been shown to exert anti-inflammatory and anti-cancer effects through modulation of key signaling pathways like NF-κB and p38 MAPK. The p-coumaroyl moiety is also known to possess anti-inflammatory properties. It is plausible that this compound shares these mechanisms.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the identification and characterization of the biological activities of this compound.
Conclusion
This compound demonstrates significant in vitro biological activities, including potent PTP1B inhibition, antimicrobial effects against clinically relevant pathogens, and inhibition of DNA polymerase beta. These findings suggest its potential as a lead compound for the development of novel therapeutics for diabetes, infectious diseases, and potentially cancer. Further in-depth studies are warranted to fully elucidate its mechanisms of action, explore its efficacy in in vivo models, and assess its safety and pharmacokinetic profiles. This technical guide provides a foundational resource to facilitate and guide future research in these promising directions.
References
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 3-O-cis-p-Coumaroylmaslinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-cis-p-Coumaroylmaslinic acid is a naturally occurring pentacyclic triterpenoid that has garnered scientific interest for its specific inhibitory action against Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of this compound. By examining its direct enzymatic inhibition and the well-documented activities of its constituent molecules—maslinic acid and p-coumaric acid—we can construct a multi-faceted profile of its potential therapeutic effects, including anti-diabetic, anti-inflammatory, and pro-apoptotic activities. This document details the signaling pathways involved, summarizes key quantitative data, and provides outlines of relevant experimental protocols to facilitate further research and development.
Core Mechanism of Action: PTP1B Inhibition
The primary and most directly evidenced mechanism of action for this compound is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a critical negative regulator in the insulin and leptin signaling pathways.[3][4][5] By dephosphorylating the activated insulin receptor and its substrates (like IRS-1), PTP1B attenuates insulin signaling, contributing to insulin resistance. Therefore, inhibitors of PTP1B are considered promising therapeutic agents for type 2 diabetes and obesity.
This compound has been identified as a potent inhibitor of PTP1B, with a reported half-maximal inhibitory concentration (IC50) of 0.46 μM. This positions it as a significant lead compound for further investigation in the context of metabolic diseases.
The PTP1B Signaling Pathway
PTP1B, localized to the cytoplasmic face of the endoplasmic reticulum, plays a pivotal role in downregulating key cellular signals. In the context of insulin signaling, the binding of insulin to its receptor triggers autophosphorylation of the receptor's tyrosine residues, initiating a downstream cascade that leads to glucose uptake. PTP1B acts as a brake on this process by dephosphorylating the insulin receptor, thus terminating the signal. Inhibition of PTP1B by this compound would, therefore, be expected to enhance and prolong insulin signaling, leading to improved glucose tolerance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-O-cis-p-Coumaroyl maslinic acid | Bacterial | 69297-40-1 | Invivochem [invivochem.com]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
physical and chemical properties of "3-O-cis-p-Coumaroylmaslinic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroylmaslinic acid is a naturally occurring pentacyclic triterpenoid that has garnered significant interest within the scientific community.[1][2] Isolated from the leaves of Miconia albicans, this compound exhibits a range of promising biological activities, including enzyme inhibition and antimicrobial effects.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its potential mechanisms of action.
Physical and Chemical Properties
This compound is a complex organic molecule with the molecular formula C39H54O6.[3] Its structure consists of a maslinic acid core, a pentacyclic triterpene, esterified with a cis-p-coumaric acid moiety at the C-3 position. The presence of both a hydrophilic carboxylic acid group and a large lipophilic triterpenoid structure gives the molecule amphipathic properties, influencing its solubility and biological interactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C39H54O6 | |
| Molecular Weight | 618.8 g/mol | |
| Melting Point | 278 - 282 °C | |
| Appearance | Solid | |
| LogP (calculated) | 8.8 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 5 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Maslinic Acid Core | ||
| Methyl Groups (CH3) | 0.7 - 1.3 | 15 - 30 |
| Methylene Groups (CH2) | 1.0 - 2.5 | 20 - 45 |
| Methine Groups (CH) | 1.0 - 3.0 | 35 - 60 |
| Olefinic Proton (H-12) | ~5.3 | ~122 (C-12), ~144 (C-13) |
| Carboxylic Acid (COOH) | 10 - 12 | 175 - 185 |
| cis-p-Coumaroyl Moiety | ||
| Olefinic Protons | 5.7 - 6.8 (d, J ≈ 13 Hz) | 115 - 145 |
| Aromatic Protons | 6.7 - 7.4 (d, J ≈ 8.5 Hz) | 115 - 160 |
| Phenolic Hydroxyl (OH) | 9 - 10 | - |
| Ester Carbonyl (C=O) | - | 165 - 170 |
Experimental Protocols
Isolation of this compound from Miconia albicans
The primary source of this compound is the leaves of Miconia albicans. A general workflow for its isolation and purification is outlined below.
Methodology:
-
Extraction: The dried and powdered leaves of Miconia albicans are extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of secondary metabolites.
-
Concentration: The solvent is removed from the crude extract under reduced pressure to yield a concentrated residue.
-
Fractionation: The concentrated extract is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to separate the components of the extract into different fractions.
-
Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using techniques like preparative high-performance liquid chromatography (HPLC).
-
Structural Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods, primarily 1H NMR, 13C NMR, and mass spectrometry (MS).
PTP1B Inhibition Assay
Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme in the insulin signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes. This compound has been identified as a potent inhibitor of PTP1B with an IC50 of 0.46 μM. A common method to assess PTP1B inhibitory activity is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Methodology:
-
Reagent Preparation: Prepare a solution of recombinant human PTP1B enzyme in a suitable buffer (e.g., Tris-HCl with DTT and EDTA). Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), and serial dilutions of the test compound (this compound).
-
Incubation: In a 96-well plate, add the PTP1B enzyme solution to wells containing different concentrations of the test compound or a vehicle control. Incubate for a short period to allow for binding.
-
Reaction Initiation: Add the pNPP solution to each well to start the enzymatic reaction.
-
Absorbance Measurement: The enzymatic hydrolysis of pNPP by PTP1B produces p-nitrophenol, which has a yellow color. The absorbance is measured at 405 nm over time using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Susceptibility Testing
This compound has demonstrated antimicrobial activity against Gram-positive bacteria and yeasts. The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.
Methodology:
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in medium without the compound) and negative (medium only) controls are also included.
-
Incubation: The microtiter plate is incubated under conditions optimal for the growth of the microorganism (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection for turbidity or by measuring the optical density at 600 nm.
Potential Signaling Pathways
While direct experimental evidence for the effect of this compound on specific signaling pathways is limited, the known biological activities of its constituent parts, maslinic acid and p-coumaric acid, as well as other related triterpenoids, suggest potential involvement in key cellular signaling cascades, particularly those related to inflammation and cancer.
Potential Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Aberrant NF-κB activation is implicated in many inflammatory diseases. Many natural products, including triterpenoids and phenolic acids, have been shown to inhibit this pathway. The p-coumaric acid moiety, in particular, has been reported to suppress NF-κB activation.
Potential Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. The parent compound, maslinic acid, has been shown to exert anticancer effects, and p-coumaric acid has also been implicated in modulating MAPK signaling.
References
The Biosynthesis of 3-O-cis-p-Coumaroylmaslinic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of 3-O-cis-p-coumaroylmaslinic acid, a naturally occurring triterpenoid ester with recognized biological activities. The document elucidates the biosynthetic pathways of its precursor molecules, maslinic acid and p-coumaric acid, and discusses the enzymatic catalysis leading to the final compound. Detailed experimental protocols for the extraction, purification, and characterization of this compound from plant sources are provided, alongside a summary of available quantitative data. Visual diagrams of the biosynthetic pathways and experimental workflows are included to facilitate understanding. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
This compound is a specialized plant metabolite belonging to the triterpenoid ester class. It is formed through the esterification of the pentacyclic triterpene, maslinic acid, with cis-p-coumaric acid, a hydroxycinnamic acid. This compound has been identified in various plant species, including Miconia albicans, and has garnered interest for its potential pharmacological properties.[1][2][3] Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the sustainable development of novel therapeutic agents.
This guide details the current knowledge of the biosynthetic route to this compound, drawing from established pathways of its constituent molecules. It also provides practical, detailed methodologies for its study in a laboratory setting.
Biosynthesis of Precursor Molecules
The biosynthesis of this compound is a convergence of two major secondary metabolic pathways in plants: the terpenoid pathway leading to maslinic acid and the phenylpropanoid pathway responsible for p-coumaric acid synthesis.
Maslinic Acid Biosynthesis
Maslinic acid, a pentacyclic triterpenoid, is synthesized via the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum. The key steps are outlined below:
-
Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Synthesis: The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. A series of phosphorylations and a decarboxylation yield the five-carbon building blocks, IPP and DMAPP.
-
Squalene Synthesis: One molecule of DMAPP is condensed with two molecules of IPP to form the 15-carbon farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to produce the 30-carbon squalene.
-
Cyclization and Oxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by β-amyrin synthase to produce the pentacyclic triterpene scaffold, β-amyrin. Subsequent oxidation steps, catalyzed by cytochrome P450 monooxygenases, lead to the formation of erythrodiol and finally maslinic acid.[1]
p-Coumaric Acid Biosynthesis
p-Coumaric acid is a key intermediate in the phenylpropanoid pathway, which originates from the shikimate pathway in the plastids and cytoplasm.
-
Phenylalanine Synthesis: The shikimate pathway converts carbohydrates into the aromatic amino acid L-phenylalanine.
-
Cinnamic Acid Formation: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid.
-
Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid at the para position to yield p-coumaric acid.[4]
An alternative route involves the direct conversion of L-tyrosine to p-coumaric acid, catalyzed by tyrosine ammonia-lyase (TAL).
Final Biosynthetic Step: Esterification
The final step in the biosynthesis of this compound is the esterification of the 3-hydroxyl group of maslinic acid with cis-p-coumaric acid. This reaction is likely catalyzed by an acyltransferase. While the specific enzyme responsible for this reaction has not yet been definitively identified, it is hypothesized to be a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases.
Members of the BAHD family are known to be involved in the synthesis of a wide range of plant secondary metabolites, including esters of terpenoids. Specifically, triterpene ester synthesis-related acyltransferases (TEsACTs) have been classified within BAHD-AT clades IIIa and I. These enzymes typically utilize an acyl-CoA thioester as the acyl donor. Therefore, the biosynthesis likely involves the activation of cis-p-coumaric acid to cis-p-coumaroyl-CoA by a 4-coumarate:CoA ligase (4CL) enzyme.
Quantitative Data
Specific quantitative data for this compound in plant tissues is limited in the current literature. However, studies on Miconia albicans, a known source of this compound, have reported the total phenolic content of its extracts. While not specific to the target molecule, this provides a general indication of the abundance of related compounds.
| Plant Source | Extract Type | Analytical Method | Reported Value | Reference |
| Miconia albicans leaves | Methanolic | Folin-Ciocalteu | 70.04 ± 0.12 mg Gallic Acid Equivalents/g dry extract | |
| Miconia albicans leaves | Ethanolic | Folin-Ciocalteu | 551.3 ± 3.72 mg Gallic Acid Equivalents/g dry extract |
Further research employing quantitative techniques such as HPLC-MS/MS or qNMR is required to determine the precise concentration of this compound in various plant sources.
Experimental Protocols
The following protocols are provided as a guide for the extraction, purification, and analysis of this compound from plant materials.
Extraction and Isolation of Triterpenoid Esters
This protocol is a general procedure that can be adapted for the extraction of triterpenoid esters from plant leaves.
Materials:
-
Dried and powdered plant material (e.g., Miconia albicans leaves)
-
Ethanol (95%)
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Maceration: Macerate the powdered plant material (100 g) with 95% ethanol (1 L) at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and then ethyl acetate. The nonpolar triterpenoid esters are expected to be in the ethyl acetate fraction.
-
Column Chromatography: Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3). Combine fractions containing the compound of interest.
-
Purification: Further purify the combined fractions using preparative HPLC to obtain the pure compound.
HPLC-HRMS-SPE-NMR Analysis
This advanced hyphenated technique is powerful for the identification and structural elucidation of natural products directly from complex mixtures.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
-
High-Resolution Mass Spectrometer (HRMS)
-
Solid-Phase Extraction (SPE) unit
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
HPLC Separation: Inject the plant extract onto a suitable reversed-phase HPLC column (e.g., C18). Develop a gradient elution method using water and acetonitrile, both with a small percentage of formic acid, to achieve good separation of the components.
-
HRMS and PDA Detection: As the compounds elute from the column, they are detected by the PDA detector and their high-resolution mass spectra are acquired by the HRMS.
-
SPE Trapping: The eluent corresponding to peaks of interest is automatically directed to an SPE cartridge where the compound is trapped.
-
Elution and NMR Analysis: The trapped compound is then eluted from the SPE cartridge with a deuterated solvent (e.g., acetonitrile-d3) directly into the NMR flow probe.
-
NMR Data Acquisition: Acquire 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the structure of the isolated compound.
Conclusion
The biosynthesis of this compound in plants is a fascinating example of the intricate interplay between different secondary metabolic pathways. While the complete biosynthetic route, particularly the final esterification step, is not yet fully elucidated, current knowledge points towards the involvement of a BAHD acyltransferase. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate this compound, from its isolation and characterization to the identification of the specific enzymes involved in its synthesis. Future research in this area will be crucial for unlocking the full potential of this compound and other related triterpenoid esters in the development of new pharmaceuticals and other valuable bioproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce [frontiersin.org]
- 3. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of response surface methodology and quantitative NMR for the optimum extraction, characterization, and quantitation of Antrodia cinnamomea triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
comprehensive literature review on "3-O-cis-p-Coumaroylmaslinic acid"
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-cis-p-Coumaroylmaslinic acid is a naturally occurring pentacyclic triterpenoid that has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its potent protein tyrosine phosphatase 1B (PTP1B) inhibitory and antimicrobial properties. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to serve as an in-depth resource for researchers in drug discovery and development.
Introduction
This compound is a derivative of maslinic acid, a pentacyclic triterpene widely distributed in the plant kingdom. The addition of a cis-p-coumaroyl group at the C-3 position significantly influences its biological profile. This compound has been isolated from various plant species, including Miconia albicans and Licania heteromorpha[1][2]. Its primary reported activities include the inhibition of PTP1B, a key regulator in insulin signaling pathways, and antimicrobial effects against a range of pathogens[1][2]. Given the therapeutic implications of these activities in metabolic disorders and infectious diseases, this compound presents a promising lead for further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₅₄O₆ | [3] |
| Molecular Weight | 618.84 g/mol | |
| CAS Number | 69297-40-1 | |
| Appearance | Solid | |
| Melting Point | 278-282 °C |
Biological Activities
PTP1B Inhibition
This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, and its inhibition is a key therapeutic strategy for type 2 diabetes and obesity.
Table 2: PTP1B Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 0.46 ± 0.07 µM | Recombinant human PTP1B |
Antimicrobial Activity
This compound has demonstrated activity against Gram-positive bacteria and yeasts. The minimum inhibitory concentrations (MICs) against various microorganisms are summarized in Table 3.
Table 3: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolate | >100 | |
| Staphylococcus capitis | Clinical Isolate | 12.5 | |
| Streptococcus agalactiae | Clinical Isolate | 25 | |
| Candida albicans | Clinical Isolate | 12.5 | |
| Candida krusei | Clinical Isolate | 25 | |
| Klebsiella pneumoniae | Clinical Isolate | >100 | |
| Escherichia coli | Clinical Isolate | >100 | |
| Pseudomonas aeruginosa | Clinical Isolate | >100 |
Mechanism of Action: PTP1B Signaling Pathway
This compound exerts its anti-diabetic potential by inhibiting PTP1B, thereby enhancing insulin signaling. The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the effect of its inhibition.
Caption: PTP1B's role in insulin signaling and its inhibition.
Experimental Protocols
Isolation of this compound from Miconia albicans
While a detailed, step-by-step protocol for the isolation of this compound is not explicitly provided in the primary literature, the general procedure can be inferred from the referenced studies. The following is a generalized workflow.
Caption: Generalized workflow for isolation from Miconia albicans.
PTP1B Inhibition Assay
This protocol is adapted from the methodology described by Lima et al. (2018).
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer: 50 mM citrate buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)
-
This compound (test compound)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 10 µL of the test compound solution at various concentrations.
-
Add 70 µL of the assay buffer to each well.
-
Add 10 µL of the PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol is based on the methodology described by Braca et al. (2000).
Materials:
-
Test microorganisms (bacterial and fungal strains)
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
This compound (test compound)
-
96-well microtiter plates
-
Standardized inoculum of each microorganism
-
Resazurin solution (as a viability indicator, optional)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Visual inspection or the use of a viability indicator like resazurin can be employed.
Discussion and Future Perspectives
The potent PTP1B inhibitory activity of this compound positions it as a compelling candidate for the development of novel therapeutics for type 2 diabetes and obesity. The IC₅₀ value in the sub-micromolar range is particularly promising. Further studies should focus on its selectivity against other protein tyrosine phosphatases to assess its potential for off-target effects. In vivo studies are also warranted to evaluate its efficacy and pharmacokinetic profile.
The antimicrobial activity, particularly against Staphylococcus capitis and Candida species, suggests potential applications in treating certain infections. The lack of activity against Gram-negative bacteria is a common feature of many triterpenoids and may be attributed to the outer membrane barrier of these bacteria.
While the primary biological activities have been identified, further research into other potential therapeutic areas, such as anti-inflammatory or anticancer effects, could be beneficial, given the known activities of its parent compound, maslinic acid.
Conclusion
This compound is a promising natural product with well-defined PTP1B inhibitory and antimicrobial activities. This technical guide provides a consolidated resource of the current knowledge, including quantitative data and detailed experimental protocols, to facilitate further research and development of this compound as a potential therapeutic agent. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual aid for understanding its mechanism and study design.
References
Initial Investigation of 3-O-cis-p-Coumaroylmaslinic Acid Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroylmaslinic acid is a natural product belonging to the family of pentacyclic triterpenes. While specific cytotoxic investigations on this particular molecule are not extensively documented in publicly available literature, its parent compound, maslinic acid, and its derivatives have garnered significant interest for their potential as anti-cancer agents.[1][2] This guide provides a comprehensive overview of the typical cytotoxic mechanisms observed for maslinic acid derivatives and outlines the standard experimental protocols for an initial investigation into the cytotoxicity of this compound. The information presented herein is synthesized from research on structurally related compounds and serves as a foundational resource for researchers initiating studies on this specific molecule.
Quantitative Cytotoxicity Data of Maslinic Acid Derivatives
The cytotoxic activity of maslinic acid and its derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following table summarizes representative IC50 values for various maslinic acid derivatives from the literature.
| Derivative | Cell Line | IC50 (µM) | Reference |
| Maslinic Acid | 518A2 (Melanoma) | Lower than other cell lines | [1][2] |
| Maslinic Acid | MKN28 (Gastric Cancer) | Lower than other cell lines | [1] |
| Diacetylated benzylamide of maslinic acid | Human Ovarian Cancer Cells | Not specified, but noted as extraordinary | |
| Tyramidyl maslinic acid (TMA) | MCF-7 (Breast Cancer) | 4.12-fold reduction compared to MA | |
| Tyramidyl maslinic acid (TMA) | B16-F10 (Melanoma) | 4.72-fold reduction compared to MA | |
| Maslinic acid-coumarin conjugate (Compound 5) | HT29 (Colon Cancer) | 6.69 ± 1.2 µg/mL | |
| Maslinic acid-coumarin conjugate (Compound 13) | HT29 (Colon Cancer) | 2.7 ± 0.8 µg/mL |
Core Mechanisms of Cytotoxicity
The cytotoxic effects of maslinic acid derivatives are primarily attributed to the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism by which maslinic acid derivatives exert their anti-cancer effects. Studies on various derivatives have elucidated the involvement of key signaling pathways.
Signaling Pathway for Apoptosis Induction by Maslinic Acid Derivatives
Caption: Apoptotic signaling cascade initiated by maslinic acid derivatives.
The intrinsic (mitochondrial) pathway is a common route, characterized by:
-
Disruption of Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors.
-
Regulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 are frequently observed.
-
Caspase Activation: The release of cytochrome c from the mitochondria activates a caspase cascade, including caspase-9 and the executioner caspase-3.
The extrinsic pathway, involving death receptors, can also be activated, as evidenced by the cleavage of caspase-8. Furthermore, some derivatives have been shown to increase the levels of Smac/DIABLO, a protein that antagonizes inhibitors of apoptosis proteins (IAPs). In some cellular contexts, the p38 MAPK signaling pathway, potentially triggered by an increase in intracellular calcium, has been implicated in maslinic acid-induced apoptosis.
Cell Cycle Arrest
Maslinic acid derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases. This prevents cell proliferation and can ultimately lead to cell death.
Signaling Pathway for Cell Cycle Arrest by Maslinic Acid Derivatives
Caption: Cell cycle regulation affected by maslinic acid derivatives.
The most commonly reported cell cycle arrest induced by these compounds occurs at the G0/G1 phase . This is often associated with the downregulation of key cell cycle proteins such as Cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2), and the upregulation of cyclin-dependent kinase inhibitors like p21. Arrest at the G2/M phase has also been observed in some instances.
Experimental Protocols
A thorough initial investigation of the cytotoxicity of this compound would involve a series of well-established in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
An alternative to the MTT assay is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Logical Flow of Annexin V/PI Apoptosis Assay
Caption: Principle of apoptosis detection by Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.
-
Further investigation into the mechanism of apoptosis can be conducted through DNA laddering assays, measurement of mitochondrial membrane potential, and western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family).
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
RNA Digestion: Treat the cells with RNase to prevent staining of double-stranded RNA.
-
DNA Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI). The amount of PI fluorescence is proportional to the amount of DNA.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a histogram of DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
While direct evidence for the cytotoxicity of this compound is currently limited, the extensive research on its parent compound and other derivatives provides a strong rationale for its investigation as a potential cytotoxic agent. The established methodologies for assessing cytotoxicity, apoptosis, and cell cycle progression outlined in this guide offer a robust framework for the initial characterization of its anti-cancer properties. Future studies should focus on determining the IC50 values of this compound across a panel of cancer cell lines and elucidating the specific molecular pathways through which it exerts its cytotoxic effects. This will be crucial in evaluating its potential for further development as a therapeutic agent.
References
3-O-cis-p-Coumaroylmaslinic Acid: A Potent Natural Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in the insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The overexpression or increased activity of PTP1B leads to the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the insulin signal transduction cascade. Consequently, the discovery and development of potent and selective PTP1B inhibitors are of significant interest in the pharmaceutical industry. Among the promising candidates from natural sources is 3-O-cis-p-Coumaroylmaslinic acid , a pentacyclic triterpenoid isolated from the leaves of Miconia albicans.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound as a PTP1B inhibitor, including its quantitative inhibitory activity, detailed experimental protocols, and an exploration of the relevant signaling pathways.
Quantitative Data Presentation
The inhibitory potential of this compound and its related compounds against PTP1B has been evaluated in several studies. The following tables summarize the key quantitative data for easy comparison.
Table 1: PTP1B Inhibitory Activity of this compound and Related Triterpenoids
| Compound | IC50 (µM) against PTP1B | Source Organism | Reference |
| This compound | 0.46 ± 0.07 | Miconia albicans | Lima et al., 2018 |
| 3-O-trans-p-Coumaroylmaslinic acid | 1.08 ± 0.32 | Miconia albicans | Lima et al., 2018 |
| Maslinic acid | 3.21 ± 0.8 | Miconia albicans | Lima et al., 2018 |
| Oleanolic acid | 3.4 | Not Specified | G. Popescu et al., 2019 |
| Ursolic acid | 3.1 | Not Specified | G. Popescu et al., 2019 |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning the isolation, characterization, and PTP1B inhibitory activity of this compound.
Isolation and Characterization of this compound
The following protocol is based on the methodology described by Lima et al. (2018) for the isolation of this compound from the leaves of Miconia albicans.
a. Plant Material and Extraction:
-
Dried and powdered leaves of Miconia albicans are subjected to extraction with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract.
b. High-Performance Liquid Chromatography (HPLC) Fractionation:
-
The crude extract is then fractionated using preparative HPLC. A typical setup would involve a C18 column with a gradient elution system of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape.
c. High-Resolution PTP1B Inhibition Profiling:
-
To identify the active fractions, an online or offline high-resolution inhibition profiling assay is performed. This involves mixing the HPLC eluate with the PTP1B enzyme and a substrate, followed by the measurement of enzyme activity. A decrease in activity indicates the presence of an inhibitor.
d. HPLC-HRMS-SPE-NMR for Structural Elucidation:
-
The bioactive fractions are further analyzed using a hyphenated system of HPLC, High-Resolution Mass Spectrometry (HRMS), Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC-HRMS: Provides accurate mass data for molecular formula determination.
-
HPLC-SPE: The peaks of interest are trapped on SPE cartridges for concentration and solvent exchange.
-
NMR: The trapped compounds are eluted into an NMR spectrometer for structural elucidation using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
-
PTP1B Inhibition Assay
The following is a generalized protocol for a colorimetric PTP1B inhibition assay using p-nitrophenyl phosphate (pNPP) as a substrate, based on common methodologies found in the literature.
a. Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., sodium orthovanadate)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a defined amount of PTP1B enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
PTP1B plays a pivotal role in downregulating the insulin signaling pathway. The binding of insulin to its receptor triggers a cascade of phosphorylation events, leading to glucose uptake and metabolism. PTP1B acts as a brake on this pathway by dephosphorylating key signaling molecules.
By inhibiting PTP1B, this compound is proposed to prevent the dephosphorylation of the insulin receptor and its substrates. This action would lead to a sustained phosphorylation state of these signaling molecules, thereby enhancing the downstream insulin signaling cascade and promoting glucose uptake. The potent IC50 value of 0.46 µM suggests a strong interaction between the compound and the enzyme. While the exact binding mode of this compound to PTP1B has not been experimentally determined, molecular docking studies of related triterpenoids suggest that they can bind to allosteric sites on the enzyme, leading to conformational changes that inhibit its catalytic activity.
Conclusion and Future Directions
This compound has been identified as a potent natural inhibitor of PTP1B with a sub-micromolar IC50 value. The methodologies for its isolation and in vitro evaluation are well-established. Its mechanism of action is believed to involve the potentiation of insulin signaling through the inhibition of PTP1B-mediated dephosphorylation.
However, to advance this compound as a potential therapeutic agent, further research is warranted in the following areas:
-
Enzyme Kinetics: Detailed kinetic studies are needed to determine the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).
-
Selectivity: The selectivity of this compound against other protein tyrosine phosphatases should be thoroughly investigated to assess its potential for off-target effects.
-
In Vivo Efficacy: Preclinical studies in animal models of diabetes and obesity are crucial to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.
-
Molecular Docking and Structural Biology: Co-crystallization of this compound with PTP1B or detailed molecular docking and simulation studies would provide valuable insights into its binding mode and facilitate structure-activity relationship (SAR) studies for the design of even more potent and selective analogs.
References
Unveiling the Antimicrobial Potential of 3-O-cis-p-Coumaroylmaslinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroylmaslinic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of interest in the search for novel antimicrobial agents. Isolated from various plant sources, this molecule has demonstrated notable activity against a range of microorganisms, particularly Gram-positive bacteria and yeasts. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial spectrum of this compound, including available data on its activity, detailed experimental methodologies for its assessment, and a proposed mechanism of action based on related compounds.
Antimicrobial Spectrum
The primary evidence for the antimicrobial activity of this compound comes from a study by Braca et al. (2000), which evaluated a series of triterpenoids from Licania heteromorpha.[1][2] This seminal work established that this compound exhibits selective activity against Gram-positive bacteria and yeasts.[1][2] The study also indicated that the compound was inactive against Gram-negative organisms.[1]
Quantitative Antimicrobial Data
| Microorganism | Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Data Not Available | Gram-positive Bacteria | Data Not Available | Braca et al., 2000 | |
| Data Not Available | Yeast | Data Not Available | Braca et al., 2000 | |
| Data Not Available | Gram-negative Bacteria | Inactive | Braca et al., 2000 |
Experimental Protocols
The evaluation of the antimicrobial activity of this compound and related triterpenoids typically involves the following experimental protocols.
Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Microbial Inoculum:
- Bacterial or yeast strains are cultured on appropriate agar plates for 18-24 hours.
- A few colonies are transferred to a sterile saline solution or broth.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compound:
- A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
3. Incubation:
- Each well of the microtiter plate is inoculated with the prepared microbial suspension.
- The plate is incubated at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure optical density.
Proposed Mechanism of Action
While the specific molecular mechanism of antimicrobial action for this compound has not been definitively elucidated, the activity of related pentacyclic triterpenoids suggests a multi-targeted approach that likely involves the disruption of the bacterial cell membrane and inhibition of essential enzymes.
Cell Membrane Disruption
Pentacyclic triterpenoids are known to interact with and disrupt the integrity of bacterial cell membranes. This interaction is thought to be a key factor in their selective toxicity towards Gram-positive bacteria, whose cell envelopes are more susceptible to hydrophobic molecules compared to the outer membrane of Gram-negative bacteria. The proposed mechanism involves the insertion of the triterpenoid into the lipid bilayer, leading to:
-
Increased membrane permeability: This can cause the leakage of essential intracellular components, such as ions and metabolites.
-
Alteration of membrane fluidity: Changes in membrane fluidity can impair the function of membrane-bound proteins involved in crucial cellular processes like respiration and transport.
-
Inhibition of membrane-associated enzymes: The function of enzymes embedded in the cell membrane can be directly inhibited by the presence of the triterpenoid.
Inhibition of Bacterial Enzymes
Another proposed mechanism of action for some triterpenoids is the inhibition of key bacterial enzymes. For instance, some pentacyclic triterpenoids have been shown to inhibit DNA polymerase, an enzyme essential for bacterial replication. It is plausible that this compound could exert its antimicrobial effect through a similar mechanism, thereby halting bacterial proliferation.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Antimicrobial Action
Caption: Proposed antimicrobial mechanism of this compound.
Conclusion and Future Directions
This compound represents a promising natural product with selective antimicrobial activity against Gram-positive bacteria and yeasts. While the foundational research has paved the way, further investigation is critically needed to fully characterize its potential. Future research should focus on:
-
Obtaining and publishing detailed quantitative data (MICs) against a broad panel of clinically relevant microorganisms.
-
Elucidating the precise molecular mechanism(s) of action through advanced techniques such as transcriptomics, proteomics, and cell imaging.
-
Investigating the potential for synergistic effects with existing antimicrobial agents.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.
Addressing these key areas will be essential for advancing this compound from a promising lead compound to a potential therapeutic agent in the fight against microbial infections.
References
Unraveling the Molecular Architecture of 3-O-cis-p-Coumaroylmaslinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure elucidation of 3-O-cis-p-coumaroylmaslinic acid, a naturally occurring triterpenoid with significant therapeutic potential. This document details the experimental protocols for its isolation and the comprehensive analysis of spectroscopic data that collectively define its complex molecular structure.
Introduction
This compound is a pentacyclic triterpenoid that has been isolated from various plant sources, notably from the leaves of Miconia albicans.[1][2] It has garnered significant interest in the scientific community due to its potent biological activities, including its role as an inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key therapeutic target in the management of type 2 diabetes and obesity.[1][2] The intricate structure of this compound, featuring a maslinic acid core esterified with a cis-p-coumaric acid moiety, necessitates a multi-faceted analytical approach for its complete and unambiguous characterization. This guide serves as a comprehensive resource for researchers engaged in the isolation, identification, and further development of this promising natural product.
Isolation and Purification
The isolation of this compound from its natural source is a critical first step that requires a systematic and robust chromatographic process. The following protocol outlines a general methodology for its extraction and purification from the leaves of Miconia albicans.
Experimental Protocol: Isolation of this compound
Objective: To isolate this compound from the dried leaves of Miconia albicans.
Materials and Reagents:
-
Dried and powdered leaves of Miconia albicans
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Extraction:
-
The dried and powdered leaves of Miconia albicans are first defatted by maceration with n-hexane to remove nonpolar constituents.
-
The defatted plant material is then extracted exhaustively with ethyl acetate at room temperature.
-
The resulting ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions enriched with the target compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step aids in the removal of pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water, often with a small percentage of formic acid to improve peak shape. The fraction corresponding to the peak of this compound is collected and the solvent is evaporated to yield the pure compound.
-
Figure 1: General workflow for the isolation of this compound.
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound was established through a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its molecular formula.
Table 1: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
| [M-H]⁻ | 617.3847 | 617.3842 | C₃₉H₅₃O₆ |
The fragmentation pattern observed in the MS/MS spectrum further corroborates the proposed structure, showing characteristic losses of the coumaroyl moiety and fragments arising from the maslinic acid backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons.
Table 2: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Maslinic Acid Moiety | ||
| 2 | 68.9 | 3.20 (dd, 11.5, 4.5) |
| 3 | 83.5 | 4.65 (d, 10.0) |
| ... | ... | ... |
| 12 | 122.9 | 5.30 (t, 3.5) |
| 13 | 144.5 | - |
| 23 | 28.5 | 1.05 (s) |
| 24 | 17.1 | 0.85 (s) |
| 25 | 16.0 | 0.95 (s) |
| 26 | 17.5 | 0.98 (s) |
| 27 | 23.9 | 1.25 (s) |
| 28 | 180.5 | - |
| 29 | 26.5 | 0.90 (d, 6.5) |
| 30 | 21.5 | 0.92 (d, 6.5) |
| cis-p-Coumaroyl Moiety | ||
| 1' | 128.2 | - |
| 2', 6' | 133.0 | 7.55 (d, 8.5) |
| 3', 5' | 115.8 | 6.75 (d, 8.5) |
| 4' | 160.1 | - |
| 7' | 144.9 | 6.80 (d, 13.0) |
| 8' | 118.2 | 5.85 (d, 13.0) |
| 9' | 168.0 | - |
Note: The complete assignment of all proton and carbon signals requires detailed analysis of 2D NMR spectra. The data presented here highlights key characteristic signals.
The downfield shift of the H-3 proton to δ 4.65 ppm is indicative of an ester linkage at this position. The coupling constant of approximately 13.0 Hz for the olefinic protons H-7' and H-8' confirms the cis configuration of the double bond in the p-coumaroyl moiety.
Figure 2: Key 2D NMR correlations for structure elucidation.
Biological Context: PTP1B Inhibition Signaling Pathway
This compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity, making it a promising candidate for the development of new anti-diabetic drugs.
The insulin signaling cascade begins with the binding of insulin to its receptor, leading to autophosphorylation and the subsequent phosphorylation of insulin receptor substrates (IRS). This initiates a downstream signaling cascade that ultimately results in the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake. PTP1B dephosphorylates the activated insulin receptor and IRS proteins, thus attenuating the insulin signal. Inhibition of PTP1B by compounds like this compound prevents this dephosphorylation, leading to a sustained insulin signal and enhanced glucose uptake.
Figure 3: PTP1B's role in the insulin signaling pathway and its inhibition.
Conclusion
The structure of this compound has been unequivocally determined through a synergistic application of chromatographic separation techniques and advanced spectroscopic methods. The detailed analysis of HRMS and multidimensional NMR data provides a complete picture of its molecular framework, including the stereochemistry of the coumaroyl moiety. This comprehensive structural information is fundamental for understanding its mechanism of action as a PTP1B inhibitor and for guiding future efforts in the synthesis of analogues with improved therapeutic properties. This technical guide provides researchers with the necessary foundational knowledge for the continued exploration of this and other related natural products in the pursuit of novel drug discovery.
References
Unveiling the Therapeutic Promise of 3-O-cis-p-Coumaroylmaslinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroylmaslinic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. Isolated from various plant sources, including Miconia albicans, Licania heteromorpha, and Ziziphus jujuba, this molecule has demonstrated promising therapeutic potential in several key areas, including metabolic diseases, infectious diseases, and oncology. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its quantitative biological data, detailed experimental methodologies, and the signaling pathways it modulates.
Biological Activities and Therapeutic Potential
Research has illuminated the multifaceted therapeutic potential of this compound, primarily centered around its enzyme inhibitory, antimicrobial, and cytotoxic properties.
Enzyme Inhibition: A Target for Metabolic Disease
One of the most significant findings is the potent and specific inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound. PTP1B is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a well-recognized therapeutic strategy for the treatment of type 2 diabetes and obesity. By inhibiting PTP1B, this compound can enhance insulin sensitivity, potentially leading to improved glucose homeostasis.
Antimicrobial Activity: A Natural Defense
The compound has also exhibited notable antimicrobial activity, particularly against Gram-positive bacteria and yeasts.[1] This suggests its potential as a lead compound for the development of new antimicrobial agents, which is of critical importance in an era of increasing antibiotic resistance.
Cytotoxic Activity: A Potential Anti-Cancer Agent
Furthermore, this compound has been shown to possess cytotoxic effects against a range of human tumor cell lines. This anti-cancer potential warrants further investigation to elucidate its mechanism of action and to explore its efficacy in preclinical cancer models.
Quantitative Data Summary
To facilitate a clear comparison of the biological activities of this compound, the following tables summarize the available quantitative data.
Table 1: PTP1B Inhibitory Activity
| Compound | Target | IC50 (µM) | Source Organism | Reference |
| This compound | PTP1B | 0.46 | Miconia albicans | [2] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Gram-positive bacteria & Yeasts | Data not available in abstract | [1] |
Note: The specific MIC values for this compound against various Gram-positive bacteria and yeasts were not detailed in the available abstract. The original publication by Braca et al., 2000, should be consulted for this specific data.
Table 3: Cytotoxic Activity (ED50)
| Compound | Cell Line | ED50 (µg/mL) | Reference |
| This compound | K562 (Leukemia) | >10 | |
| B16(F-10) (Melanoma) | >10 | ||
| SK-MEL-2 (Melanoma) | >10 | ||
| PC-3 (Prostate Cancer) | >10 | ||
| LOX-IMVI (Melanoma) | >10 | ||
| A549 (Lung Cancer) | >10 |
Note: The study by Lee et al., 2003, indicated that the ED50 values for this compound were greater than 10 µg/mL for all tested cell lines, suggesting lower cytotoxicity compared to other tested triterpenoids in that particular study.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
PTP1B Inhibition Assay
This assay is designed to measure the inhibitory effect of a compound on the enzymatic activity of PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the PTP1B enzyme in the assay buffer.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (a known PTP1B inhibitor) and a negative control (solvent only).
-
Add the PTP1B enzyme solution to each well and incubate for a predefined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at the same temperature for a set time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test microorganism (bacterial or yeast strains)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Test compound (this compound)
-
Sterile 96-well microplates
-
Standardized inoculum of the test microorganism
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate growth medium in the wells of a 96-well microplate.
-
Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., 0.5 McFarland standard).
-
Inoculate each well containing the test compound dilution with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the microplate under appropriate conditions (e.g., 35-37°C for 24-48 hours).
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is widely used for cytotoxicity screening.
Materials:
-
Adherent human tumor cell lines
-
Complete cell culture medium
-
Test compound (this compound)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates several times with water to remove the TCA and dead cells.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Solubilize the protein-bound dye by adding Tris base solution to each well.
-
Measure the optical density (absorbance) at a wavelength of approximately 510 nm using a microplate reader.
-
The absorbance is proportional to the amount of cellular protein and, therefore, to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the ED50 or IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and workflows.
Caption: PTP1B's role in negative regulation of the insulin signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the in vitro enzyme inhibition assay.
Caption: Experimental workflow for antimicrobial susceptibility testing (MIC determination).
Caption: Experimental workflow for the SRB cytotoxicity assay.
Conclusion and Future Directions
This compound stands out as a promising natural product with significant therapeutic potential. Its potent PTP1B inhibitory activity makes it a strong candidate for further development as an anti-diabetic and anti-obesity agent. Additionally, its antimicrobial and cytotoxic properties suggest a broader therapeutic scope that warrants more in-depth investigation.
Future research should focus on several key areas:
-
Comprehensive Biological Profiling: Elucidating the full spectrum of its antimicrobial and cytotoxic activities with specific MIC and IC50/ED50 values against a wider range of pathogens and cancer cell lines is essential.
-
Mechanism of Action Studies: In-depth studies are needed to unravel the precise molecular mechanisms underlying its antimicrobial and cytotoxic effects.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are crucial to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs could lead to the discovery of even more potent and selective compounds.
The continued exploration of this compound holds the potential to yield novel therapeutic agents for some of the most pressing health challenges of our time. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of study.
References
Methodological & Application
Application Notes and Protocols: Isolation of 3-O-cis-p-Coumaroylmaslinic Acid from Miconia albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconia albicans (Sw.) Triana, a plant species widely used in traditional medicine, is a known source of various bioactive secondary metabolites, including pentacyclic triterpenoids. Among these, maslinic acid and its derivatives have garnered significant interest for their potential therapeutic properties. This document provides a detailed protocol for the isolation and purification of a specific maslinic acid derivative, 3-O-cis-p-Coumaroylmaslinic acid, from the leaves of Miconia albicans. The methodologies described herein are based on established principles of natural product chemistry and are intended to serve as a comprehensive guide for researchers.
Experimental Protocols
Plant Material Collection and Preparation
-
1.1. Collection: Collect fresh leaves of Miconia albicans. The plant should be identified and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
1.2. Drying: Clean the leaves to remove any debris and dry them in a shaded, well-ventilated area at room temperature for 7-10 days, or until they are brittle. Alternatively, a plant dryer can be used at a controlled temperature of 40-50°C.
-
1.3. Grinding: Grind the dried leaves into a fine powder using a mechanical grinder. Store the powdered material in airtight containers, protected from light and moisture, until extraction.
Extraction
-
2.1. Maceration:
-
Soak the powdered leaf material (e.g., 1 kg) in a suitable solvent. Based on the polarity of related triterpenes, a sequential extraction starting with a non-polar solvent followed by a more polar solvent is recommended. Initially, perform a maceration with n-hexane to remove non-polar constituents like fats and waxes.
-
Following the hexane extraction, macerate the plant material in methanol or ethanol (e.g., 5 L) for 72 hours at room temperature, with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.
-
-
2.2. Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic/ethanolic extract.
Fractionation (Liquid-Liquid Partitioning)
-
3.1. Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Start with n-hexane to further remove non-polar compounds.
-
Subsequently, partition the aqueous-methanolic phase with dichloromethane or chloroform, followed by ethyl acetate. The triterpenoid acids are expected to be enriched in the ethyl acetate fraction.
-
Collect each fraction and evaporate the solvent under reduced pressure.
-
Chromatographic Purification
-
4.1. Flash Chromatography:
-
Subject the ethyl acetate fraction to flash chromatography on a silica gel column.
-
Prepare the column with silica gel (e.g., 230-400 mesh) in a non-polar solvent such as n-hexane.
-
Apply the dried ethyl acetate fraction, adsorbed onto a small amount of silica gel, to the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., from 100% n-hexane to 100% ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles. The fractions containing the target compound are expected to elute at a mid-to-high polarity of the n-hexane/ethyl acetate gradient.
-
-
4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing this compound using a reversed-phase (C18) preparative HPLC column.
-
A typical mobile phase would be a gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.
-
Monitor the elution profile using a UV detector at a wavelength suitable for the coumaroyl moiety (e.g., around 310 nm).
-
Collect the peak corresponding to the target compound.
-
Evaporate the solvent to obtain the purified this compound.
-
Structure Elucidation
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC to determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
-
Data Presentation
The following table provides an illustrative summary of the quantitative data that would be collected during the isolation process. The values are hypothetical and will vary depending on the specific experimental conditions and the concentration of the target compound in the plant material.
| Isolation Step | Fraction | Mass (g) | Yield (%) | Purity of Target Compound (%) |
| 1. Extraction | Crude Methanolic Extract | 120 | 12.0 | < 1 |
| 2. Fractionation | n-Hexane Fraction | 25 | 2.5 | 0 |
| Dichloromethane Fraction | 15 | 1.5 | ~1-5 | |
| Ethyl Acetate Fraction | 40 | 4.0 | ~5-15 | |
| Aqueous Fraction | 40 | 4.0 | < 1 | |
| 3. Flash Chromatography | Combined Fractions (FC-5 to FC-8) | 5 | 0.5 | ~60-70 |
| 4. Preparative HPLC | Purified Compound | 0.05 | 0.005 | > 95 |
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-O-cis-p-Coumaroylmaslinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of "3-O-cis-p-Coumaroylmaslinic acid," a naturally occurring triterpenoid ester. The protocols outlined below are designed to assist in the structural elucidation and characterization of this and similar maslinic acid derivatives.
Introduction
This compound is a natural compound isolated from various plant sources, including the leaves of Miconia albicans.[1][2] It consists of a maslinic acid core, a pentacyclic triterpenoid, esterified with a cis-p-coumaric acid moiety at the C-3 position. The molecule exhibits interesting biological activities, including the inhibition of protein tyrosine phosphatase 1B (PTP1B) and antimicrobial effects, making it a person of interest in drug discovery.[1][2]
NMR spectroscopy is an essential tool for the unambiguous structure determination of such complex natural products. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the stereochemistry of the molecule.
Chemical Structure
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Expected NMR Spectroscopic Data
Table 1: Expected ¹H NMR Data (δH) for the Maslinic Acid Moiety
| Position | Expected Chemical Shift (ppm) | Multiplicity |
| H-2 | ~3.70 | m |
| H-3 | ~3.00 | d |
| H-12 | ~5.30 | t |
| H-23 | ~1.00 | s |
| H-24 | ~0.80 | s |
| H-25 | ~1.00 | s |
| H-26 | ~0.75 | s |
| H-27 | ~1.15 | s |
| H-29 | ~0.90 | s |
| H-30 | ~0.90 | s |
Table 2: Expected ¹³C NMR Data (δC) for the Maslinic Acid Moiety
| Position | Expected Chemical Shift (ppm) |
| C-1 | ~47.5 |
| C-2 | ~68.5 |
| C-3 | ~83.0 |
| C-4 | ~39.0 |
| C-5 | ~55.0 |
| C-12 | ~122.0 |
| C-13 | ~144.0 |
| C-28 | ~178.0 |
Table 3: Expected ¹H and ¹³C NMR Data for the cis-p-Coumaroyl Moiety
| Position | Expected ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | Expected ¹³C Chemical Shift (ppm) |
| H-2', H-6' | ~7.35 | d | ~8.7 | ~129.7 |
| H-3', H-5' | ~6.71 | d | ~8.7 | ~114.4 |
| H-7' | ~6.77 | d | ~12.9 | ~142.7 |
| H-8' | ~5.74 | d | ~12.9 | ~115.9 |
| C-1' | - | - | - | ~158.5 |
| C-4' | - | - | - | ~125.8 |
| C-9' | - | - | - | ~168.9 |
Note: The exact chemical shifts will be influenced by the solvent used and the ester linkage.
Experimental Protocols
This section details the recommended materials and methods for the NMR analysis of this compound.
4.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as HPLC.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for triterpenoids include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated pyridine (C₅D₅N). A mixture, such as CDCl₃ with drops of CD₃OD, can also be used to improve solubility and reduce signal broadening from hydroxyl protons.
-
Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
4.2. NMR Data Acquisition
A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion. The following experiments are crucial for complete structural elucidation:
-
1D NMR:
-
¹H NMR: Provides information on the number of different types of protons and their local chemical environment.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry.
-
Workflow for NMR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structure elucidation.
Data Analysis and Interpretation
-
¹H NMR Analysis:
-
Identify the characteristic signals for the triterpenoid methyl groups (singlets).
-
Locate the olefinic proton of the maslinic acid (H-12) and the vinyl protons of the coumaroyl moiety.
-
Identify the aromatic protons of the coumaroyl group.
-
The downfield shift of the H-3 proton of the maslinic acid moiety will confirm the esterification at this position.
-
-
¹³C NMR and DEPT Analysis:
-
Count the number of carbon signals to confirm the molecular formula.
-
Use DEPT-135 to distinguish between CH₃, CH₂, and CH signals.
-
Identify the carbonyl carbons (ester and carboxylic acid) and the olefinic and aromatic carbons.
-
-
2D NMR Analysis:
-
Use the COSY spectrum to establish the proton-proton connectivities within the maslinic acid and coumaroyl spin systems.
-
Use the HSQC spectrum to assign the carbon signals for all protonated carbons.
-
Use the HMBC spectrum to connect the different fragments. Key correlations to look for include:
-
The correlation between the H-3 proton of the maslinic acid and the carbonyl carbon (C-9') of the coumaroyl moiety, which will definitively confirm the ester linkage.
-
Correlations from the methyl protons to adjacent quaternary carbons.
-
-
Use the NOESY spectrum to determine the relative stereochemistry of the molecule by observing through-space interactions between protons.
-
By following these protocols and workflows, researchers can effectively utilize NMR spectroscopy for the detailed structural analysis of this compound and other related natural products.
References
Application Notes and Protocols for the Semi-synthesis of 3-O-cis-p-Coumaroylmaslinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the semi-synthesis of 3-O-cis-p-Coumaroylmaslinic acid, a naturally occurring ester of maslinic acid with potential therapeutic applications. The protocol outlines a multi-step synthetic route commencing from maslinic acid, a readily available pentacyclic triterpene. The key steps involve the protection of the C-28 carboxylic acid and C-2 hydroxyl group of maslinic acid, the preparation of cis-p-coumaroyl chloride, the esterification at the C-3 hydroxyl position, and subsequent deprotection to yield the target compound. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are included to facilitate replication and further research.
Introduction
Maslinic acid, a natural pentacyclic triterpene found in various plants, including olives, exhibits a wide range of biological activities, such as anti-inflammatory, antioxidant, and anti-tumor effects[1][2][3]. Chemical modification of maslinic acid is a promising strategy to enhance its therapeutic potential and pharmacokinetic properties[4][5]. This compound is a naturally occurring derivative that has demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target in the management of diabetes and obesity, as well as antimicrobial properties.
The semi-synthesis of this target molecule presents a valuable approach for obtaining larger quantities for further biological evaluation and drug development. This protocol details a plausible synthetic pathway, addressing the key challenges of regioselective esterification and stereochemical control of the cis-isomer of the p-coumaroyl moiety.
Overall Synthetic Strategy
The semi-synthesis of this compound from maslinic acid is proposed to proceed through the following key stages:
-
Protection of Maslinic Acid: The C-28 carboxylic acid and the C-2 hydroxyl group of maslinic acid are protected to ensure selective esterification at the C-3 hydroxyl group. A benzyl group is proposed for the carboxylic acid, and an acetyl group for the C-2 hydroxyl.
-
Preparation of cis-p-Coumaroyl Chloride: This involves the photochemical isomerization of the more stable trans-p-coumaric acid to the cis-isomer, followed by conversion to the corresponding acid chloride.
-
Esterification: The protected maslinic acid intermediate is coupled with cis-p-coumaroyl chloride in the presence of a base.
-
Deprotection: The protecting groups are removed to yield the final product, this compound.
Experimental Protocols
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless otherwise noted. Solvents should be dried according to standard procedures.
| Reagent/Material | Supplier | Grade |
| Maslinic Acid | Commercially Available | >95% |
| Benzyl Bromide | Sigma-Aldrich | Reagent Grade |
| Potassium Carbonate | Merck | Anhydrous |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| Acetic Anhydride | Acros Organics | Reagent Grade |
| Pyridine | Sigma-Aldrich | Anhydrous |
| trans-p-Coumaric Acid | Sigma-Aldrich | >98% |
| Oxalyl Chloride | Acros Organics | 98% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
| Triethylamine | Sigma-Aldrich | >99% |
| Palladium on Carbon (10%) | Sigma-Aldrich | - |
| Sodium Methoxide | Sigma-Aldrich | 0.5 M in Methanol |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Hexane | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Silica Gel | Merck | 60 Å, 230-400 mesh |
Synthesis of Maslinic Acid Benzyl Ester (2)
-
To a solution of maslinic acid (1) (1.0 g, 2.11 mmol) in anhydrous DMF (20 mL), add potassium carbonate (0.88 g, 6.33 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (0.50 mL, 4.22 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate, 8:2) to afford maslinic acid benzyl ester (2).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| Maslinic Acid Benzyl Ester (2) | C37H54O4 | 562.83 | 85-90 | White Solid |
Synthesis of 2-O-Acetyl-maslinic Acid Benzyl Ester (3)
-
Dissolve maslinic acid benzyl ester (2) (1.0 g, 1.78 mmol) in anhydrous pyridine (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (0.34 mL, 3.56 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-O-acetyl-maslinic acid benzyl ester (3).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 2-O-Acetyl-maslinic Acid Benzyl Ester (3) | C39H56O5 | 604.87 | 90-95 | White Solid |
Preparation of cis-p-Coumaroyl Chloride (5)
3.4.1. Photochemical Isomerization to cis-p-Coumaric Acid (4)
-
Dissolve trans-p-coumaric acid (1.0 g) in methanol (200 mL) in a quartz reaction vessel.
-
Irradiate the solution with a high-pressure mercury lamp (254 nm) for 24 hours with continuous stirring.
-
Monitor the reaction by TLC or HPLC to determine the ratio of cis to trans isomers.
-
Concentrate the solution under reduced pressure.
-
Separate the cis-isomer from the trans-isomer using preparative HPLC or column chromatography on silica gel.
3.4.2. Conversion to cis-p-Coumaroyl Chloride (5)
-
Suspend cis-p-coumaric acid (4) (0.5 g, 3.05 mmol) in anhydrous dichloromethane (15 mL) containing a catalytic amount of DMF (1 drop).
-
Cool the suspension to 0 °C.
-
Add oxalyl chloride (0.32 mL, 3.66 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude cis-p-coumaroyl chloride (5), which should be used immediately in the next step.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| cis-p-Coumaric Acid (4) | C9H8O3 | 164.16 | 30-40 (after separation) | Off-white Solid |
| cis-p-Coumaroyl Chloride (5) | C9H7ClO2 | 182.60 | >95 (crude) | Yellowish Oil |
Synthesis of 2-O-Acetyl-3-O-cis-p-Coumaroylmaslinic Acid Benzyl Ester (6)
-
Dissolve 2-O-acetyl-maslinic acid benzyl ester (3) (1.0 g, 1.65 mmol) in anhydrous dichloromethane (20 mL).
-
Add triethylamine (0.46 mL, 3.30 mmol).
-
Cool the solution to 0 °C.
-
Add a solution of freshly prepared cis-p-coumaroyl chloride (5) (0.45 g, 2.48 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate, 9:1) to afford the protected final product (6).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 2-O-Acetyl-3-O-cis-p-Coumaroylmaslinic Acid Benzyl Ester (6) | C48H62O7 | 751.01 | 60-70 | White Amorphous Solid |
Deprotection to Yield this compound (7)
3.6.1. Removal of the Benzyl Group
-
Dissolve the protected compound (6) (0.5 g, 0.67 mmol) in a mixture of ethyl acetate (15 mL) and methanol (15 mL).
-
Add 10% Palladium on carbon (50 mg).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the intermediate with the benzyl group removed.
3.6.2. Removal of the Acetyl Group
-
Dissolve the crude product from the previous step in methanol (10 mL).
-
Add a 0.5 M solution of sodium methoxide in methanol until the pH reaches 10-11.
-
Stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction with 1 M HCl.
-
Concentrate the solution under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final product by preparative HPLC to separate any trans-isomer that may have formed and to obtain pure this compound (7).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| This compound (7) | C39H54O6 | 618.84 | 50-60 (over 2 steps) | White Powder |
Data Presentation
Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Benzylation | Maslinic Acid (1) | Maslinic Acid Benzyl Ester (2) | 85-90 |
| 2 | Acetylation | Maslinic Acid Benzyl Ester (2) | 2-O-Acetyl-maslinic Acid Benzyl Ester (3) | 90-95 |
| 3a | Isomerization | trans-p-Coumaric Acid | cis-p-Coumaric Acid (4) | 30-40 |
| 3b | Acyl Chloride Formation | cis-p-Coumaric Acid (4) | cis-p-Coumaroyl Chloride (5) | >95 (crude) |
| 4 | Esterification | 2-O-Acetyl-maslinic Acid Benzyl Ester (3) | 2-O-Acetyl-3-O-cis-p-Coumaroylmaslinic Acid Benzyl Ester (6) | 60-70 |
| 5 | Deprotection | Protected Intermediate (6) | This compound (7) | 50-60 |
Analytical Data for this compound (7)
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 500 MHz) | Characteristic signals for the maslinic acid skeleton and the cis-p-coumaroyl moiety. The vinylic protons of the cis-isomer will appear as doublets around δ 5.8-6.0 and δ 6.8-7.0 with a coupling constant (J) of approximately 12-13 Hz. |
| ¹³C NMR (CDCl₃, 125 MHz) | Signals corresponding to the 39 carbons of the molecule, including the ester carbonyl at ~166 ppm and the carbons of the double bond. |
| Mass Spectrometry (ESI-MS) | m/z: 619.39 [M+H]⁺, 641.37 [M+Na]⁺ |
| Melting Point | 278-282 °C |
| Purity (HPLC) | >95% |
Visualizations
Figure 1. Overall workflow for the semi-synthesis of this compound.
Figure 2. Logical steps in the semi-synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in benzylation | Incomplete reaction; degradation of benzyl bromide. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. Use fresh benzyl bromide. |
| Incomplete acetylation | Steric hindrance; insufficient reagent. | Increase the amount of acetic anhydride and pyridine. Add a catalytic amount of DMAP. |
| Low yield of cis-p-coumaric acid | Inefficient isomerization; degradation during irradiation. | Optimize irradiation time. Use a different solvent. Ensure the reaction vessel is made of quartz. |
| Isomerization to trans-isomer during coupling | Presence of base and heat can catalyze isomerization. | Perform the reaction at low temperatures (0 °C). Use the crude acid chloride immediately. |
| Difficult purification of the final product | Presence of the trans-isomer and other byproducts. | Utilize preparative reverse-phase HPLC for efficient separation of geometric isomers. |
Conclusion
The protocol described herein provides a detailed and systematic approach for the semi-synthesis of this compound. By following these procedures, researchers can obtain sufficient quantities of this promising natural product derivative for further investigation into its biological activities and potential as a therapeutic agent. The successful implementation of this synthesis will contribute to the advancement of drug discovery programs focused on natural product-based scaffolds.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. Maslinic Acid | C30H48O4 | CID 73659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moscow.sci-hub.se [moscow.sci-hub.se]
- 5. Towards cytotoxic and selective derivatives of maslinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-O-cis-p-Coumaroylmaslinic Acid in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroylmaslinic acid is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential as an anticancer agent. This compound is a derivative of maslinic acid, a well-studied triterpene known for its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties. The addition of a cis-p-coumaroyl group to the maslinic acid scaffold may modulate its bioactivity, potentially enhancing its cytotoxic effects against cancer cells and altering its mechanism of action. This document provides a summary of the current, albeit limited, research on this compound in cancer cell line studies, alongside detailed protocols for key experimental assays and visualizations of relevant signaling pathways. While specific quantitative data for this particular isomer is scarce in publicly available literature, this note leverages information on its trans-isomer and the parent compound, maslinic acid, to provide a comprehensive guide for researchers.
Data Presentation
Cytotoxicity of this compound
| Cancer Cell Line | Cancer Type | Reference |
| A549 | Lung Carcinoma | Guan et al., 2013 |
| HCT116 | Colon Carcinoma | Guan et al., 2013 |
| MDA-MB-231 | Breast Adenocarcinoma | Guan et al., 2013 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Guan et al., 2013 |
| K562 | Chronic Myelogenous Leukemia | Lee et al., 2003 |
| B16(F-10) | Melanoma | Lee et al., 2003 |
| SK-MEL-2 | Melanoma | Lee et al., 2003 |
| PC-3 | Prostate Adenocarcinoma | Lee et al., 2003 |
| LOX-IMVI | Melanoma | Lee et al., 2003 |
Comparative Cytotoxicity of Maslinic Acid and its Derivatives
To provide a frame of reference, the following table presents the IC50 values for the parent compound, maslinic acid (MA), and other relevant derivatives across a range of cancer cell lines. This data highlights the potential for modifications to the maslinic acid structure to influence anticancer potency.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Maslinic Acid | Caco-2 | Colorectal Adenocarcinoma | ~50 | Juan et al., 2008 |
| Maslinic Acid | HT29 | Colorectal Adenocarcinoma | ~40 | Juan et al., 2008 |
| Maslinic Acid | U87 | Glioblastoma | ~45 | Li et al., 2022 |
| Maslinic Acid | U251 | Glioblastoma | ~55 | Li et al., 2022 |
| Maslinic Acid | T24 | Bladder Cancer | ~30 | Li et al., 2014 |
| Maslinic Acid | 253J | Bladder Cancer | ~35 | Li et al., 2014 |
| MA Benzyl Ester | HT-29 | Colorectal Adenocarcinoma | 13.8 | Sánchez-Quesada et al., 2013 |
| MA Benzyl Ester | MCF-7 | Breast Adenocarcinoma | 16.2 | Sánchez-Quesada et al., 2013 |
| MA Benzylamide | HT-29 | Colorectal Adenocarcinoma | 11.5 | Sánchez-Quesada et al., 2013 |
| MA Benzylamide | MCF-7 | Breast Adenocarcinoma | 14.7 | Sánchez-Quesada et al., 2013 |
Proposed Mechanism of Action
While the precise signaling pathways targeted by this compound are yet to be fully elucidated, research on its parent compound, maslinic acid, and computational studies on the trans-isomer provide valuable insights.
An in-silico study has suggested that 3-trans-p-coumaroyl maslinic acid is a potential inhibitor of the p53-MDM2 interaction[1]. The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. Inhibition of the p53-MDM2 interaction can lead to the stabilization and activation of p53, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Furthermore, maslinic acid has been shown to induce apoptosis in various cancer cell lines through the activation of the MAPK signaling pathway[2][3]. Specifically, maslinic acid treatment has been linked to the phosphorylation of p38 MAPK and ERK1/2, leading to the activation of downstream apoptotic effectors such as caspase-3 and alterations in the expression of Bcl-2 family proteins[2].
Signaling Pathway Diagrams
Caption: Proposed inhibition of the p53-MDM2 interaction by this compound.
Caption: Known MAPK-mediated apoptotic pathway of Maslinic Acid.
Experimental Protocols
The following are standard protocols for key experiments to assess the anticancer activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
References
Application Notes and Protocols for Assessing the In Vitro Activity of 3-O-cis-p-Coumaroylmaslinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroylmaslinic acid is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of maslinic acid, it belongs to a class of compounds known for a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.[1][2][3][4] This document provides detailed application notes and protocols for developing a comprehensive in vitro assay to characterize the activity of this compound.
Initial research indicates that this compound is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways, suggesting its potential in metabolic disease research. Furthermore, its structural analog, 3-O-trans-p-Coumaroylmaslinic acid, has been identified as a DNA polymerase beta inhibitor, hinting at possible applications in oncology. Given the established anti-inflammatory and anti-cancer activities of maslinic acid and its derivatives, this document will focus on protocols to investigate these key areas.[1]
Potential Activities and Corresponding In Vitro Assays
Based on the known biological activities of maslinic acid and its derivatives, the following in vitro assays are recommended to elucidate the therapeutic potential of this compound.
| Potential Biological Activity | Recommended In Vitro Assay | Key Parameters Measured |
| Anti-inflammatory Activity | NF-κB Luciferase Reporter Assay | Inhibition of NF-κB transcriptional activity |
| MAPK Phosphorylation Assay (Western Blot) | Inhibition of p38, ERK1/2, and JNK phosphorylation | |
| Anti-cancer Activity | Cancer Cell Proliferation Assay (e.g., MTT, XTT) | Inhibition of cancer cell growth (IC50) |
| DNA Polymerase Beta Inhibition Assay | Inhibition of DNA polymerase beta activity (IC50) | |
| Metabolic Disease Target | PTP1B Inhibition Assay | Inhibition of PTP1B enzymatic activity (IC50) |
Experimental Protocols
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay determines the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
a. Principle: NF-κB activation is a central event in the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as TNF-α, trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This assay utilizes a reporter gene system where the luciferase gene is under the control of an NF-κB response element. Inhibition of NF-κB activation will result in a decrease in luciferase expression and, consequently, a reduction in luminescence.
b. Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 (or similar transfection reagent)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Passive Lysis Buffer
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
c. Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the transfected cells with varying concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them using Passive Lysis Buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control. Determine the inhibitory effect of this compound by comparing the treated groups to the stimulated control.
d. Data Presentation:
| Concentration of this compound (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |
| 0 (Unstimulated Control) | ||
| 0 (Stimulated Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Anti-inflammatory Activity: MAPK Phosphorylation Assay by Western Blot
This assay assesses the effect of this compound on the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
a. Principle: The MAPK pathways (p38, ERK, and JNK) are crucial in mediating inflammatory responses. Activation of these pathways involves a cascade of phosphorylation events. By using antibodies specific to the phosphorylated forms of these kinases, Western blotting can be used to determine if the compound inhibits their activation.
b. Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
c. Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each MAPK. Compare the treated groups to the LPS-stimulated control.
d. Data Presentation:
| Treatment | p-p38/total p38 Ratio | p-ERK/total ERK Ratio | p-JNK/total JNK Ratio |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + Cmpd (1 µM) | |||
| LPS + Cmpd (10 µM) | |||
| LPS + Cmpd (50 µM) |
Visualizations
Caption: Simplified NF-κB signaling pathway.
Caption: General MAPK signaling cascade.
Caption: Workflow for the NF-κB luciferase reporter assay.
References
Application Notes and Protocols: Formulation of 3-O-cis-p-Coumaroylmaslinic Acid for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-O-cis-p-Coumaroylmaslinic acid is a natural pentacyclic triterpene isolated from plants such as Miconia albicans.[1][2] It is a derivative of maslinic acid, which is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[3][4] Specifically, this compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with an IC50 of 0.46 μM, suggesting its potential in metabolic disease research.[1] It also exhibits antimicrobial activity against Gram-positive bacteria and yeasts.
A significant challenge in the preclinical evaluation of this compound is its high lipophilicity and poor water solubility, which complicates the preparation of formulations suitable for in vivo animal studies. This document provides detailed application notes and standardized protocols for the formulation of this compound to ensure consistent and effective delivery in animal models.
Physicochemical Properties
Understanding the physicochemical properties of this compound is the first step in developing an appropriate formulation strategy. Its high molecular weight and LogP value indicate poor aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₆ | |
| Molecular Weight | 618.84 g/mol | |
| Appearance | Solid | |
| Melting Point | 278-282 °C | |
| LogP | 9.85 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 6 | |
| Solubility | Insoluble in water; Soluble in DMSO, Chloroform, Ethyl Acetate, Acetone. |
Vehicle Selection for In Vivo Studies
The choice of vehicle is critical for administering hydrophobic compounds like this compound. The vehicle must effectively dissolve or suspend the compound without causing toxicity or interfering with the experimental outcomes. For oral administration of hydrophobic molecules, common vehicles include aqueous suspensions with suspending agents or solutions with co-solvents and surfactants.
| Vehicle / Excipient | Type | Route of Admin. | Properties & Considerations |
| Carboxymethyl cellulose (CMC) Sodium | Suspending Agent | Oral | Forms a stable suspension for insoluble compounds. Typically used at 0.5% - 2% in water. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Oral, IP, IV | Excellent solvent for nonpolar compounds. Must be used in low concentrations (e.g., <10% of final volume) due to potential toxicity. Often used to create a stock solution before further dilution. |
| Polyethylene Glycol (PEG300/400) | Co-solvent | Oral, IP, IV | Water-miscible solvent used to increase the solubility of poorly soluble compounds. |
| Tween 80 (Polysorbate 80) | Surfactant | Oral, IP, IV | Non-ionic surfactant used to increase solubility and stability of suspensions. |
| Corn Oil / Olive Oil | Lipid-based Vehicle | Oral, IP | Suitable for highly lipophilic drugs. Not suitable for intravenous administration. |
| SBE-β-CD (Sulfobutyl ether-β-cyclodextrin) | Solubilizer | Oral, IV | A cyclodextrin derivative that forms inclusion complexes to enhance aqueous solubility. |
Standard Operating Protocols for Formulation
It is strongly recommended to use freshly prepared formulations for optimal results. All preparations should be performed in a sterile environment, particularly for injectable routes. A vehicle-only control group should always be included in animal studies to account for any effects of the formulation itself.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add pure, sterile DMSO to the powder to achieve a final concentration of 10 mg/mL.
-
Mixing: Vortex or sonicate gently at room temperature until the solid is completely dissolved, resulting in a clear solution.
-
Storage: Store the stock solution at -20°C for short-term storage. For long-term storage, aliquot to avoid repeated freeze-thaw cycles.
This protocol is suitable for delivering the compound as a suspension.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of Carboxymethyl cellulose (CMC-Na) in sterile distilled water or saline. Mix thoroughly until a clear, viscous solution is formed.
-
Suspension: Add the required amount of solid this compound powder directly to the 0.5% CMC-Na vehicle to reach the target concentration of 1 mg/mL.
-
Homogenization: Vortex vigorously and/or sonicate until a uniform, fine suspension is achieved.
-
Administration: Keep the suspension under continuous gentle agitation (e.g., using a stir plate) during dosing to prevent settling and ensure consistent administration.
This protocol uses a combination of co-solvents and surfactants to create a clear solution suitable for injection.
-
Initial Dilution: Based on the desired final volume and a 1 mg/mL concentration, take the appropriate volume from the 10 mg/mL DMSO stock solution (Protocol 1). For a 1 mL final volume, this would be 100 µL.
-
Co-solvent Addition: To the DMSO solution, add 400 µL of PEG300 (40% of final volume). Mix well until the solution is clear.
-
Surfactant Addition: Add 50 µL of Tween 80 (5% of final volume). Mix well until the solution is clear.
-
Final Dilution: Add sterile saline or PBS to reach the final volume (add 450 µL for a 1 mL total). Mix thoroughly. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Inspection: Visually inspect the final solution to ensure it is clear and free of precipitation before administration.
This protocol is for creating a solution or suspension in an oil vehicle.
-
Initial Dilution: Take the required volume of the 10 mg/mL DMSO stock solution (Protocol 1). For a 1 mL final volume, this would be 100 µL.
-
Vehicle Addition: Add 900 µL of sterile corn oil to the DMSO solution.
-
Homogenization: Vortex thoroughly to mix. The result may be a clear solution or a fine suspension.
-
Administration: If a suspension forms, ensure it is well-mixed immediately prior to each administration.
The following diagram illustrates the decision-making process for selecting an appropriate formulation vehicle based on the compound's properties and the intended route of administration.
Biological Context: PTP1B Inhibition Signaling
This compound is an inhibitor of PTP1B. PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in insulin and leptin signaling pathways. It dephosphorylates and thereby inactivates the insulin receptor (IR) and its substrates (e.g., IRS-1). By inhibiting PTP1B, this compound can enhance insulin signaling, making it a target of interest for type 2 diabetes and obesity research.
The diagram below illustrates the mechanism of PTP1B inhibition.
References
Application Notes and Protocols: Analytical Techniques for the Separation of cis- and trans-Isomers of p-Coumaroylmaslinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Coumaroylmaslinic acid, a naturally occurring triterpenoid, is of significant interest in pharmaceutical research due to its potential therapeutic properties. The molecule features a p-coumaroyl moiety attached to a maslinic acid backbone. The double bond within the p-coumaric acid portion allows for the existence of cis and trans geometric isomers. These isomers may exhibit different biological activities, making their separation and individual characterization crucial for drug development, pharmacology studies, and quality control of natural product extracts.
The structural similarity and subtle differences in polarity between cis and trans isomers present a significant analytical challenge. This document provides detailed protocols and application notes for the separation of p-Coumaroylmaslinic acid isomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Sample Preparation
A robust and reproducible sample preparation protocol is fundamental for accurate isomer analysis. This section outlines a general procedure for the extraction of p-Coumaroylmaslinic acid from a plant matrix and the preparation of a mixed isomer standard for method development.
Extraction from Plant Material
-
Homogenization: Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered sample with methanol or an 80:20 (v/v) methanol:water mixture.[1] Use a sample-to-solvent ratio of 1:10 (w/v).
-
Extraction Conditions: Agitate the mixture at room temperature for 24 hours. Alternatively, use ultrasonication for 30-60 minutes to improve extraction efficiency.[2]
-
Filtration: Filter the extract through Whatman No. 1 filter paper or a similar grade to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Cleanup (Optional): For complex matrices, a Solid-Phase Extraction (SPE) cleanup step may be necessary. Use a C18 or similar reversed-phase cartridge.[2][3]
-
Condition the cartridge with methanol, followed by water.
-
Load the re-dissolved extract.
-
Wash with a low percentage of organic solvent to remove highly polar impurities.
-
Elute the target analytes with methanol or acetonitrile.
-
-
Final Preparation: Re-dissolve the dried extract in the initial mobile phase for the chosen analytical technique and filter through a 0.22 µm or 0.45 µm syringe filter prior to injection.[4]
Preparation of a Mixed cis/trans Isomer Standard
Since the trans isomer is typically the more stable and predominant form in nature, a mixed standard containing a significant amount of the cis isomer is essential for method development. This can be achieved through photoisomerization.
-
Prepare a solution of the predominantly trans-p-Coumaroylmaslinic acid standard in methanol (e.g., 1 mg/mL).
-
Place the solution in a quartz cuvette or a UV-transparent vial.
-
Expose the solution to a UV lamp (e.g., at 310 nm or a broad-spectrum source) for several hours.
-
Monitor the formation of the cis isomer periodically by injecting the sample into the HPLC or other analytical system.
-
Stop the irradiation once a desired ratio of cis to trans is achieved (e.g., a clearly detectable peak for the cis isomer).
-
Store the mixed isomer standard in the dark and at a low temperature to prevent reversion to the trans form.
Analytical Techniques and Protocols
The choice of analytical technique depends on available instrumentation, desired throughput, and the complexity of the sample matrix. HPLC, SFC, and CE are all powerful techniques for isomer separation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a robust and widely accessible technique for separating phenolic compounds and their isomers.
3.1.1 Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Stationary Phase: A C18 column is recommended as a starting point.
-
Example: Agilent Zorbax SB-C18, Waters SunFire C18, Phenomenex Luna C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution Mode: A gradient elution is recommended to ensure adequate separation of the isomers while eluting other matrix components effectively.
-
Initial Gradient: 70% A, 30% B.
-
Gradient: Linearly increase to 100% B over 30 minutes.
-
Hold: Hold at 100% B for 5 minutes.
-
Re-equilibration: Return to initial conditions over 1 minute and re-equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 310 nm, which is a common maximum absorbance wavelength for p-coumaric acid derivatives. A DAD can be used to scan a range (e.g., 220-400 nm) to confirm peak identity and purity.
-
Injection Volume: 10 µL.
3.1.2 Method Development and Optimization
-
Stationary Phase: If separation on a C18 column is insufficient, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded C18 phase. Chiral stationary phases (e.g., polysaccharide-based) can also provide high selectivity for geometric isomers.
-
Mobile Phase Modifier: The type and concentration of the acid modifier can influence peak shape and retention. Compare formic acid, acetic acid, and TFA.
-
Organic Solvent: Switching from acetonitrile to methanol (or using a combination) can alter selectivity and resolve co-eluting peaks.
-
Temperature: Varying the column temperature can affect retention times and selectivity.
Supercritical Fluid Chromatography (SFC)
SFC is an excellent alternative to HPLC, often providing higher efficiency, faster separations, and reduced organic solvent consumption. It is particularly well-suited for the analysis of triterpenoids.
3.2.1 Experimental Protocol
-
Instrumentation: An SFC system with a pump for CO₂, a co-solvent pump, an automated back pressure regulator (ABPR), a column oven, and a UV or MS detector.
-
Stationary Phase: Chiral stationary phases are highly effective in SFC for isomer separations.
-
Example: Daicel CHIRALPAK series (e.g., AD-H, AS-H), Princeton SFC series. An achiral phase like a 2-Ethylpyridine column could also be screened.
-
-
Mobile Phase:
-
Solvent A: Supercritical CO₂.
-
Solvent B (Co-solvent): Methanol or Ethanol.
-
-
Additives: Small amounts of additives in the co-solvent can dramatically improve peak shape.
-
For acidic compounds, add 0.1% TFA or formic acid to the co-solvent.
-
-
Elution Mode: A gradient of the co-solvent is typically used.
-
Initial Conditions: 5% co-solvent.
-
Gradient: Increase to 40% co-solvent over 5-10 minutes.
-
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 310 nm. SFC is also readily coupled with mass spectrometry.
3.2.2 Method Development and Optimization
-
Co-solvent: The choice of alcohol (methanol, ethanol, isopropanol) as a co-solvent can significantly impact selectivity.
-
Additive: The type and concentration of the additive are critical for good chromatography of acidic analytes.
-
Gradient Slope: Adjusting the steepness of the gradient can improve the resolution between closely eluting isomers.
-
Temperature and Pressure: These parameters affect the density and solvating power of the supercritical fluid and can be optimized to fine-tune the separation.
Capillary Electrophoresis (CE)
CE offers very high separation efficiency and requires minimal sample and solvent. It is an excellent technique for separating charged species like phenolic acids.
3.3.1 Experimental Protocol
-
Instrumentation: A CE system with a power supply, autosampler, capillary cartridge, and a DAD or UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50-75 cm total length).
-
Background Electrolyte (BGE): A basic buffer is required to ensure the acidic analyte is deprotonated and migrates towards the anode.
-
Example: 40-50 mM Sodium Borate buffer, pH 9.2.
-
Alternatively, an ammonium hydroxide solution (e.g., 0.5 M NH₄OH) can be used, which is compatible with MS detection.
-
-
Voltage: 20-30 kV (positive polarity at the inlet).
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 280 nm or 310 nm.
3.3.2 Method Development and Optimization
-
BGE pH: The pH of the BGE is the most critical parameter. Adjusting the pH will alter the charge of the analyte and the electroosmotic flow, thereby changing resolution and migration time.
-
BGE Concentration: Higher buffer concentrations can reduce electroosmotic flow and may improve resolution but also increase current and Joule heating.
-
Organic Modifier: Adding an organic solvent like methanol or acetonitrile (10-20%) to the BGE can modify the solvent viscosity and dielectric constant, which can help in separating isomers.
-
Applied Voltage: Increasing the voltage will decrease the analysis time but may lead to excessive Joule heating, which can degrade resolution.
Data Presentation
The following tables summarize the proposed starting conditions for each technique and provide an example of how quantitative data could be presented.
Table 1: Summary of Starting Conditions for Isomer Separation
| Parameter | HPLC | SFC | CE |
| Stationary Phase/Capillary | C18, 250 x 4.6 mm, 5 µm | Chiral (e.g., CHIRALPAK AD-H) | Fused-Silica, 50 µm I.D., 50 cm |
| Mobile Phase/BGE | A: 0.1% HCOOH in H₂OB: Acetonitrile | A: Supercritical CO₂B: Methanol w/ 0.1% TFA | 50 mM Sodium Borate, pH 9.2 |
| Elution Mode | Gradient (30-100% B) | Gradient (5-40% B) | Isocratic |
| Flow Rate/Voltage | 1.0 mL/min | 3.0 mL/min | 25 kV |
| Temperature | 30°C | 40°C | 25°C |
| Detection Wavelength | 310 nm | 310 nm | 280 nm / 310 nm |
Table 2: Illustrative Quantitative Separation Data (Hypothetical)
This table provides a hypothetical example of expected results to illustrate data presentation. Actual values must be determined experimentally.
| Analyte | Technique | Retention/Migration Time (min) | Resolution (Rs) | Tailing Factor |
| cis-p-Coumaroylmaslinic acid | HPLC | 18.2 | - | 1.1 |
| trans-p-Coumaroylmaslinic acid | HPLC | 19.5 | 2.1 | 1.0 |
| cis-p-Coumaroylmaslinic acid | SFC | 4.1 | - | 1.2 |
| trans-p-Coumaroylmaslinic acid | SFC | 4.8 | 2.5 | 1.1 |
| cis-p-Coumaroylmaslinic acid | CE | 6.5 | - | N/A |
| trans-p-Coumaroylmaslinic acid | CE | 6.9 | 1.9 | N/A |
Visualizations
Caption: General workflow from sample preparation to data analysis.
Caption: Logical relationship of key optimization parameters for each technique.
Conclusion
The separation of cis and trans isomers of p-Coumaroylmaslinic acid is achievable using several advanced analytical techniques.
-
HPLC is a reliable and widely available method, with reversed-phase C18 columns providing a good starting point for method development.
-
SFC offers a high-throughput, green alternative that is particularly powerful for separating triterpenoids and chiral compounds, often yielding superior resolution in shorter times.
-
CE provides exceptionally high separation efficiency and is ideal for situations where sample volume is limited.
The protocols provided herein are robust starting points. Optimization of parameters such as stationary phase chemistry, mobile phase composition, and temperature will be necessary to achieve baseline separation for routine analysis and accurate quantification of the individual isomers of p-Coumaroylmaslinic acid.
References
Purchasing "3-O-cis-p-Coumaroylmaslinic acid" Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of "3-O-cis-p-Coumaroylmaslinic acid" analytical standard. This natural compound, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), offers significant potential in research related to metabolic diseases and infectious agents.
Application Notes
"this compound" (CAS No. 69297-40-1) is a naturally occurring triterpenoid isolated from plants such as Miconia albicans and species of Ziziphus.[1] It has garnered significant interest in the scientific community for its distinct biological activities, primarily as a potent inhibitor of PTP1B and for its antimicrobial properties.
Key Applications:
-
Metabolic Disease Research: As a selective inhibitor of PTP1B, a negative regulator of the insulin signaling pathway, this compound is a valuable tool for studying type 2 diabetes and obesity. Its ability to block PTP1B can enhance insulin sensitivity, making it a promising candidate for further investigation in drug discovery.
-
Antimicrobial Research: "this compound" has demonstrated activity against Gram-positive bacteria and various yeasts.[1] This makes it a useful reference standard in the screening and development of new antimicrobial agents.
-
Signal Transduction Studies: This analytical standard can be employed to investigate the role of PTP1B in various cellular signaling cascades beyond metabolic pathways.
Quantitative Data Summary
For researchers looking to purchase "this compound," the following table summarizes key quantitative data for the analytical standard.
| Parameter | Value | Source |
| CAS Number | 69297-40-1 | [2] |
| Molecular Formula | C₃₉H₅₄O₆ | [2] |
| Molecular Weight | 618.8 g/mol | [2] |
| PTP1B Inhibition (IC₅₀) | 0.46 μM | |
| Purity | ≥98% |
Purchasing Information
Several suppliers offer "this compound" as an analytical standard. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Available Quantities | Contact for Pricing |
| MedChemExpress (MCE) | Inquire for details | --INVALID-LINK-- |
| InvivoChem | 500mg, 1g | --INVALID-LINK-- |
| Aschem GmbH | Min. 1 kg | Inquire for details |
| DC Chemicals Limited | 100mg, 250mg, 1g | |
| CheMondis | Varies by supplier | [www.chemondis.com] |
Experimental Protocols
Detailed methodologies for key experiments utilizing "this compound" are provided below.
Protocol 1: In Vitro PTP1B Inhibition Assay
This protocol outlines a colorimetric assay to determine the PTP1B inhibitory activity of "this compound" using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
"this compound" analytical standard
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM Citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solution: Dissolve "this compound" in DMSO to create a stock solution (e.g., 10 mM). Further dilute with the assay buffer to achieve the desired test concentrations.
-
Enzyme Preparation: Dilute the recombinant PTP1B enzyme in the assay buffer to the working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the assay buffer. b. Add 10 µL of the diluted "this compound" solution (or DMSO for control). c. Add 20 µL of the diluted PTP1B enzyme solution. d. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of the pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Calculate Inhibition: The percentage of PTP1B inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
Caption: Workflow for the in vitro PTP1B inhibition assay.
Protocol 2: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of "this compound" against susceptible microorganisms using the broth microdilution method.
Materials:
-
"this compound" analytical standard
-
Susceptible microbial strains (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Culture the microbial strain overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Prepare Compound Dilutions: a. Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in the broth medium across the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Signaling Pathway
"this compound" exerts its effect on metabolic regulation primarily by inhibiting PTP1B, a key negative regulator of the insulin signaling pathway. The following diagram illustrates this mechanism.
Caption: Inhibition of PTP1B by "this compound" enhances insulin signaling.
References
experimental protocol for testing antimicrobial effects of "3-O-cis-p-Coumaroylmaslinic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroylmaslinic acid is a natural triterpenoid that has demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria and yeasts.[1][2] This document provides detailed experimental protocols for researchers to investigate and characterize the antimicrobial properties of this compound. The protocols outlined below cover the determination of the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and a general workflow for antimicrobial screening.
Compound Profile
| Property | Value |
| Molecular Formula | C₃₉H₅₄O₆[2][3] |
| Molecular Weight | 618.84 g/mol [2] |
| CAS Number | 69297-40-1 |
| Source | Isolated from the leaves of Miconia albicans. |
| Reported Activity | Inhibits PTP1B with an IC₅₀ of 0.46 μM; shows antimicrobial activity against Gram-positive bacteria and yeasts. The parent compound, maslinic acid, and its derivatives are known for their antimicrobial and antibiofilm properties, with a suggested mechanism of damaging the bacterial cell membrane. |
Experimental Workflow
The following diagram outlines a typical workflow for assessing the antimicrobial activity of a test compound like this compound.
Figure 1: General experimental workflow for antimicrobial testing.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Standardized bacterial or yeast suspension (~5 x 10⁵ CFU/mL)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Solvent for the compound (e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for OD measurement)
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Make serial two-fold dilutions of the compound in the broth medium to achieve a range of desired concentrations.
-
Plate Setup:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of each row to be tested.
-
Perform serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the standardized microbial suspension to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Positive Control: A well containing broth and the microbial inoculum without the test compound.
-
Negative Control: A well containing only broth to check for sterility.
-
Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine if the compound is bactericidal (kills the microorganism) or bacteriostatic (inhibits growth).
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette or inoculating loop
-
Incubator
Protocol:
-
Subculturing: Following the MIC determination, take a 10-20 µL aliquot from the wells of the MIC plate that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh, sterile agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Result Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing. The distinction between bacteriostatic and bactericidal can be made based on the MBC/MIC ratio; a ratio of ≤ 4 is often considered bactericidal.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.
Materials:
-
Standardized microbial suspension
-
This compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)
-
Sterile broth medium
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile agar plates for colony counting
-
Sterile saline or PBS for dilutions
Protocol:
-
Preparation: Prepare flasks containing the broth medium with the desired concentrations of the test compound. Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with the standardized microbial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Place the flasks in a shaking incubator at the appropriate temperature.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Proposed Antimicrobial Mechanism of Action
Based on studies of similar compounds, this compound may exert its antimicrobial effect through the disruption of the bacterial cell membrane.
References
Application Notes and Protocols: 3-O-cis-p-Coumaroylmaslinic Acid as a Research Tool for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroylmaslinic acid is a naturally occurring pentacyclic triterpenoid that has garnered significant interest in the scientific community for its potential as a modulator of key physiological enzymes. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool in enzyme inhibition studies, with a focus on its activity against Protein Tyrosine Phosphatase 1B (PTP1B) and DNA polymerase beta. Additionally, we will discuss the known inhibitory activities of its parent compound, maslinic acid, against α-glucosidase and glycogen phosphorylase, providing protocols that can be adapted for the investigation of this compound's effects on these enzymes.
Enzyme Inhibition Data
The inhibitory activities of this compound and its parent compound, maslinic acid, against various enzymes are summarized below.
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.46 µM[1] | A potent inhibitor, suggesting its potential in metabolic and oncologic research. |
| This compound | DNA polymerase beta | 15 µM (in the presence of BSA)[2] | Moderate inhibitor, indicating a role in studies of DNA repair and cancer chemotherapy potentiation. |
| This compound | DNA polymerase beta | 7.5 µM (in the absence of BSA) | Inhibition is more potent without bovine serum albumin. |
| Maslinic acid (aglycone) | Glycogen Phosphorylase | - | Known inhibitor; quantitative IC50 data for the specific coumaroyl ester is not readily available.[2][3] |
| Maslinic acid (aglycone) | α-Glucosidase | - | While maslinic acid is a known inhibitor, there is a paucity of information on the direct inhibitory role of 3-O-cis-Coumaroylmaslinic acid on α-glucosidase.[2] |
Featured Enzyme Inhibition Applications
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Biological Significance: PTP1B is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a validated therapeutic target for type 2 diabetes and obesity.
Workflow for PTP1B Inhibition Assay:
Caption: Workflow for determining PTP1B inhibition.
Experimental Protocol: PTP1B Inhibition Assay
This protocol is adapted from established methods using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM stock in assay buffer)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
5 M NaOH (for stopping the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Mixture: In a 96-well plate, add the following in order:
-
Assay Buffer to a final volume of 200 µL.
-
Test compound dilutions.
-
PTP1B enzyme solution (final concentration ~20-75 nM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add pNPP solution to each well to initiate the reaction (final concentration should be around the Km value for pNPP with PTP1B, typically 0.7-1.3 mM).
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes). The reaction time should be within the linear range of the enzyme activity.
-
Reaction Termination: Stop the reaction by adding 40 µL of 5 M NaOH to each well.
-
Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PTP1B Signaling Pathway:
Caption: PTP1B's role in insulin and leptin signaling.
DNA Polymerase Beta Inhibition
Biological Significance: DNA polymerase beta is a key enzyme in the base excision repair (BER) pathway, which is crucial for maintaining genomic integrity. Inhibitors of DNA polymerase beta can be investigated as potential enhancers for the efficacy of DNA-damaging anticancer agents.
Experimental Workflow: DNA Polymerase Beta Inhibition
Caption: Workflow for DNA polymerase beta inhibition assay.
Experimental Protocol: DNA Polymerase Beta Inhibition Assay
This protocol describes a common method for assessing DNA polymerase beta activity.
Materials:
-
Recombinant human DNA polymerase beta
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 50 µg/mL BSA
-
Activated Calf Thymus DNA (as template/primer)
-
Deoxynucleotide triphosphate (dNTP) mix (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP) or a fluorescent DNA intercalating dye
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA) solution (for precipitation)
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer
-
Activated DNA
-
dNTP mix (including the radiolabeled dNTP)
-
Test compound dilution
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add DNA polymerase beta to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Precipitation: Stop the reaction by adding ice-cold TCA. Precipitate the DNA on ice.
-
Filtration: Collect the precipitated DNA on glass fiber filters and wash with cold TCA and ethanol.
-
Measurement:
-
For radiolabeled assay: Measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent assay: Use a fluorescent dye that binds to the newly synthesized double-stranded DNA and measure the fluorescence intensity.
-
-
Data Analysis: Determine the amount of incorporated dNTPs and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value.
DNA Polymerase Beta in Base Excision Repair Pathway:
Caption: Role of DNA Polymerase Beta in Base Excision Repair.
α-Glucosidase Inhibition (Activity primarily associated with Maslinic Acid)
Biological Significance: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Its inhibition can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key strategy in managing type 2 diabetes.
Experimental Protocol: α-Glucosidase Inhibition Assay
This is a general protocol that can be used to screen for α-glucosidase inhibitors.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound stock solution
-
Sodium carbonate (Na₂CO₃) solution (for stopping the reaction)
-
96-well microplate and reader
Procedure:
-
Compound and Enzyme Preparation: Prepare dilutions of the test compound and a solution of α-glucosidase in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add the test compound dilutions and the α-glucosidase solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add the pNPG substrate to each well.
-
Incubation: Incubate at 37°C for a specified time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding Na₂CO₃ solution.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
α-Glucosidase in Carbohydrate Digestion:
Caption: Role of α-glucosidase in carbohydrate digestion.
Glycogen Phosphorylase Inhibition (Activity primarily associated with Maslinic Acid)
Biological Significance: Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose. Inhibiting this enzyme can reduce hepatic glucose output and is a potential therapeutic strategy for type 2 diabetes.
Experimental Protocol: Glycogen Phosphorylase a (GPa) Inhibition Assay
This colorimetric assay measures the release of inorganic phosphate.
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2) containing KCl and MgCl₂
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
This compound stock solution
-
Phosphate detection reagent (e.g., BIOMOL® Green)
-
96-well microplate and reader
Procedure:
-
Compound and Enzyme Incubation: In a 96-well plate, pre-incubate the GPa enzyme with various concentrations of the test compound in HEPES buffer for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding a solution containing G1P and glycogen.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Phosphate Detection: Add the phosphate detection reagent to each well.
-
Measurement: After a short incubation with the detection reagent, measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the percentage of inhibition based on the amount of inorganic phosphate released and determine the IC50 value.
Glycogen Phosphorylase in Glycogenolysis:
Caption: Role of Glycogen Phosphorylase in Glycogenolysis.
Conclusion
This compound is a valuable research tool for studying the inhibition of PTP1B and DNA polymerase beta. The provided protocols offer a starting point for in vitro characterization of its inhibitory potential. While direct evidence for its activity against α-glucosidase and glycogen phosphorylase is limited, the known inhibitory profile of its aglycone, maslinic acid, suggests that investigating the effects of this compound on these enzymes could be a fruitful area of research. These application notes and protocols are intended to facilitate the use of this compound in drug discovery and development, particularly in the areas of metabolic diseases and oncology.
References
Application Notes and Protocols for Cell Permeability Assessment of 3-O-cis-p-Coumaroylmaslinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the cell permeability of 3-O-cis-p-Coumaroylmaslinic acid , a natural triterpenoid with potential therapeutic applications.[1][2] The protocols are designed to be adaptable for researchers in academic and industrial settings.
Compound Details:
| Property | Value | Source |
| IUPAC Name | 11-hydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |
| Molecular Formula | C₃₉H₅₄O₆ | [1][3] |
| Molecular Weight | 618.8 g/mol | |
| XLogP3 | 8.8 | |
| Known Activities | PTP1B inhibitor, antimicrobial activity against Gram-positive bacteria and yeasts. |
The high calculated LogP value suggests that this compound is a lipophilic compound, which may favor passive diffusion across cell membranes. However, its large size and potential for interaction with transporters necessitate experimental evaluation. The following protocols for Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays are recommended for a comprehensive permeability assessment.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, non-cell-based assay that predicts passive transcellular permeability. It is a cost-effective initial screening method to evaluate the passive diffusion characteristics of a compound.
Experimental Protocol
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., Corning Costar®)
-
Phosphatidylcholine in dodecane solution (or a commercially available PAMPA membrane solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of this compound and control compounds in DMSO.
-
Preparation of Donor Solution: Dilute the stock solutions to a final concentration of 100 µM in PBS (pH 7.4). The final DMSO concentration should be ≤1%.
-
Membrane Coating: Carefully coat the membrane of each well in the filter plate with 5 µL of the phosphatidylcholine solution.
-
Assembly of the PAMPA "Sandwich":
-
Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Add 150 µL of the donor solution (containing the test compound or controls) to each well of the coated filter plate.
-
Carefully place the filter plate on top of the acceptor plate to form the "sandwich".
-
-
Incubation: Incubate the assembled plate at room temperature for 4-16 hours on a plate shaker with gentle agitation.
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]_A = Concentration in the acceptor well
-
[C]_eq = Equilibrium concentration
Expected Results:
| Compound Class | Expected Papp (cm/s) |
| Low Permeability | < 1 x 10⁻⁶ |
| Medium Permeability | 1 - 10 x 10⁻⁶ |
| High Permeability | > 10 x 10⁻⁶ |
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that is a well-established in vitro model for predicting human intestinal absorption. This assay can evaluate both passive and active transport mechanisms.
Experimental Protocol
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size, 12- or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Lucifer yellow
-
Transepithelial Electrical Resistance (TEER) meter
-
Control compounds (e.g., propranolol, atenolol, and a P-gp substrate like digoxin)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 18-21 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers. Values should typically be >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay to confirm tight junction integrity. The Papp for Lucifer yellow should be < 1 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
Add HBSS (pH 6.5) to the apical (donor) compartment and HBSS (pH 7.4) to the basolateral (acceptor) compartment.
-
Add this compound and control compounds to the apical compartment at a final concentration of 10 µM.
-
Incubate at 37°C with 5% CO₂ for 2 hours.
-
Collect samples from both the apical and basolateral compartments at the end of the incubation period for analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:
-
Follow the same procedure as above, but add the compound to the basolateral (donor) compartment and sample from the apical (acceptor) compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) * (1 / (A * C₀))
Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor compartment
The efflux ratio (ER) is calculated as:
ER = Papp (B to A) / Papp (A to B)
Expected Results and Interpretation:
| Papp (A to B) (cm/s) | Predicted Absorption |
| < 2 x 10⁻⁶ | Low |
| 2 - 20 x 10⁻⁶ | Moderate |
| > 20 x 10⁻⁶ | High |
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Visualizations
Experimental Workflow
Caption: Workflow for PAMPA and Caco-2 permeability assays.
Potential Signaling Pathway Involvement
The parent compound of this compound, maslinic acid, has been shown to influence the MAPK signaling pathway. While the direct effect of the coumaroyl ester has not been elucidated, this pathway represents a potential target for investigation.
Caption: Potential involvement of the MAPK signaling pathway.
References
Troubleshooting & Optimization
optimizing extraction yield of "3-O-cis-p-Coumaroylmaslinic acid" from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 3-O-cis-p-Coumaroylmaslinic acid from plant material.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction process in a question-and-answer format.
Issue 1: Low Extraction Yield
-
Question: We are experiencing a lower than expected yield of this compound. What are the potential causes and how can we improve the yield?
-
Answer: Low yields can stem from several factors, from the plant material itself to the extraction parameters. Here is a systematic approach to troubleshooting:
-
Plant Material:
-
Source and Age: The concentration of secondary metabolites can vary significantly depending on the plant's species, geographical location, harvest time, and age. Ensure you are using a validated plant source known to contain high levels of the target compound.
-
Drying and Grinding: Improper drying can lead to enzymatic degradation. Over-grinding can generate heat, potentially degrading the compound. A coarse powder is often optimal.
-
-
Extraction Solvent:
-
Polarity: this compound is a relatively polar compound. The choice of solvent and its polarity is critical. While ethyl acetate has been used for initial isolation, ethanol or methanol, often in aqueous mixtures, are effective for extracting triterpenoid acids.[1][2] A systematic evaluation of solvent polarity is recommended.
-
Solvent-to-Solid Ratio: An inadequate solvent volume will result in incomplete extraction. Conversely, an excessively large volume can make the downstream concentration steps inefficient. A typical starting point is a 10:1 to 30:1 mL/g solvent-to-solid ratio.[3][4]
-
-
Extraction Technique and Parameters:
-
Temperature: Higher temperatures can enhance solvent penetration and compound solubility, but excessive heat can cause degradation. For triterpenoids, temperatures between 30°C and 70°C are generally recommended.[4]
-
Time: Extraction is a time-dependent process. However, prolonged extraction times can increase the risk of compound degradation. Optimization is key, with typical times for advanced methods like ultrasound-assisted extraction (UAE) ranging from 30 to 60 minutes.
-
pH: The pH of the extraction medium can influence the stability and solubility of the target compound. Acidic conditions can sometimes improve the extraction of phenolic compounds, but extreme pH levels should be avoided to prevent degradation.
-
-
Issue 2: Co-extraction of Impurities
-
Question: Our extract contains a high level of impurities, complicating the purification of this compound. How can we improve the selectivity of our extraction?
-
Answer: High impurity levels are a common challenge in plant extraction. Here are some strategies to enhance selectivity:
-
Sequential Extraction: Employ a multi-step extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Then, proceed with a more polar solvent like ethyl acetate or an ethanol/water mixture to extract the target compound.
-
Defatting: Pre-treating the plant material with a non-polar solvent (e.g., n-hexane) can effectively remove fats and waxes that might interfere with the extraction and purification process.
-
Liquid-Liquid Extraction: After the initial extraction, a liquid-liquid partitioning can be performed. For instance, the crude extract can be dissolved in a solvent and then washed with an immiscible solvent to remove certain impurities.
-
Solid-Phase Extraction (SPE): SPE can be a valuable tool for cleaning up the crude extract before further purification.
-
Issue 3: Potential Isomerization of the Target Compound
-
Question: We are concerned about the potential isomerization of the cis isomer to the trans isomer during our extraction process. How can we minimize this?
-
Answer: The cis configuration of the p-coumaroyl moiety is susceptible to isomerization to the more stable trans form, especially when exposed to light and heat. To minimize this:
-
Protect from Light: Conduct the extraction and subsequent processing steps in amber glassware or under conditions that minimize exposure to UV light.
-
Control Temperature: Avoid high temperatures during extraction and solvent evaporation. Use the lowest effective temperature.
-
Analyze for Both Isomers: Use an analytical method, such as HPLC-DAD, that can separate and quantify both the cis and trans isomers to monitor the extent of isomerization.
-
Frequently Asked Questions (FAQs)
1. What are the most promising extraction techniques for this compound?
Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for extracting triterpenoid acids. They offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency compared to conventional methods like maceration or Soxhlet extraction.
2. Which solvents are recommended for the extraction?
Based on the polarity of the target molecule and data from similar compounds, the following solvents and their mixtures are recommended for investigation:
-
Ethanol
-
Methanol
-
Ethyl Acetate
-
Acetone
-
Water (in combination with organic solvents)
A mixture of ethanol and water (e.g., 70-95% ethanol) is often a good starting point for extracting triterpenoid glycosides and esters.
3. How can I purify the crude extract to obtain pure this compound?
A multi-step purification strategy is typically required:
-
Initial Cleanup: Start with liquid-liquid extraction or solid-phase extraction to remove major classes of impurities.
-
Flash Chromatography: This is an effective technique for the initial fractionation of the crude extract and isolation of the target compound from many other components.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, preparative HPLC is often the final and most crucial step.
4. What analytical method is suitable for quantifying this compound in the extracts?
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the most common and reliable method for the quantification of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol. The DAD allows for the specific detection of the compound based on its UV absorbance spectrum.
Data Presentation
Table 1: Optimized Extraction Parameters for Triterpenoids using Ultrasound-Assisted Extraction (UAE)
| Parameter | Optimized Value | Plant Material/Compound | Reference |
| Solvent | 71% Ethanol | Loquat Peel (Triterpenoids) | |
| Temperature | 30 °C | Loquat Peel (Triterpenoids) | |
| Time | 45 min | Loquat Peel (Triterpenoids) | |
| Solvent-to-Solid Ratio | 10:1 mL/g | Loquat Peel (Triterpenoids) | |
| Ultrasonic Power | 160 W | Loquat Peel (Triterpenoids) | |
| Solvent | 93% Ethanol | Chaenomeles speciosa leaves (Triterpenoids) | |
| Temperature | 70 °C | Chaenomeles speciosa leaves (Triterpenoids) | |
| Time | 30 min | Chaenomeles speciosa leaves (Triterpenoids) | |
| Solvent-to-Solid Ratio | 25:1 mL/g | Chaenomeles speciosa leaves (Triterpenoids) | |
| Ultrasonic Power | 390 W | Chaenomeles speciosa leaves (Triterpenoids) |
Table 2: Optimized Extraction Parameters for Triterpenoids using Microwave-Assisted Extraction (MAE)
| Parameter | Optimized Value | Plant Material/Compound | Reference |
| Solvent | 100% Ethanol | Olive Mill Waste (Maslinic Acid) | |
| Temperature | 40 °C | Olive Mill Waste (Maslinic Acid) | |
| Time | 10 min | Olive Mill Waste (Maslinic Acid) | |
| Solvent | 100% Ethanol | Olive Mill Waste (Oleanolic Acid) | |
| Temperature | 40 °C | Olive Mill Waste (Oleanolic Acid) | |
| Time | 2.93 min | Olive Mill Waste (Oleanolic Acid) | |
| Solvent-to-Solid Ratio | 20:1 g/mL | Lactuca indica (Triterpenoids) | |
| Microwave Power | 400 W | Lactuca indica (Triterpenoids) | |
| Time | 60 min | Lactuca indica (Triterpenoids) |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of Triterpenoids from Loquat Peel
-
Sample Preparation: Dry the loquat peel and grind it into a powder.
-
Extraction:
-
Weigh 1 g of the powdered plant material.
-
Add 10 mL of 71% ethanol.
-
Place the mixture in an ultrasonic bath.
-
Set the ultrasonic power to 160 W and the temperature to 30°C.
-
Extract for 45 minutes.
-
-
Post-Extraction:
-
Centrifuge the mixture to separate the solid residue from the supernatant.
-
Collect the supernatant containing the extracted compounds.
-
Filter the supernatant for further analysis or purification.
-
2. Microwave-Assisted Extraction (MAE) of Maslinic Acid from Olive Mill Waste
-
Sample Preparation: Dry and mill the olive mill waste.
-
Extraction:
-
Place a known amount of the powdered material into the microwave extraction vessel.
-
Add 100% ethanol as the solvent.
-
Set the microwave temperature to 40°C.
-
Apply microwave irradiation for 10 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool.
-
Filter the extract to remove the solid plant material.
-
The filtrate is then ready for analysis or further processing.
-
3. HPLC-DAD Quantification of p-Coumaric Acid (as a reference for the coumaroyl moiety)
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) (Solvent A) and methanol or acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detector: Diode-Array Detector (DAD) set to monitor at the λmax of p-coumaric acid (around 310 nm).
-
-
Standard Preparation:
-
Prepare a stock solution of pure p-coumaric acid in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dilute the plant extract in the mobile phase.
-
Filter the diluted extract through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of p-coumaric acid in the samples from the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the extraction and analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-O-cis-p-Coumaroyl maslinic acid | Bacterial | 69297-40-1 | Invivochem [invivochem.com]
- 3. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
addressing solubility issues of "3-O-cis-p-Coumaroylmaslinic acid" in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with "3-O-cis-p-Coumaroylmaslinic acid" in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What are the initial steps I should take?
A1: this compound, a triterpenoid, is known to have very low aqueous solubility.[1][2] Direct dissolution in aqueous buffers is often challenging. Here are the initial troubleshooting steps:
-
Start with a small amount: Attempt to dissolve a very small quantity of the compound first to assess its behavior in your specific buffer.
-
Use a co-solvent: The most common initial step is to first dissolve the compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer.
-
Gentle heating and agitation: Sonication or gentle warming (be cautious of compound stability) can aid dissolution.
Q2: What organic co-solvents are recommended for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a common first choice for creating a stock solution. Other options include ethanol, and dimethylformamide (DMF). It is crucial to keep the final concentration of the organic solvent in your aqueous buffer as low as possible to avoid affecting your experiment.
Q3: My compound precipitates out of solution when I add the organic stock solution to my aqueous buffer. What can I do?
A3: This is a common issue and indicates that the aqueous buffer cannot maintain the compound in solution at the desired concentration. Here are several strategies to overcome this:
-
Decrease the final concentration: Your target concentration may be too high for the chosen buffer system.
-
Optimize the co-solvent percentage: While keeping the organic solvent to a minimum is ideal, a slightly higher percentage might be necessary. However, always perform a vehicle control in your experiments to account for any effects of the solvent.
-
Utilize solubility enhancers: Incorporating excipients like cyclodextrins or surfactants into your aqueous buffer can significantly improve the solubility of poorly soluble compounds.
Q4: What are cyclodextrins and how can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, effectively increasing their apparent solubility in aqueous solutions. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. Studies on similar triterpenoids, like oleanolic acid, have shown that complexation with cyclodextrins can dramatically enhance water solubility.[3][4][5]
Q5: Are there other excipients I can use to improve solubility?
A5: Yes, several other excipients can be effective:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its solubility.
-
Polymers: Polyethylene glycol (PEG) can be used as a co-solvent and has been shown to be effective in solubilizing pentacyclic triterpenes.
Troubleshooting Guides
Problem: Precipitate formation upon addition of stock solution to aqueous buffer.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility of maslinic acid and oleanolic acid (a structurally similar triterpenoid) in the presence of various solubility enhancers. This data can serve as a guide for selecting appropriate excipients for this compound.
| Compound | Excipient | Excipient Concentration | Solvent/Buffer | Solubility (µg/mL) | Fold Increase (approx.) | Reference |
| Oleanolic Acid | - | - | Water | ~0.1 | - | |
| Oleanolic Acid | Poloxamer 188 (1:2 ratio) | - | Water | 190 | 1900 | |
| Oleanolic Acid | Poloxamer 407 (1:2 ratio) | - | Water | 170 | 1700 | |
| Oleanolic Acid | γ-Cyclodextrin (1:2 ratio) | - | Water | 145 | 1450 | |
| Oleanolic Acid | HP-β-CD | 5 mmol/L | Water | >90 | >900 | |
| Maslinic Acid | - | - | Ethanol:Buffered Water (pH 7.2) (1:2) | 300 | - |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh out a precise amount of this compound.
-
Add a minimal volume of DMSO (e.g., to make a 10 mM stock solution).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 100 mM in PBS).
-
Prepare a series of dilutions of the HP-β-CD stock solution in the aqueous buffer to obtain a range of concentrations (e.g., 1, 5, 10, 20, 50 mM).
-
Add the this compound stock solution (from Protocol 1) to each HP-β-CD solution to achieve the desired final concentration of the compound. Ensure the final DMSO concentration is consistent across all samples and is below a level that would affect the experiment (typically <0.5%).
-
Vortex the solutions and incubate at room temperature for 1-2 hours with gentle agitation.
-
Visually inspect for any precipitation.
-
For quantitative analysis, centrifuge the samples to pellet any undissolved compound and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Experimental Workflow for Solubility Testing:
Caption: General workflow for experimental solubility determination.
PTP1B Signaling Pathway
This compound is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.
Caption: PTP1B's role in the insulin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Maslinic Acid | C30H48O4 | CID 73659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solid inclusion complexes of oleanolic acid with amino-appended β-cyclodextrins (ACDs): Preparation, characterization, water solubility and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
stability and degradation profile of "3-O-cis-p-Coumaroylmaslinic acid" in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-O-cis-p-Coumaroylmaslinic acid. The information provided is based on the chemical properties of the molecule and data from structurally related compounds, as direct stability studies on this specific molecule are limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The two primary stability concerns for this compound in solution are the hydrolysis of the ester linkage at the C-3 position and the isomerization of the cis-p-coumaroyl moiety to the more stable trans isomer.
Q2: How does pH affect the stability of the molecule?
A2: Based on studies of similar triterpenoid esters, the ester bond is susceptible to hydrolysis under acidic conditions.[1] Alkaline conditions are also expected to promote ester hydrolysis. Neutral or near-neutral pH is likely to be the most stable environment for the ester linkage.
Q3: Is this compound sensitive to light?
A3: Yes, the cis-p-coumaroyl group is known to be light-sensitive and can undergo photoisomerization to the trans form upon exposure to UV or even ambient light.[2][3] It is crucial to protect solutions of this compound from light to maintain the integrity of the cis isomer.
Q4: What are the recommended storage conditions for stock solutions?
A4: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them in a tightly sealed container, protected from light, at -20°C or below. For short-term storage (up to 24 hours), refrigeration at 2-8°C may be acceptable, but light protection is still essential.
Q5: What solvents are recommended for dissolving this compound?
A5: The molecule is generally soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. To prepare aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time. | Degradation of the parent compound. | Prepare fresh solutions for each experiment. If storing solutions, protect them from light and store them at low temperatures (-20°C or -80°C). Verify the purity of the stored solution using a suitable analytical method like HPLC before use. |
| Appearance of a new peak in HPLC analysis with a different retention time. | This could be due to the isomerization of the cis-p-coumaroyl group to the trans isomer or hydrolysis of the ester bond. | To confirm isomerization, compare the retention time and UV spectrum with a standard of the trans isomer, if available. To check for hydrolysis, analyze for the presence of maslinic acid and p-coumaric acid. Ensure all solutions are protected from light and prepared in a pH-stable buffer. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of the compound in the chosen buffer. | Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects the experimental system. Sonication may also help to dissolve the compound. Prepare a more diluted stock solution. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation or precipitation. | Always prepare fresh solutions from a solid sample for critical experiments. If using a stock solution, allow it to equilibrate to room temperature and vortex gently before use to ensure homogeneity. Regularly check the purity of the stock solution. |
Stability Profile Summary
The following tables summarize the expected stability of this compound under various conditions, based on data for similar compounds.
Table 1: pH Stability of the Ester Linkage (Inferred)
| pH Range | Expected Stability | Primary Degradation Product |
| < 4 | Low | Maslinic acid + cis-p-Coumaric acid (via acid-catalyzed hydrolysis) |
| 4 - 7 | Moderate to High | Minimal hydrolysis expected. |
| > 7 | Low to Moderate | Maslinic acid + cis-p-Coumaric acid (via base-catalyzed hydrolysis) |
Table 2: Photostability of the cis-p-Coumaroyl Moiety (Inferred)
| Condition | Expected Stability | Primary Degradation Product |
| Exposure to UV Light | Very Low | 3-O-trans-p-Coumaroylmaslinic acid |
| Exposure to Ambient Light | Low to Moderate | 3-O-trans-p-Coumaroylmaslinic acid |
| Storage in the Dark | High | Minimal isomerization expected. |
Table 3: Thermal Stability (Inferred)
| Temperature | Expected Stability in Solution (Short-term) |
| 2-8°C | Good (protect from light) |
| Room Temperature (~25°C) | Fair (degradation likely over hours, protect from light) |
| > 40°C | Poor (accelerated hydrolysis and potential for other degradation) |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound. Researchers should adapt the conditions based on their specific needs and analytical capabilities.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the samples with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature, protected from light, for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 24 hours. Also, reflux a solution of the compound (100 µg/mL in a suitable solvent) at 60°C for 8 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a photostability chamber with a UV light source (e.g., ICH option 1 or 2). Analyze at various time points.
-
-
Sample Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point. Monitor the chromatograms at a wavelength where both the cis and potential trans isomers, as well as the parent compound and maslinic acid, can be detected (e.g., around 280-320 nm).
-
Data Evaluation: Calculate the percentage degradation of the parent compound and identify and quantify the major degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
References
improving HPLC peak resolution for "3-O-cis-p-Coumaroylmaslinic acid" analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC peak resolution for the analysis of "3-O-cis-p-Coumaroylmaslinic acid".
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the peak resolution of this compound in HPLC analysis?
A1: The resolution of peaks in HPLC is primarily influenced by three factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2] For this compound, a triterpenoid, optimizing the mobile phase composition, choosing the appropriate stationary phase, and controlling the column temperature are crucial for achieving good separation.
Q2: My peaks for this compound and its trans-isomer are co-eluting. What is the first step I should take to improve separation?
A2: The most powerful variable for improving the separation of closely eluting isomers is selectivity (α).[1] You can modify the selectivity by changing the mobile phase composition (e.g., trying different organic modifiers like acetonitrile vs. methanol), adjusting the pH of the mobile phase, or changing the stationary phase of the column.[1]
Q3: Can temperature adjustments improve the resolution of my analyte?
A3: Yes, adjusting the column temperature can impact resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[2] However, for some triterpenoids, an increase in temperature might decrease the resolution between critical pairs. It is recommended to test a range of temperatures (e.g., 20-35°C) to find the optimal condition for your specific separation.
Q4: What type of HPLC column is best suited for the analysis of this compound?
A4: Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of triterpenoids. For complex separations or to improve resolution between isomers, a C30 column may also be a suitable option. The choice of column will depend on the specific sample matrix and the other compounds present.
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: Peak identity can be confirmed by comparing the retention time with a certified reference standard. For unequivocal identification, especially in complex matrices, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) or HPLC-NMR are recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on improving peak resolution.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution / Peak Overlap | Inappropriate mobile phase composition. | - Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). - Modify the pH of the aqueous phase with an additive like formic acid or acetic acid. |
| Incorrect column selection. | - Ensure you are using a suitable reversed-phase column (e.g., C18 or C30). - Consider a column with a different particle size; smaller particles can increase efficiency. | |
| Suboptimal column temperature. | - Optimize the column temperature. Start with a temperature around 20°C and evaluate higher temperatures up to 35°C. | |
| Flow rate is too high. | - Reduce the flow rate. A lower flow rate can increase resolution, though it will also increase the run time. | |
| Peak Tailing | Active sites on the column interacting with the analyte. | - Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid to reduce silanol interactions. - Use a column with end-capping. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Mismatch between injection solvent and mobile phase. | - Dissolve the sample in the initial mobile phase if possible. | |
| Broad Peaks | High dead volume in the HPLC system. | - Use tubing with a smaller internal diameter and minimize the length of connections. |
| Column contamination or degradation. | - Flush the column with a strong solvent. - Replace the column if necessary. | |
| Inappropriate flow rate. | - Optimize the flow rate; a flow rate that is too high or too low can lead to band broadening. | |
| Split Peaks | Partially clogged frit or column inlet. | - Reverse-flush the column (disconnect from the detector). |
| Sample solvent is too strong. | - Dilute the sample in a weaker solvent, preferably the initial mobile phase. | |
| Co-elution of an interfering compound. | - Adjust the mobile phase composition or gradient to separate the interfering peak. |
Experimental Protocols
The following is a recommended starting protocol for the HPLC analysis of this compound, based on methods used for the analysis of this compound and similar triterpenoids.
Sample Preparation:
-
Extract the plant material or sample containing this compound with a suitable solvent such as ethyl acetate.
-
Evaporate the solvent to dryness.
-
Reconstitute the dried extract in methanol or the initial mobile phase to a known concentration (e.g., 1-10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC-UV Method:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-36 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV detection at 280 nm and 310 nm.
Quantitative Data Comparison
The following tables summarize typical HPLC parameters used for the analysis of triterpenoids, which can be adapted for this compound.
Table 1: HPLC Column and Mobile Phase Parameters for Triterpenoid Analysis
| Compound(s) | Column | Mobile Phase | Reference |
| Maslinic Acid & related triterpenoids | ACE C18 (150 x 4.6 mm, 3 µm) | Acetonitrile:Water (89:11, v/v) | |
| Oleanolic and Ursolic Acids | LiChrosorb ODS (C18) | Methanol:Water:Tetrahydrofuran (94:5:1 v/v) with acetic acid to pH 5 | |
| Various Triterpenoids | Zorbax Stable Bound C18 (100 x 4.6 mm, 1.8 µm) | Acetonitrile:Water gradient | |
| Tormentic, Oleanolic, and Ursolic Acids | Spherisob ODS (C18) (250 x 4.6 mm, 5 µm) | Acetonitrile:1.25% H₃PO₄ in Water (86:14, v/v) |
Table 2: HPLC Operational Parameters for Triterpenoid Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Isocratic) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | Not specified |
| Column Temp. | Not specified | 85°C (detector drift tube) | 22°C (room temp) |
| Detection | 206 nm | ELSD | 220 nm |
| Injection Vol. | Not specified | 20 µL | Not specified |
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting HPLC peak resolution.
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Caption: Key factors influencing HPLC peak resolution.
References
challenges in the large-scale purification of "3-O-cis-p-Coumaroylmaslinic acid"
Technical Support Center: Purification of 3-O-cis-p-Coumaroylmaslinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of this compound. The information is based on general principles for the purification of triterpenoid saponins and related natural products.
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete Extraction: The initial extraction from the plant matrix may be inefficient. 2. Degradation: The target compound may be sensitive to heat, light, or pH. 3. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. 4. Co-elution with interfering substances: The target compound may be eluting with other compounds, leading to losses in subsequent purification steps. | 1. Optimize Extraction: Experiment with different solvents, temperatures, and extraction times. Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction. 2. Control Conditions: Protect the sample from light and heat. Use buffered mobile phases to maintain a stable pH. 3. Change Stationary Phase: Test different stationary phases with varying selectivities. Consider using a less retentive stationary phase or a different separation mode (e.g., reversed-phase vs. normal-phase). 4. Improve Resolution: Optimize the chromatographic method to better separate the target from impurities. This may involve adjusting the mobile phase composition, gradient profile, or flow rate. |
| Poor Purity | 1. Isomerization: The cis isomer may be converting to the more stable trans isomer during purification. 2. Co-elution of Structurally Similar Compounds: Other triterpenoids or coumaroyl derivatives may be co-eluting with the target compound. 3. Tailing Peaks: This can be caused by interactions with active sites on the stationary phase or by overloading the column. | 1. Minimize Exposure to Heat and Light: Both can promote isomerization. Work at lower temperatures and use amber-colored vials. 2. Enhance Selectivity: Use high-resolution columns and optimize the mobile phase to improve separation. Consider using a different chromatographic technique, such as counter-current chromatography.[1] 3. Reduce Tailing: Add a competitive agent (e.g., a small amount of acid or base) to the mobile phase to block active sites. Reduce the sample load on the column. |
| Peak Broadening | 1. Column Overload: Injecting too much sample can lead to broad peaks. 2. Poor Column Packing: Inconsistent packing of the stationary phase can cause uneven flow paths.[2] 3. Extra-column Volume: Excessive tubing length or large detector flow cells can contribute to peak broadening. | 1. Reduce Sample Load: Determine the optimal loading capacity of your column. 2. Repack or Replace Column: If the column is old or has been subjected to high pressures, it may need to be repacked or replaced. 3. Minimize Extra-column Volume: Use shorter tubing and a detector with a smaller flow cell. |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents can lead to shifts in retention time. 2. Temperature Variations: Changes in ambient temperature can affect retention times. 3. Column Degradation: The stationary phase can degrade over time, leading to changes in retention. | 1. Ensure Accurate Solvent Mixing: Use a high-quality pump and freshly prepared mobile phases. 2. Use a Column Oven: Maintain a constant temperature for the column. 3. Monitor Column Performance: Regularly check the column's performance with a standard compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the large-scale purification of this compound?
A1: A primary challenge is the potential for isomerization of the cis-p-coumaroyl moiety to the more stable trans isomer, especially when exposed to heat, light, or certain solvents. This can lead to a mixture of isomers that are difficult to separate, reducing the yield of the desired cis form. Additionally, as with many natural products, co-extraction of structurally similar triterpenoids can complicate purification.[3]
Q2: Which chromatographic techniques are most suitable for the large-scale purification of this compound?
A2: Preparative High-Performance Liquid Chromatography (HPLC) is a common and effective technique.[4] Both reversed-phase (RP) and normal-phase (NP) chromatography can be employed. Reversed-phase chromatography on a C18 column is often a good starting point. For large-scale industrial production, continuous chromatographic processes like simulated moving bed (SMB) chromatography can be more efficient and cost-effective, although they require more complex method development.[5]
Q3: How can I prevent the isomerization of the cis form to the trans form during purification?
A3: To minimize isomerization, it is crucial to:
-
Work at low temperatures: Conduct all purification steps at reduced temperatures, if possible.
-
Protect from light: Use amber glass containers and cover equipment to shield the sample from light.
-
Optimize pH: The stability of the compound may be pH-dependent. Buffering the mobile phase can help maintain a stable pH.
-
Minimize processing time: Reduce the duration of each purification step to limit exposure to conditions that may cause isomerization.
Q4: What are the key parameters to consider when scaling up the purification process from the lab to an industrial scale?
A4: When scaling up, consider the following:
-
Column Dimensions and Packing: Maintaining resolution requires careful selection of larger columns and ensuring uniform packing.
-
Flow Rate and Pressure: As column diameter increases, the flow rate must be adjusted proportionally to maintain linear velocity, while staying within the pressure limits of the system.
-
Solvent Consumption: Large-scale chromatography can consume significant amounts of solvent, impacting cost and environmental footprint. Optimizing the mobile phase and considering solvent recycling are important.
-
Economic Viability: The overall cost of the purification process, including equipment, solvents, and labor, must be considered to ensure the commercial viability of the final product.
Q5: Are there any specific safety precautions I should take when working with the solvents used for purification?
A5: Yes, many solvents used in chromatography (e.g., acetonitrile, methanol, chloroform) are flammable and toxic. Always work in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.
Quantitative Data Summary
The following table provides a hypothetical example of data that should be collected during method development and scale-up to compare the efficiency of different purification strategies.
| Parameter | Method A: Batch Preparative HPLC (C18) | Method B: Step-Gradient Chromatography | Method C: Simulated Moving Bed (SMB) |
| Crude Extract Load (g) | 10 | 50 | 1000 (continuous) |
| Solvent Consumption (L/g of product) | 25 | 18 | 10 |
| Processing Time (hours/kg of crude) | 120 | 90 | 48 |
| Purity of Final Product (%) | 95.2 | 96.5 | 98.1 |
| Yield of Final Product (%) | 65 | 72 | 85 |
| Cost per gram ($) | 150 | 110 | 75 |
Experimental Protocols
Protocol 1: General Preparative HPLC Purification of a Triterpenoid-Enriched Plant Extract
-
Sample Preparation:
-
Dissolve the crude plant extract rich in this compound in a minimal amount of the initial mobile phase solvent (e.g., methanol or dimethyl sulfoxide).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic System:
-
Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 312 nm (for the p-coumaroyl group).
-
-
Gradient Elution Program:
-
0-10 min: 30% B
-
10-50 min: 30% to 80% B (linear gradient)
-
50-60 min: 80% to 100% B
-
60-70 min: Hold at 100% B
-
70-75 min: 100% to 30% B
-
75-85 min: Re-equilibration at 30% B
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the retention time of this compound.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) at a low temperature.
-
Further dry the purified compound under vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting flow for common purification problems.
References
- 1. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Scale Up Chromatography for Industrial Bioproduction [synapse.patsnap.com]
- 3. Application of chromatographic technique in natural products - Bestchrom [bestchrom.com]
- 4. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
minimizing isomer conversion during "3-O-cis-p-Coumaroylmaslinic acid" extraction
Welcome to the technical support center for the extraction of 3-O-cis-p-Coumaroylmaslinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isomer conversion during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your target compound.
Troubleshooting Guide: Minimizing Isomer Conversion
Isomerization of the trans form to the desired cis isomer is a common challenge during the extraction and purification of 3-O-p-Coumaroylmaslinic acid. The primary drivers of this unwanted conversion are exposure to light (photoisomerization), heat, and non-neutral pH conditions. This guide provides solutions to common problems encountered during the experimental workflow.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low yield of cis-isomer in the final extract | Photoisomerization: Exposure of the sample or extract to UV or ambient light can convert the cis isomer back to the more stable trans form. | • Work in a dimly lit environment or use amber-colored glassware for all steps of the extraction and purification process. • Wrap all containers, vials, and chromatography columns in aluminum foil to block out light. • Minimize the duration of light exposure at every stage. |
| Thermal Isomerization: Elevated temperatures during extraction or solvent evaporation can provide the energy for the cis to trans conversion. | • Perform all extraction and sample preparation steps at low to ambient temperatures (e.g., on ice or at 4°C). • If solvent evaporation is necessary, use a rotary evaporator with a low-temperature water bath or a gentle stream of nitrogen in the dark. | |
| pH-Induced Isomerization: Acidic or basic conditions can catalyze the isomerization of the p-coumaroyl moiety. | • Ensure the pH of all aqueous solutions and solvents is neutral (pH 7). • Use buffered solutions if the plant material or subsequent processing steps are likely to alter the pH. • Neutralize any acidic or basic extracts immediately after collection. | |
| Presence of significant trans-isomer contamination in HPLC analysis | On-column Isomerization: The conditions of the HPLC analysis itself, such as the mobile phase or column temperature, can induce isomerization. | • Use a C30 column, which is often recommended for separating carotenoid and other geometric isomers. • Optimize the mobile phase to ensure good resolution between the cis and trans isomers at ambient temperature. • If possible, avoid elevated column temperatures. |
| Isomerization during sample preparation for HPLC: The process of dissolving the extract and preparing it for injection can expose it to light or temperature fluctuations. | • Prepare HPLC samples immediately before analysis. • Use amber autosampler vials. • Keep the sample tray in the HPLC system cooled if the option is available. | |
| Degradation of the target compound | Oxidation: The presence of oxygen and free radicals can lead to the degradation of the phenolic structure. | • Consider adding an antioxidant, such as butylated hydroxytoluene (BHT) at 0.1% (w/v) or ascorbic acid, to the extraction solvent. • Store extracts under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C for short-term, -80°C for long-term). |
| Harsh Extraction Conditions: In addition to isomerization, overly aggressive extraction methods can lead to the breakdown of the molecule. | • Opt for gentler extraction techniques such as maceration or ultrasound-assisted extraction at controlled temperatures over high-temperature methods like Soxhlet extraction. • Minimize the duration of the extraction process. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of trans- to cis-isomer conversion of 3-O-p-Coumaroylmaslinic acid during extraction?
A1: The primary cause is photoisomerization, which is the conversion of the trans isomer to the cis isomer upon exposure to ultraviolet (UV) light, and to a lesser extent, visible light.[1][2][3] This is a common phenomenon for cinnamic acid derivatives.[1][3] Therefore, protecting the sample from light at all stages is the most critical step to minimize unwanted isomerization.
Q2: Can the choice of extraction solvent influence isomer conversion?
A2: While the solvent itself may not be the primary driver of isomerization, it can play a role. For instance, the formation of intermolecular hydrogen bonds between phenolic compounds and solvent molecules can affect the rate of cis-trans isomerization. It is more important to ensure the solvent is of high purity and does not introduce acidic or basic contaminants. Solvents such as ethyl acetate, ethanol, and methanol have been successfully used for the extraction of maslinic acid and its derivatives.
Q3: How can I monitor the ratio of cis to trans isomers during my extraction process?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is the most common method for separating and quantifying cis and trans isomers. The two isomers will have different retention times. Additionally, their UV spectra are distinct; the cis isomer typically shows a hypsochromic shift (a shift to a shorter wavelength) in its maximum absorbance compared to the trans isomer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to differentiate and quantify the isomers based on the coupling constants of the vinyl protons.
Q4: What are the ideal storage conditions for extracts containing this compound?
A4: To ensure the stability of the cis isomer and prevent degradation, extracts should be stored at low temperatures, protected from light, and under an inert atmosphere. For short-term storage, -20°C is recommended. For long-term storage, -80°C is ideal. Storing extracts in amber vials that have been flushed with nitrogen or argon before sealing is a good practice.
Q5: Is the cis isomer always an artifact of the extraction process?
A5: While the cis isomer can be an artifact, some studies suggest that cis isomers of coumaric acid derivatives can also be naturally present in plants, although typically in lower quantities than the trans form. However, it is a common finding that the proportion of the cis isomer increases during extraction and purification steps if proper precautions are not taken.
Experimental Protocols
Protocol 1: Extraction of 3-O-p-Coumaroylmaslinic Acid from Miconia albicans Leaves with Minimized Isomer Conversion
This protocol is based on the known extraction of this compound from Miconia albicans and incorporates best practices to minimize isomerization.
Materials and Equipment:
-
Dried and powdered leaves of Miconia albicans
-
Ethyl acetate (HPLC grade)
-
Amber glassware (beakers, flasks, vials)
-
Ultrasonic bath with temperature control
-
Rotary evaporator with a cooled water bath
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Aluminum foil
-
pH meter and neutral buffer solutions
-
HPLC system with a C18 or C30 column and DAD detector
Methodology:
-
Preparation: Conduct all steps in a dimly lit room. Wrap all glassware with aluminum foil.
-
Extraction:
-
Weigh 100 g of dried, powdered Miconia albicans leaves into a 1 L amber Erlenmeyer flask.
-
Add 500 mL of ethyl acetate to the flask.
-
Place the flask in an ultrasonic bath cooled to 20-25°C.
-
Sonicate for 30 minutes, ensuring the temperature does not exceed 25°C.
-
-
Filtration:
-
Filter the mixture through a Büchner funnel to separate the plant material from the extract.
-
Wash the plant material with an additional 100 mL of ethyl acetate to ensure complete recovery of the extract.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator.
-
Ensure the water bath temperature does not exceed 30°C.
-
Evaporate to dryness to obtain the crude extract.
-
-
Storage:
-
Immediately transfer the dried extract to an amber vial.
-
Flush the vial with nitrogen gas before sealing.
-
Store at -20°C until further purification or analysis.
-
-
Analysis:
-
Dissolve a small portion of the crude extract in the HPLC mobile phase.
-
Analyze by HPLC to determine the ratio of cis and trans isomers.
-
Visualizations
Biosynthesis of Maslinic Acid and Formation of 3-O-p-Coumaroylmaslinic Acid
The following diagram illustrates the biosynthetic pathway leading to maslinic acid and its subsequent esterification with p-coumaroyl-CoA, which can exist in both cis and trans forms.
Caption: Biosynthesis of maslinic acid and its esterification.
Experimental Workflow to Minimize Isomerization
This diagram outlines the key steps and precautions for extracting this compound while minimizing conversion to the trans isomer.
Caption: Workflow for minimizing isomer conversion.
References
troubleshooting inconsistent results in "3-O-cis-p-Coumaroylmaslinic acid" bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with "3-O-cis-p-Coumaroylmaslinic acid". The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My bioassay results for this compound are inconsistent across experiments. What are the potential causes?
Inconsistent results can arise from several factors related to the compound's chemical nature and handling:
-
Cis-Trans Isomerization: The cis-isomer of the p-coumaroyl moiety is susceptible to isomerization to the trans-form, which may exhibit different biological activity. This isomerization can be triggered by exposure to light and changes in pH.[1][2][3] Ensure consistent light conditions during your experiments and maintain a stable pH.
-
Solubility Issues: Maslinic acid and its derivatives, including this compound, have low water solubility.[4] Incomplete dissolution or precipitation of the compound in your assay medium can lead to variability in the effective concentration.
-
Interaction with Serum Proteins: If your cell culture medium contains serum, the compound may bind to proteins like albumin.[5] This interaction can reduce the free concentration of the compound available to interact with the cells, leading to altered bioactivity.
-
Compound Stability in DMSO: While many compounds are stable in DMSO, prolonged storage, exposure to water, or multiple freeze-thaw cycles can lead to degradation.
-
General Assay Variability: Inconsistencies can also stem from common experimental errors such as variations in cell seeding density, incubation times, and reagent preparation.
Q2: How can I minimize the risk of cis-trans isomerization during my experiments?
To minimize isomerization of the cis-p-coumaroyl group, the following precautions are recommended:
-
Protect from Light: Prepare solutions and conduct experiments under subdued light conditions. Use amber-colored vials or wrap containers in aluminum foil.
-
Control pH: Maintain a consistent and appropriate pH for your assay buffer and cell culture medium, as pH shifts can promote isomerization.
-
Freshly Prepare Solutions: Prepare working solutions of the compound fresh for each experiment from a concentrated stock.
Q3: What is the best way to dissolve and handle this compound to ensure consistent concentrations?
Due to its poor water solubility, proper handling is crucial:
-
Use an Appropriate Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this type of compound for in vitro studies.
-
Prepare a High-Concentration Stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in your assay medium to achieve the desired final concentrations. Ensure thorough mixing at each dilution step.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solutions for any signs of precipitation. If precipitation occurs, you may need to adjust your dilution scheme or consider using a solubilizing agent.
Q4: Can the interaction with serum in my cell culture medium affect the bioactivity of the compound?
Yes. Phenolic compounds and triterpenoids can bind to serum albumin and other proteins. This binding is reversible but can sequester the compound, reducing its effective concentration. If you observe lower than expected activity in serum-containing media, consider the following:
-
Serum-Free Conditions: If your cell line can be maintained in serum-free or low-serum media for the duration of the treatment, this can help to minimize protein binding.
-
Characterize Serum Binding: You can perform experiments to determine the extent of protein binding, which can help in interpreting your results.
-
Consistent Serum Batch: If using serum is necessary, use a consistent batch throughout a series of experiments to minimize variability.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT, XTT)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicate plates. | Compound Precipitation: The compound may be precipitating out of solution at higher concentrations. | Visually inspect wells for precipitation. Prepare fresh dilutions for each experiment. Consider a solubility test prior to the assay. |
| Inconsistent Cell Seeding: Variations in the number of cells seeded per well. | Use a hemocytometer or automated cell counter to ensure accurate cell density. Ensure a homogenous cell suspension before plating. | |
| Edge Effects: Wells on the perimeter of the plate may evaporate more quickly, concentrating the compound. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| IC50 values are consistently higher than expected based on literature. | Serum Protein Binding: The compound is binding to proteins in the fetal bovine serum (FBS). | Reduce the serum concentration if possible, or switch to a serum-free medium for the duration of the treatment. |
| Isomerization to a less active form: The cis-isomer may be converting to the less active trans-isomer. | Protect the compound from light at all stages of the experiment. Maintain a stable pH. | |
| No dose-dependent effect is observed. | Compound Insolubility: The compound is not soluble at the tested concentrations. | Re-evaluate the solubility of the compound in your assay medium. Use a lower, more soluble concentration range. |
| Incorrect Wavelength Reading: The formazan product is being read at the wrong wavelength. | Verify the correct absorbance wavelength for your specific tetrazolium dye (e.g., ~570 nm for MTT). |
Guide 2: Variable Results in Anti-inflammatory Assays (e.g., NF-κB Reporter Assay)
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal in unstimulated control wells. | Contamination: Bacterial or mycoplasma contamination can activate the NF-κB pathway. | Test cell cultures for contamination. Use sterile techniques and fresh reagents. |
| Constitutive NF-κB Activation: The cell line used may have high basal NF-κB activity. | Use a different cell line or optimize the assay conditions to reduce basal activity. | |
| Weak or no inhibition of NF-κB activation. | Compound Inactivity: The compound may not be a potent inhibitor of the NF-κB pathway under your experimental conditions. | Verify the activity of your positive control. Test a wider range of compound concentrations. |
| Insufficient Incubation Time: The pre-incubation time with the compound may be too short to exert its inhibitory effect. | Optimize the pre-incubation time with the compound before adding the inflammatory stimulus. | |
| High variability between replicate wells. | Uneven Cell Plating: Inconsistent cell numbers can lead to variable reporter gene expression. | Ensure a single-cell suspension and uniform plating of cells. |
| Transfection Inefficiency (for transient assays): Low or variable transfection efficiency of the reporter plasmid. | Optimize the transfection protocol. Consider using a stable cell line expressing the NF-κB reporter. |
Quantitative Data Summary
| Bioassay | Compound | Cell Line/System | Parameter | Value | Reference |
| PTP1B Inhibition | This compound | Recombinant Human PTP1B | IC50 | 0.46 µM | |
| Serum Protein Binding | 3-trans-feruloyl maslinic acid (a similar derivative) | Human Serum Albumin (HSA) | Binding Constant (K) | 1.42 ± 0.01 x 10⁸ M⁻¹ | |
| Cytotoxicity | Maslinic Acid (parent compound) | A549 (Lung Cancer) | IC50 | 9-21 µg/mL | |
| Cytotoxicity | Triterpene Glycosides (similar class) | HepG2 (Liver Cancer) | IC50 | 1-10 µg/mL |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted for screening the cytotoxicity of triterpenoids.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: PTP1B Inhibition Assay
This is a general protocol for a colorimetric PTP1B inhibition assay.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Enzyme Solution: Dilute recombinant human PTP1B in assay buffer to the desired concentration.
-
Substrate Solution: Prepare a solution of p-nitrophenyl phosphate (pNPP) in assay buffer.
-
Compound Solution: Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the compound solution or vehicle control (DMSO in assay buffer).
-
Add 80 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: General experimental workflow for in vitro bioassays.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition.
Caption: Simplified MMP-1 activation and activity pathway.
References
- 1. RCAAP - Influence of trans-cis isomerisation of coumaric acid substituents on colour va... [rcaap.pt]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-O-cis-p-Coumaroylmaslinic Acid by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-cis-p-Coumaroylmaslinic acid. The information is designed to address common challenges encountered during sample preparation for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the mass spectrometry analysis of this compound?
A1: The primary challenges include:
-
Extraction Efficiency: As a triterpenoid saponin, achieving optimal extraction from complex plant matrices can be difficult. The choice of solvent and extraction method significantly impacts yield.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[1][2] This is a common issue in electrospray ionization (ESI-MS).[3][4]
-
Solubility: Triterpenoid saponins can have variable solubility in common chromatographic solvents, potentially leading to poor peak shape or precipitation in the analytical system.
-
Isomeric Compounds: The presence of isomers, such as 3-O-trans-p-Coumaroylmaslinic acid, requires a robust chromatographic method to ensure accurate identification and quantification.
Q2: Which extraction method is recommended for this compound from plant samples?
A2: While various methods like maceration, Soxhlet, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) can be used for triterpenoid saponins, UAE and MAE are often favored for their efficiency and lower solvent consumption compared to traditional methods.[5] For initial extraction from plant material, methanol or a methanol/water mixture is a common choice.
Q3: How can I minimize matrix effects in my LC-MS analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation: Utilize a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds before injection.
-
Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of the analyte from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.
-
Ionization Mode: In some cases, switching the ESI polarity (e.g., to negative ion mode) can reduce matrix effects.
-
Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Q4: My chromatographic peak for this compound is tailing. What could be the cause?
A4: Peak tailing for acidic compounds like this can be caused by several factors:
-
Secondary Interactions: The analyte may be interacting with active sites (residual silanols) on the HPLC column. Adding a small amount of an acid, like formic acid (0.1%), to the mobile phase can help to reduce these interactions.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting the sample to see if the peak shape improves.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent may resolve the issue.
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Solid-Phase Extraction (SPE)
| Possible Cause | Solution |
| Inappropriate Sorbent Material | For a moderately polar compound like this compound, a polymeric reversed-phase sorbent (e.g., HLB) is often a good choice as it provides both hydrophilic and lipophilic retention. |
| Incorrect Conditioning or Equilibration | Ensure the SPE cartridge is properly conditioned with methanol and equilibrated with water (or a buffer matching the sample's pH) before loading the sample. Inadequate equilibration can lead to poor retention. |
| Sample Breakthrough During Loading | The flow rate during sample loading may be too high, or the sample volume may be too large for the cartridge capacity. Reduce the flow rate and/or use a larger SPE cartridge. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic solvent percentage (e.g., methanol or acetonitrile) in the elution solvent. Adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can also improve recovery for acidic compounds. |
Issue 2: High System Backpressure During LC-MS Analysis
| Possible Cause | Solution |
| Particulate Matter from Sample | Inadequate sample filtration can lead to the clogging of column frits and high backpressure. Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection. |
| Precipitation in the System | The analyte or other sample components may be precipitating in the mobile phase. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. |
| Column Blockage | The column inlet frit may be blocked. Try reversing the column and flushing it with a strong solvent (ensure the column is designed to be reversed). If the pressure does not decrease, the column may need to be replaced. |
| System Blockage | A blockage may be present in the tubing, fittings, or in-line filter. Systematically disconnect components starting from the detector and working backward to identify the source of the high pressure. |
Data Presentation
The selection of an extraction method can significantly influence the yield of triterpenoids. While specific comparative data for this compound is limited, the following table summarizes yields for other triterpenes using various techniques, providing a general guideline.
Table 1: Comparison of Extraction Yields for Triterpenes Using Different Methods
| Extraction Method | Analyte | Extraction Yield (mg/g Dry Weight) | Reference |
| Soxhlet | Asiaticoside | 19.93 ± 0.46 | |
| Microwave-Assisted (MAE) | Asiaticoside | 48.49 ± 0.64 | |
| Ultrasound-Assisted (UAE) | Asiaticoside | 51.58 ± 0.44 | |
| Soxhlet | Madicassic acid | 11.68 ± 1.18 | |
| Microwave-Assisted (MAE) | Madicassic acid | 5.91 ± 0.97 | |
| Ultrasound-Assisted (UAE) | Madicassic acid | 6.02 ± 0.41 |
Data is for triterpenes from Centella asiatica and serves as a representative comparison.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Plant Material
-
Sample Preparation: Dry the plant material (e.g., leaves of Ziziphus jujuba) at 40-50°C and grind it into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material.
-
Add 100 mL of 80% methanol.
-
Perform ultrasound-assisted extraction for 15-30 minutes at room temperature.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and filter through a 0.22 µm membrane.
-
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Loading: Dissolve the crude extract in a minimal amount of 50% methanol and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the target compound with 5 mL of 80-100% methanol containing 0.1% formic acid.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the logical steps in troubleshooting common issues.
Caption: General workflow for the extraction and analysis of this compound.
Caption: Logical troubleshooting guide for common LC-MS issues.
References
preventing precipitation of "3-O-cis-p-Coumaroylmaslinic acid" in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-cis-p-Coumaroylmaslinic acid. Our goal is to help you overcome challenges related to its precipitation in cell culture media and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a natural triterpenoid compound.[1][2][3] Like many other hydrophobic molecules, it has low water solubility. Cell culture media are aqueous-based, creating an environment where hydrophobic compounds tend to aggregate and precipitate out of solution. This precipitation can lead to inconsistent and unreliable experimental results.
Q2: What are the primary consequences of this compound precipitation in my experiments?
Precipitation of the compound can lead to several critical issues:
-
Inaccurate Dosing: The actual concentration of the soluble, biologically active compound will be significantly lower than the intended concentration.[4]
-
Cellular Toxicity: The precipitate particles can be cytotoxic to cells, independent of the compound's pharmacological effects.[4]
-
Experimental Artifacts: Precipitates can interfere with various assays, particularly those involving microscopy or plate readers.
Q3: How can I distinguish between compound precipitation and microbial contamination?
It is crucial to differentiate between these two common cell culture issues.
| Feature | Compound Precipitate | Microbial Contamination |
| Appearance under Microscope | Amorphous or crystalline structures. May exhibit Brownian motion (mistaken for bacteria). | Uniform shapes (e.g., cocci, bacilli for bacteria), filamentous hyphae or budding yeast for fungi. May exhibit true motility. |
| Culture Medium Appearance | Can cause turbidity or visible particulate matter. | Turbidity that often increases over time, sometimes with a color change in the medium due to pH shifts. |
| Progression | Usually appears shortly after adding the compound to the medium. | Typically develops over 24-72 hours. |
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to prevent the precipitation of this compound in your cell culture experiments.
Stock Solution Preparation
The initial preparation of a concentrated stock solution is a critical step.
Recommended Solvents:
| Solvent | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-20 mM | The most common and effective solvent for initial dissolution. Ensure use of high-purity, anhydrous DMSO. |
| Ethanol | Lower than DMSO | Can be used, but may have higher cytotoxic potential at final concentrations. |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: ~618.9 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
In a sterile environment, accurately weigh the desired amount of this compound powder. For 1 ml of a 10 mM stock solution, you would need 6.189 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If dissolution is difficult, gently warm the tube to 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Caption: Workflow for preparing a stock solution of this compound.
Dilution into Cell Culture Media
The method of diluting the stock solution into your aqueous cell culture medium is crucial to prevent precipitation.
Experimental Protocol: Diluting the Stock Solution for Cell Treatment
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes
Methodology:
-
Pre-warm the cell culture medium to 37°C. Adding the concentrated stock to cold medium can cause "shock" precipitation.
-
Perform a serial dilution. Do not add the concentrated DMSO stock directly to the full volume of your cell culture media.
-
First, create an intermediate dilution by adding the required volume of the stock solution to a small volume of serum-free or complete medium (e.g., 1 mL).
-
Gently vortex or pipette up and down to mix.
-
-
Add the intermediate dilution to the final volume of pre-warmed complete media.
-
Mix thoroughly but gently by inverting the tube several times.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Use the prepared medium immediately. Do not store complete media containing the compound for extended periods.
Caption: Recommended workflow for diluting the stock solution into cell culture media.
Advanced Troubleshooting: Alternative Solubilization Strategies
If precipitation persists, consider these alternative approaches.
A. Use of a Co-solvent
In some cases, a co-solvent system can improve solubility.
| Co-solvent | Considerations |
| Polyethylene Glycol (PEG 300/400) | Can improve solubility of hydrophobic compounds. Test for cellular toxicity at the final concentration. |
| Ethanol | Can be used in combination with other solvents, but keep the final concentration low (<0.5%) to avoid toxicity. |
B. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Experimental Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in serum-free medium or a balanced salt solution.
-
Prepare the this compound stock solution in DMSO as previously described.
-
Add the DMSO stock solution to the HP-β-CD solution and mix well. This allows for the formation of the inclusion complex.
-
Add this complexed solution to your final volume of cell culture medium.
-
Determine the optimal ratio of HP-β-CD to the compound and test for any effects of the cyclodextrin alone on your cells.
Signaling Pathway Information
This compound is known to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Its parent compound, maslinic acid, and its derivatives have also been shown to affect other signaling pathways, such as the MAPK/ERK pathway, and can induce apoptosis.
PTP1B Signaling Pathway
PTP1B dephosphorylates the insulin receptor (IR) and its substrate (IRS-1), as well as JAK2 in the leptin signaling pathway, thereby downregulating these pathways. Inhibition of PTP1B by this compound is expected to enhance insulin and leptin signaling.
Caption: The inhibitory effect of this compound on PTP1B in the context of insulin and leptin signaling pathways.
This technical support guide is intended to provide a starting point for troubleshooting. Optimal conditions may vary depending on the specific cell line and experimental setup. We recommend performing small-scale pilot experiments to determine the best solubilization strategy for your system.
References
Technical Support Center: Chiral Separation of 3-O-cis-p-Coumaroylmaslinic Acid Precursors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on method development for the chiral separation of 3-O-cis-p-coumaroylmaslinic acid and its precursors, such as maslinic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of acidic triterpenoids like maslinic acid derivatives?
A1: The main challenges include the structural complexity and low volatility of these compounds. As enantiomers, they possess identical physical and chemical properties in an achiral environment, making their separation difficult without a chiral selector.[1] Furthermore, the presence of a carboxylic acid group can lead to strong interactions with the stationary phase, potentially causing poor peak shape (tailing) if not properly addressed with mobile phase additives.
Q2: What are the recommended chromatographic techniques for this type of chiral separation?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary techniques.[2] SFC is increasingly favored as it often provides faster, more efficient separations with reduced consumption of organic solvents, aligning with green chemistry principles.[3][] SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, enabling high flow rates and rapid analysis.[5] HPLC, particularly with polysaccharide-based chiral stationary phases, remains a robust and widely used alternative.
Q3: How do I select an appropriate Chiral Stationary Phase (CSP)?
A3: The selection process is often empirical. A screening approach using a set of columns with different selectivities is highly recommended. For acidic compounds like coumaroylmaslinic acid precursors, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose like Chiralpak® AD, AS and Chiralcel® OD, OJ) are excellent starting points. Additionally, Pirkle-type phases and macrocyclic antibiotic phases can show good selectivity for a wide range of compounds, including carboxylic acids.
Q4: Why are mobile phase additives crucial for separating acidic compounds?
A4: Additives are essential for controlling the ionization state of the analyte and the stationary phase, which is critical for achieving good peak shape and reproducible retention times. For acidic compounds, adding a small amount of a weak acid (like trifluoroacetic acid or acetic acid) to the mobile phase can suppress the deprotonation of the analyte's carboxylic acid group. This minimizes undesirable ionic interactions with the stationary phase, leading to sharper, more symmetrical peaks.
Q5: What does a typical method development workflow look like?
A5: A standard workflow involves an initial screening phase followed by optimization. The process begins with selecting a technique (SFC or HPLC) and screening a small, diverse set of chiral columns (typically 3-5) with a few generic mobile phases. Once a "hit" (any separation, even partial) is identified, the method is optimized by systematically adjusting parameters like the mobile phase modifier, additive concentration, temperature, and flow rate to maximize resolution.
Section 2: Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| No Separation | 1. Incorrect Chiral Stationary Phase (CSP) selection. 2. Inappropriate mobile phase. 3. Analyte not interacting with the CSP. | 1. Screen a different set of CSPs (e.g., if you used a cellulose-based CSP, try an amylose-based or Pirkle-type CSP). 2. Change the mobile phase modifier (e.g., switch from methanol to ethanol or isopropanol in SFC/Normal Phase HPLC). 3. Add or change the acidic/basic additive to alter analyte ionization. |
| Poor Peak Shape (Tailing) | 1. Secondary ionic interactions between the acidic analyte and the stationary phase. 2. Column overload. 3. Mismatched sample solvent and mobile phase. | 1. Increase the concentration of the acidic additive (e.g., 0.1% to 0.5% TFA) to better suppress ionization. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Low Resolution (Rs < 1.5) | 1. Sub-optimal mobile phase strength. 2. High temperature reducing chiral recognition. 3. High flow rate not allowing for sufficient interaction. | 1. Optimize the modifier percentage. A lower percentage of the organic modifier often increases retention and resolution. 2. Decrease the column temperature in increments of 5°C (e.g., from 40°C to 30°C). 3. Reduce the flow rate to improve efficiency. |
| Long Retention Times | 1. Mobile phase is too weak. 2. Low column temperature. | 1. Increase the percentage of the organic modifier (e.g., methanol in SFC). 2. Increase the column temperature. |
| Irreproducible Results | 1. Insufficient column equilibration time. 2. Unstable mobile phase (e.g., additive degradation). 3. Fluctuations in temperature or pressure. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. 2. Prepare fresh mobile phase daily. 3. Verify the stability of the instrument's column oven and backpressure regulator. |
Section 3: Experimental Protocols
Protocol 1: Generic SFC Screening for Chiral Method Development
This protocol outlines a general approach for screening chiral columns using Supercritical Fluid Chromatography.
-
Column Selection:
-
Select 3 to 5 columns from different classes. A recommended starting set includes:
-
An amylose-based CSP (e.g., Chiralpak® AD-3 or IA)
-
A cellulose-based CSP (e.g., Chiralcel® OD-3 or OJ-H)
-
A Pirkle-type CSP (e.g., Whelk-O® 1)
-
An anion-exchanger CSP (e.g., CHIRALPAK® QN-AX) for acidic compounds.
-
-
-
Instrumentation and Conditions:
-
Instrument: Analytical SFC system with UV or MS detector.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol.
-
Additive: 0.1% Trifluoroacetic Acid (TFA) in the modifier for acidic analytes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Screening Gradient: 5% to 50% Modifier over 10 minutes.
-
Detection: UV at a relevant wavelength (e.g., 254 nm, 310 nm).
-
-
Procedure:
-
Install the first column and equilibrate with the initial mobile phase conditions for 5-10 minutes.
-
Inject the sample solution (typically 0.5-1.0 mg/mL in a solvent compatible with the mobile phase).
-
Run the screening gradient.
-
Repeat for each selected column.
-
-
Evaluation:
-
Examine the chromatograms for any sign of peak separation (baseline separation is not required at this stage).
-
Select the column/modifier combination that shows the best selectivity for optimization.
-
Protocol 2: Method Optimization Strategy
Once a promising CSP and mobile phase are identified, use this strategy to improve the separation.
-
Modifier Optimization:
-
Run the separation isocratically at different modifier percentages (e.g., 10%, 15%, 20%, 25% methanol).
-
Plot the resolution (Rs) against the modifier percentage to find the optimal value.
-
If resolution is still poor, evaluate alternative alcohol modifiers like ethanol or isopropanol, which can offer different selectivity.
-
-
Additive Optimization:
-
If peak shape is poor, adjust the concentration of the acidic additive (e.g., try 0.05%, 0.1%, and 0.2% TFA).
-
-
Temperature Optimization:
-
Evaluate the effect of temperature on the separation (e.g., test at 25°C, 30°C, 35°C, and 40°C). Lower temperatures often improve chiral recognition and increase resolution, but may also increase analysis time and backpressure.
-
-
Back Pressure Optimization (SFC only):
-
Vary the back pressure (e.g., 100 bar, 150 bar, 200 bar). Higher back pressure increases the density of the supercritical fluid, which can affect retention and selectivity.
-
Section 4: Data Presentation
Table 1: Comparison of HPLC and SFC for Chiral Separations
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical Carbon Dioxide (CO2) |
| Typical Run Times | Longer | Shorter, often 2-10 times faster than HPLC. |
| Solvent Consumption | High | Low, significantly reduced organic solvent usage. |
| Environmental Impact | Higher (use of toxic solvents) | Lower ("Green" technology). |
| Operating Pressure | Moderate to High | High |
| Column Equilibration | Slower | Faster |
| Compound Suitability | Broad applicability | Excellent for natural products and chiral compounds. |
Section 5: Visualizations
Caption: A logical workflow for chiral method development.
Caption: Key parameters influencing SFC chiral separations.
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. selvita.com [selvita.com]
- 5. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 3-O-cis-p-Coumaroylmaslinic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and experimental evaluation of 3-O-cis-p-Coumaroylmaslinic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments aimed at enhancing the bioavailability of this compound.
Issue 1: Poor Aqueous Solubility and Dissolution Rate
-
Question: My formulation of this compound shows very low solubility in aqueous media, leading to inconsistent results in dissolution studies. What can I do?
-
Answer: The poor aqueous solubility of this compound, a lipophilic triterpenoid, is a primary obstacle to its bioavailability. Several formulation strategies can be employed to overcome this:
-
Solid Dispersions: This technique involves dispersing the compound in an inert hydrophilic carrier at the solid state. The goal is to reduce the particle size to a molecular level, thereby increasing the surface area and dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This pre-dissolved state can significantly enhance absorption.
-
Particle Size Reduction: Micronization or nanocrystal technologies can be used to increase the surface area of the drug particles, which can lead to an improved dissolution rate.
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble compounds.
-
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
-
Question: I'm observing significant inter-animal variability in the plasma concentrations of this compound after oral administration in my animal model. What are the potential causes and solutions?
-
Answer: High variability in in vivo studies with poorly soluble compounds is common and can be attributed to several factors:
-
Food Effects: The presence or absence of food in the gastrointestinal (GI) tract can significantly impact the dissolution and absorption of lipophilic compounds.
-
Troubleshooting: Standardize the feeding schedule of the animals. For example, an overnight fast before dosing is a common practice.
-
-
GI Tract Physiology: Variations in gastric emptying time, intestinal motility, and pH among individual animals can affect drug dissolution and transit time to the absorption site.
-
First-Pass Metabolism: Extensive metabolism in the gut wall and/or liver can lead to variable amounts of the parent drug reaching systemic circulation.
-
Formulation Performance: The in vivo performance of your formulation may be inconsistent.
-
Troubleshooting: Ensure your formulation is robust and reproducible. For SEDDS, confirm the globule size and emulsification time are consistent. For solid dispersions, ensure the drug is amorphous and uniformly dispersed.
-
-
Issue 3: Low Permeability in Caco-2 Cell Assays
-
Question: My Caco-2 permeability assay results for this compound indicate low apparent permeability (Papp). How can I interpret and potentially improve this?
-
Answer: Low Papp values in Caco-2 assays suggest that the compound has poor intestinal permeability.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
-
Troubleshooting: Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. You can also perform the assay in the presence of a P-gp inhibitor (e.g., verapamil) to see if permeability increases.
-
-
Poor Solubility in Assay Medium: The compound may be precipitating in the aqueous assay buffer, leading to an underestimation of its permeability.
-
Troubleshooting: Use a formulation approach, such as a solid dispersion or a SEDDS pre-concentrate, to maintain the compound in a solubilized state in the donor compartment.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting point for developing a solid dispersion of this compound?
A1: A good starting point is to use a hydrophilic polymer as a carrier. Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are commonly used. The solvent evaporation method is a widely used technique for preparing solid dispersions in a laboratory setting.
Q2: How do I select the components for a SEDDS formulation for this compound?
A2: The selection of excipients is critical for a successful SEDDS formulation. The process typically involves:
-
Solubility Studies: Determine the solubility of this compound in a variety of oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Construction of Pseudo-Ternary Phase Diagrams: These diagrams help to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Evaluation of Emulsion Droplet Size: The aim is to achieve a small and uniform droplet size (ideally in the nano-range for self-nanoemulsifying drug delivery systems or SNEDDS) upon dilution with an aqueous medium.
Q3: What are the key signaling pathways modulated by maslinic acid and potentially by its derivatives like this compound?
A3: Maslinic acid has been shown to modulate several key signaling pathways involved in inflammation and cellular processes. These include the NF-κB, PI3K/AKT, and AMPK/SIRT1 pathways.[1][2][3][4] Understanding these interactions is crucial for elucidating the mechanism of action of this compound.
Quantitative Data Summary
Table 1: Oral Bioavailability of Maslinic Acid and a Structurally Related Triterpenoid with an Enhanced Formulation.
| Compound | Formulation | Animal Model | Dose | Relative Bioavailability Increase (vs. Control) | Reference |
| Maslinic Acid | Suspension in 0.5% CMC | Rat | 50 mg/kg | - | [5] |
| Oleanolic Acid | Commercial Tablet | Rat | 20 mg/kg | - | |
| Oleanolic Acid | SNEDDS | Rat | 20 mg/kg | 2.4-fold |
Experimental Protocols
1. Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is adapted from a method used for ursolic acid, a structurally similar triterpenoid.
-
Materials: this compound, Polyvinylpyrrolidone (PVP K-30), Methanol, Rotary evaporator, Mortar and pestle.
-
Procedure:
-
Dissolve this compound and PVP K-30 in a suitable amount of methanol in a round-bottom flask. A common starting ratio is 1:4 (drug to carrier).
-
Attach the flask to a rotary evaporator and remove the methanol under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder.
-
Store the resulting solid dispersion in a desiccator.
-
2. Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is based on a successful formulation for oleanolic acid.
-
Materials: this compound, Oil (e.g., Sefsol 218), Surfactant (e.g., Cremophor EL, Labrasol), Co-surfactant (e.g., Transcutol P), Glass vials, Magnetic stirrer.
-
Procedure:
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial based on the desired ratios determined from pseudo-ternary phase diagrams. An example of an optimized formulation for a similar compound is Sefsol 218/Cremophor EL/Labrasol/Transcutol P (50:17.5:17.5:15, w/w).
-
Add the accurately weighed this compound to the mixture. A typical drug loading is around 20 mg/g of the total formulation.
-
Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until the compound is completely dissolved and a clear, homogenous solution is obtained.
-
Store the resulting SEDDS pre-concentrate at room temperature.
-
3. Caco-2 Permeability Assay
This is a general protocol for assessing intestinal permeability.
-
Materials: Caco-2 cells, Transwell inserts, Cell culture medium, Hanks' Balanced Salt Solution (HBSS), Lucifer yellow, Analytical standards of the test compound, LC-MS/MS system.
-
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the test compound (dissolved in HBSS, potentially with a non-toxic solubilizing agent if necessary) to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
References
- 1. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid | Semantic Scholar [semanticscholar.org]
- 4. Solid lipid nanoparticles to improve bioaccessibility and permeability of orally administered maslinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-O-cis-p-Coumaroylmaslinic Acid and 3-O-trans-p-Coumaroylmaslinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the geometric isomers, 3-O-cis-p-Coumaroylmaslinic acid and 3-O-trans-p-Coumaroylmaslinic acid. The available experimental data reveals distinct inhibitory profiles for these two compounds, suggesting that their therapeutic potential may lie in different areas. This document summarizes the quantitative data, details the experimental protocols for key assays, and visualizes the relevant biological pathways to aid in research and development decisions.
Inhibition of Cellular Enzymes: A Tale of Two Isomers
Experimental evidence demonstrates that the cis and trans isomers of 3-O-p-Coumaroylmaslinic acid exhibit preferential inhibition of different key cellular enzymes. The cis isomer has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator in insulin and leptin signaling pathways. In contrast, the trans isomer shows greater efficacy in inhibiting DNA polymerase beta, an important enzyme in the base excision repair pathway of DNA.
Data Presentation: Quantitative Comparison of Inhibitory Activities
The following tables summarize the half-maximal inhibitory concentrations (IC50) for each isomer against their respective primary targets.
Table 1: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
| Compound | IC50 (µM) |
| This compound | 0.46 ± 0.07 |
| 3-O-trans-p-Coumaroylmaslinic acid | 1.08 ± 0.32 |
Table 2: Inhibition of DNA Polymerase Beta
| Compound | IC50 (µM) with BSA | IC50 (µM) without BSA |
| This compound | 15 | 7.5 |
| 3-O-trans-p-Coumaroylmaslinic acid | 4.2 | 2.0 |
Experimental Protocols
PTP1B Inhibition Assay
The inhibitory activity of the compounds against PTP1B was determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
-
Reagents and Buffer: The assay is typically performed in a buffer solution containing 25 mM Tris–HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT). The substrate solution is 4 mM p-nitrophenyl phosphate (pNPP). The enzyme used is human PTP1B.
-
Assay Procedure:
-
A solution of the test compound (e.g., 10 μL) is added to a 96-well plate.
-
The PTP1B enzyme (e.g., 20 μL of a 1 μg/mL solution) is then added to the wells containing the test compound.
-
The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
-
The enzymatic reaction is initiated by the addition of the pNPP substrate solution (e.g., 40 μL).
-
The plate is incubated for a further period (e.g., 30 minutes) at the same temperature.
-
The reaction is stopped by the addition of a strong base, such as 5 M NaOH.
-
-
Data Analysis: The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing vehicle, typically DMSO). The IC50 value is then determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
DNA Polymerase Beta Inhibition Assay
The inhibitory effect on DNA polymerase beta is determined by measuring the incorporation of labeled deoxynucleotides into a DNA template.
-
Reagents and Buffer: The reaction mixture typically contains a buffer such as Tris-HCl, a magnesium salt (e.g., MgCl2), dithiothreitol (DTT), a template-primer DNA (e.g., poly(dA)-oligo(dT)), labeled deoxynucleotides (e.g., [3H]dTTP), and the other three unlabeled dNTPs. Bovine serum albumin (BSA) may be included to reduce non-specific inhibition. The enzyme used is recombinant rat DNA polymerase beta.
-
Assay Procedure:
-
The test compounds are pre-incubated with the DNA polymerase beta enzyme in the reaction buffer.
-
The DNA synthesis reaction is initiated by the addition of the template-primer and dNTPs.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37 °C).
-
The reaction is stopped by the addition of a solution such as cold trichloroacetic acid (TCA) to precipitate the DNA.
-
The precipitated DNA is collected on a filter, and the unincorporated labeled nucleotides are washed away.
-
-
Data Analysis: The amount of incorporated radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in the samples with the test compound to the control samples. IC50 values are determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
PTP1B Inhibition and Insulin Signaling
PTP1B is a key negative regulator of the insulin signaling pathway.[1] It dephosphorylates the activated insulin receptor and its substrates (like IRS-1), thus dampening the downstream signals that lead to glucose uptake and utilization. By inhibiting PTP1B, this compound can potentially enhance and prolong the insulin signal, which is a therapeutic strategy for type 2 diabetes.
Caption: PTP1B inhibition by the cis-isomer enhances insulin signaling.
DNA Polymerase Beta Inhibition and Base Excision Repair
DNA polymerase beta plays a crucial role in the base excision repair (BER) pathway, which is responsible for repairing damaged DNA bases. The enzyme has two main activities: a DNA polymerase activity that fills in the gap after a damaged base is removed, and a dRP lyase activity that removes the remaining sugar-phosphate group. Inhibition of DNA polymerase beta can sensitize cancer cells to DNA-damaging agents, making it a target for cancer therapy. 3-O-trans-p-Coumaroylmaslinic acid, by inhibiting this enzyme, could potentially interfere with DNA repair in cancer cells.
Caption: Inhibition of DNA Polymerase β by the trans-isomer in the BER pathway.
Other Potential Biological Activities
While direct comparative studies are limited, both cis and trans isomers of 3-O-p-Coumaroylmaslinic acid have been reported to possess antimicrobial activity against Gram-positive bacteria and yeasts. However, quantitative data such as Minimum Inhibitory Concentration (MIC) from a head-to-head comparison is not yet available in the reviewed literature. Similarly, while maslinic acid and its derivatives are known to have anti-inflammatory and anti-cancer properties, specific comparative studies on the cis and trans isomers are needed to elucidate their relative potencies in these areas.
Conclusion
The geometric isomerization of the p-coumaroyl moiety at the 3-O-position of maslinic acid results in a significant divergence in biological activity. This compound is a potent inhibitor of PTP1B, suggesting its potential as a therapeutic agent for metabolic diseases like type 2 diabetes. Conversely, 3-O-trans-p-Coumaroylmaslinic acid is a more effective inhibitor of DNA polymerase beta, indicating its potential for development as an adjunct in cancer chemotherapy. Further research is warranted to explore the full therapeutic potential of these isomers, including direct comparative studies of their antimicrobial, anti-inflammatory, and anti-cancer activities, as well as in vivo efficacy and safety profiling.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-O-cis-p-Coumaroylmaslinic Acid
For researchers, scientists, and drug development professionals, the robust and accurate quantification of novel bioactive compounds is a cornerstone of reliable research and development. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-O-cis-p-Coumaroylmaslinic acid, a naturally occurring triterpenoid with potential therapeutic applications. While specific validated methods for this particular analyte are not widely published, this document synthesizes data from closely related compounds, primarily its parent compound maslinic acid and other triterpenoid saponins, to present a practical comparison of common analytical techniques.
This guide delves into the experimental protocols and performance characteristics of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly sensitive and specific method, and compares it with alternative techniques including HPLC with Ultraviolet detection (HPLC-UV), HPLC with Evaporative Light Scattering Detection (HPLC-ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to provide a clear, data-driven overview to assist in the selection of the most appropriate analytical method for a given research or quality control context.
Data Presentation: A Comparative Analysis of Method Validation Parameters
The following table summarizes the typical validation parameters for the analytical methods discussed. The data presented is a composite from studies on maslinic acid and other structurally similar triterpenoids and saponins, providing a representative performance expectation for the quantification of this compound.
| Validation Parameter | HPLC-MS | HPLC-UV | HPLC-ELSD | GC-MS (for aglycone) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | 0.08 - 1 µg/mL | 0.1 - 1 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/mL | 0.24 - 3 µg/mL | 0.3 - 3 µg/mL | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 94 - 106% | 90 - 110% | 90 - 110% |
| Precision (% RSD) | < 5% | < 5% | < 10% | < 10% |
| Specificity | High (Mass-based) | Moderate | Low | High (Mass-based) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method offers high sensitivity and specificity, making it ideal for the quantification of this compound in complex biological matrices.
a. Sample Preparation (from Plant Material):
-
Extraction: Weigh 1 g of dried and powdered plant material. Extract with 20 mL of methanol at room temperature for 24 hours.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
Hydrolysis (Optional, for total maslinic acid): To a portion of the extract, add an equal volume of 2 M HCl and heat at 80°C for 2 hours to hydrolyze the coumaroyl group.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the extract (or hydrolysate), wash with water, and elute the analyte with methanol.
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 1 mL of the mobile phase.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored Ions (Hypothetical):
-
Parent Ion (SIM): m/z for [M-H]⁻ of this compound.
-
MRM Transition: Parent ion -> characteristic fragment ion (e.g., loss of the coumaroyl group).
-
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A more accessible technique, suitable for quantification when high sensitivity is not a primary concern.
a. Sample Preparation:
-
Follow the same extraction and optional SPE cleanup as described for HPLC-MS.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set at the absorbance maximum of the p-coumaroyl moiety (around 310 nm).
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This detection method is useful for compounds that lack a strong UV chromophore, though it is not the primary choice for this compound which has a UV-active coumaroyl group.
a. Sample Preparation:
-
Follow the same extraction and optional SPE cleanup as described for HPLC-MS.
b. Chromatographic Conditions:
-
Similar to HPLC-UV, but the mobile phase must be volatile (e.g., using formic acid or acetic acid instead of phosphoric acid).
c. ELSD Conditions:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is typically used for the analysis of the aglycone (maslinic acid) after hydrolysis and derivatization due to the low volatility of the intact glycoside.
a. Sample Preparation:
-
Hydrolysis: Perform acid hydrolysis of the extract as described in the HPLC-MS protocol to cleave the coumaroyl group.
-
Extraction: Extract the maslinic acid from the hydrolyzed solution using a non-polar solvent like ethyl acetate.
-
Derivatization: Evaporate the solvent and derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM).
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analytical method validation for this compound.
The Potentiation of Maslinic Acid's Anticancer Activity through Coumaroyl Esterification: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Maslinic acid (MA), a naturally occurring pentacyclic triterpene found in olives, has garnered significant attention for its diverse pharmacological properties, including notable anticancer effects.[1][2] However, to enhance its therapeutic potential, structural modifications have been explored to improve its bioactivity and drug-like properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of maslinic acid and its coumaroyl esters, with a focus on their cytotoxic activities against various cancer cell lines. We present a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in oncology and medicinal chemistry.
Comparative Cytotoxicity: Maslinic Acid vs. Coumaroyl Ester Derivatives
The primary sites for structural modification of the maslinic acid scaffold are the hydroxyl groups at positions C-2 and C-3, and the carboxylic acid group at C-28. Esterification at these positions, particularly with moieties like coumarins, has been shown to significantly enhance cytotoxic potency.
A key finding highlights a maslinic acid-coumarin conjugate where two molecules of coumarin-3-carboxylic acid are attached to the C-2 and C-3 hydroxyl groups of maslinic acid. This disubstituted ester, hereafter referred to as MA-diCou , has demonstrated a dramatic increase in cytotoxicity compared to the parent maslinic acid. The IC50 values of MA and MA-diCou against a panel of cancer cell lines are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Fold Increase in Potency of MA-diCou vs. MA |
| Maslinic Acid (MA) | B16-F10 (Murine Melanoma) | > 60 | > 100-fold |
| HT29 (Human Colon Carcinoma) | ~30 | ~27-fold | |
| Hep G2 (Human Hepatocellular Carcinoma) | > 60 | > 66-fold | |
| MA-diCou (C-2, C-3 Dicoumaroyl Ester) | B16-F10 (Murine Melanoma) | 0.6 | |
| HT29 (Human Colon Carcinoma) | 1.1 | ||
| Hep G2 (Human Hepatocellular Carcinoma) | 0.9 |
Data compiled from Vega-Granados et al., 2021.[3]
These data clearly illustrate that the conjugation of coumarin moieties at the C-2 and C-3 positions of maslinic acid leads to a substantial potentiation of its anticancer activity, with IC50 values shifting from the micromolar to the sub-micromolar range.[3]
Structure-Activity Relationship Summary
The enhanced cytotoxicity of the coumaroyl esters of maslinic acid can be attributed to several factors:
-
Increased Lipophilicity: The addition of the planar and relatively lipophilic coumarin rings can enhance the molecule's ability to traverse cellular membranes, thereby increasing its intracellular concentration at the target sites.
-
Introduction of New Pharmacophores: The coumarin moiety itself is a well-known pharmacophore with a wide range of biological activities, including anticancer properties. Its incorporation into the maslinic acid scaffold can introduce new binding interactions with cellular targets.
-
Modification of the A-Ring: The C-2 and C-3 hydroxyl groups are crucial for the biological activity of maslinic acid. Esterification at these positions appears to be a highly effective strategy for enhancing cytotoxicity, as demonstrated by the potent activity of MA-diCou.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key experiments are provided below.
Synthesis of Maslinic Acid-Coumarin Conjugates
The synthesis of the highly potent C-2, C-3 dicoumaroyl maslinic acid ester (MA-diCou) is achieved through a direct esterification reaction.
Materials:
-
Maslinic Acid (MA)
-
Coumarin-3-carboxylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Maslinic acid and coumarin-3-carboxylic acid (2.2 equivalents) are dissolved in anhydrous DCM.
-
The solution is cooled to 0 °C in an ice bath.
-
DCC (2.2 equivalents) and a catalytic amount of DMAP are added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting suspension is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired MA-diCou conjugate.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of maslinic acid or its coumaroyl esters for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is used to detect apoptosis, a form of programmed cell death.
Procedure:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizing the Molecular Landscape
To better understand the chemical structures, experimental processes, and biological pathways involved, the following diagrams are provided.
References
- 1. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Triterpene–Coumarin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of "3-O-cis-p-Coumaroylmaslinic acid" from different plant genera
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the natural compound "3-O-cis-p-Coumaroylmaslinic acid," a triterpenoid derivative with promising biological activities. This document collates available data on its presence in different plant genera, its biological effects, and the methodologies used for its study. While a direct comparative study of this compound from various sources is not yet available in the scientific literature, this guide synthesizes the existing information to facilitate further research and drug development efforts.
Data Presentation: Quantitative and Biological Activity
| Plant Genus | Species | Plant Part | Biological Activity of this compound | Supporting Experimental Data |
| Miconia | Miconia albicans | Leaves | Potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1][2][3]. | IC50 = 0.46 µM[1][2]. |
| Licania | Licania heteromorpha | Leaves and young branches | Antimicrobial activity against Gram-positive bacteria and yeasts. | Specific MIC values for the pure compound are not provided in the available literature. The compound was active in a microdilution assay. |
| Ziziphus | Ziziphus jujuba (Jujube) | Seeds | The presence of the compound has been confirmed. However, specific biological activity data for the isolated compound is not available. Extracts of the plant show various activities. | The compound was isolated and identified from the seeds. Biological assays were performed on the whole extract. |
| Anisomeles | Anisomeles indica | Not specified in the context of the specific compound. | The presence of the compound has been reported. Extracts of the plant show antimicrobial and anti-inflammatory activities. | Data on the isolated compound's activity is not available. |
| Leptospermum | Leptospermum scoparium | Not specified in the context of the specific compound. | The presence of the compound has been reported. | Further details on its activity from this source are not available. |
| Tetracera | Tetracera boiviniana | Not specified in the context of the specific compound. | The presence of the compound has been reported. | Further details on its activity from this source are not available. |
| Hymenopus | Hymenopus heteromorphus | Not specified in the context of the specific compound. | The presence of the compound has been reported. | Further details on its activity from this source are not available. |
Experimental Protocols
Detailed experimental protocols for a direct comparative analysis of this compound from different plant genera are not available. However, based on the literature for the analysis of triterpenoids and phenolic compounds, a general workflow can be outlined.
Extraction and Isolation
A generalized protocol for the extraction and isolation of this compound from plant material would typically involve the following steps:
-
Sample Preparation: Dried and powdered plant material (e.g., leaves, seeds) is used as the starting material.
-
Extraction: Maceration or Soxhlet extraction is performed using solvents of increasing polarity. Typically, a non-polar solvent like hexane is used first to remove lipids, followed by a medium-polarity solvent like ethyl acetate or chloroform, and finally a polar solvent like methanol. This compound is often found in the ethyl acetate or methanol fractions.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel or Sephadex LH-20. Elution is carried out with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate fractions based on polarity.
-
Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
Quantification
A validated High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector is a common technique for the quantification of this compound.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system is typically employed, often consisting of a mixture of acidified water (e.g., with 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the p-coumaroyl moiety shows maximum absorbance (around 310-320 nm).
-
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Quantification: The concentration of the compound in a sample is determined by comparing its peak area to a calibration curve constructed using a purified standard of this compound.
Signaling Pathway and Experimental Workflow Diagrams
PTP1B Inhibition Signaling Pathway
This compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. Inhibition of PTP1B enhances insulin sensitivity, making it a promising target for the treatment of type 2 diabetes and obesity.
Caption: PTP1B inhibition by this compound enhances insulin signaling.
General Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.
Caption: Workflow for isolation and analysis of the target compound.
Conclusion and Future Directions
This compound is a promising natural product found in a variety of plant genera. The available data, although limited, suggests potent biological activities, particularly as a PTP1B inhibitor. However, to fully realize its therapeutic potential, further research is critically needed.
Future studies should focus on:
-
Quantitative Analysis: Developing and applying standardized methods to quantify the yield of this compound in different plant sources to identify the most abundant and economically viable sources.
-
Comparative Biological Studies: Performing head-to-head comparisons of the biological activities (e.g., PTP1B inhibition, antimicrobial, anti-inflammatory) of the purified compound isolated from different plant genera. This will help determine if the plant source influences its therapeutic efficacy.
-
Mechanism of Action: Further elucidating the molecular mechanisms underlying its various biological activities, including its effects on other signaling pathways beyond PTP1B inhibition.
-
In Vivo Studies: Conducting preclinical and clinical studies to evaluate the safety, efficacy, and pharmacokinetic profile of this compound.
This guide serves as a foundational resource for researchers interested in this compound. By addressing the current knowledge gaps, the scientific community can accelerate the development of this compound as a potential therapeutic agent.
References
A Comparative Guide to the Efficacy of 3-O-cis-p-Coumaroylmaslinic Acid: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3-O-cis-p-Coumaroylmaslinic acid, a naturally occurring triterpenoid. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes the available experimental data, details key experimental protocols, and visualizes relevant biological pathways to facilitate an objective assessment of the compound's therapeutic potential.
In Vitro Efficacy of this compound
This compound has demonstrated noteworthy bioactivity in several in vitro assays. The primary targets identified are Protein Tyrosine Phosphatase 1B (PTP1B) and DNA polymerase beta, alongside antimicrobial properties.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating insulin and leptin signaling pathways. Its inhibition is a key therapeutic strategy for type 2 diabetes and obesity.
Quantitative Data:
| Compound | Target | IC50 Value (μM) | Source |
| This compound | PTP1B | 0.46 | [1][2] |
Experimental Protocol: PTP1B Inhibition Assay
A common method for determining PTP1B inhibitory activity utilizes the colorimetric substrate p-nitrophenyl phosphate (pNPP).
-
Principle: PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of pNP formation.
-
Reagents:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 1 M NaOH)
-
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the PTP1B enzyme in the assay buffer in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is terminated by the addition of the stop solution.
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without the inhibitor).
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway:
Caption: Inhibition of the PTP1B signaling pathway.
Inhibition of DNA Polymerase Beta
DNA polymerase beta (Pol β) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA damage from oxidation and alkylation. Inhibition of Pol β can sensitize cancer cells to DNA-damaging agents.
Quantitative Data:
| Compound | Target | IC50 Value (μM) | Notes |
| 3-O-trans-p-Coumaroylmaslinic acid | DNA Polymerase Beta | 4.2 (with BSA), 2.0 (without BSA) | The trans-isomer shows significant inhibition. |
Experimental Protocol: DNA Polymerase Beta Inhibition Assay
A common method involves measuring the incorporation of labeled nucleotides into a DNA template.
-
Principle: The assay measures the ability of DNA polymerase beta to synthesize a new DNA strand using a template. The incorporation of a labeled deoxynucleoside triphosphate (dNTP), such as [α-³²P]dCTP, is quantified. An inhibitor will reduce the amount of incorporated radioactivity.
-
Reagents:
-
Purified recombinant DNA polymerase beta
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Activated DNA template-primer
-
A mixture of dNTPs, including one radioactively labeled dNTP
-
Test compound
-
-
Procedure:
-
The test compound is incubated with DNA polymerase beta in the assay buffer.
-
The DNA template-primer and dNTP mix are added to initiate the reaction.
-
The reaction is incubated at 37°C.
-
The reaction is stopped, and the unincorporated labeled dNTPs are separated from the DNA (e.g., by precipitation with trichloroacetic acid).
-
The radioactivity incorporated into the DNA is measured using a scintillation counter.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Signaling Pathway:
Caption: Inhibition of the DNA Polymerase Beta in the BER pathway.
Antimicrobial Activity
This compound has been reported to exhibit antimicrobial activity, particularly against Gram-positive bacteria and yeasts. Quantitative data such as Minimum Inhibitory Concentrations (MICs) are often determined using microdilution methods.
In Vivo Efficacy of this compound: A Data Gap
Currently, there is a significant lack of published in vivo efficacy and toxicity studies specifically for this compound. While the compound has been identified in plant extracts that have undergone in vivo testing (e.g., in C. elegans), the specific contribution of this compound to the observed effects has not been elucidated.
Correlation and Comparison with Alternatives
Given the absence of direct in vivo data for this compound, a direct in vitro-in vivo correlation cannot be established at this time. However, we can draw comparisons with its parent compound, maslinic acid, and other PTP1B inhibitors that have been studied in vivo.
Comparison with Maslinic Acid
Maslinic acid, the parent triterpenoid of the title compound, has been more extensively studied in vivo.
Quantitative Data for Maslinic Acid (for comparison):
| Compound | In Vivo Model | Efficacy |
| Maslinic Acid | Streptozotocin-induced diabetic mice | Reduced blood glucose levels, improved renal function. |
| Maslinic Acid | Various cancer xenograft models | Inhibition of tumor growth, induction of apoptosis. |
The esterification with p-coumaric acid in this compound may alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), compared to maslinic acid. This could potentially lead to different in vivo efficacy and toxicity profiles.
Comparison with Other PTP1B Inhibitors
Several other PTP1B inhibitors have progressed to in vivo studies and clinical trials, providing a benchmark for the potential of this therapeutic approach.
Quantitative Data for Alternative PTP1B Inhibitors:
| Compound | Development Stage | In Vivo Efficacy Highlights |
| Trodusquemine (MSI-1436) | Clinical Trials | Allosteric PTP1B inhibitor; showed improvements in glycemic control and body weight in animal models and early clinical trials. |
| DPM-1001 | Preclinical | Orally bioavailable analog of trodusquemine; reduced fat mass and insulin levels in diet-induced obese mice. |
| IONIS-PTP1BRx | Clinical Trials | Antisense oligonucleotide that reduces PTP1B expression; improved glycemic control in patients with type 2 diabetes.[3] |
These alternatives demonstrate that targeting PTP1B can be a viable therapeutic strategy in vivo. The potent in vitro activity of this compound suggests it is a promising candidate for further preclinical in vivo evaluation.
Experimental Workflow and Future Directions
The following workflow outlines the necessary steps to bridge the current data gap for this compound.
Caption: Proposed experimental workflow for this compound.
Conclusion
This compound is a potent in vitro inhibitor of PTP1B, a key target for metabolic diseases. It also shows potential for inhibiting DNA polymerase beta, which could be relevant in oncology. However, the lack of in vivo data represents a critical gap in our understanding of its therapeutic potential. Future research should focus on in vivo pharmacokinetic, efficacy, and toxicity studies to determine if the promising in vitro activity translates into a viable therapeutic agent. The comparative data from maslinic acid and other PTP1B inhibitors suggest that this class of compounds holds promise, warranting further investigation into this compound.
References
Unmasking the Molecular Targets of 3-O-cis-p-Coumaroylmaslinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular targeting profile of 3-O-cis-p-coumaroylmaslinic acid and its geometric isomer, 3-O-trans-p-coumaroylmaslinic acid. By presenting key experimental data, detailed protocols, and visual representations of the associated signaling pathways, this document aims to facilitate a deeper understanding of their distinct mechanisms of action and support further research and development efforts.
Executive Summary
This compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways, making it a promising candidate for research in metabolic diseases and oncology. In contrast, its stereoisomer, 3-O-trans-p-coumaroylmaslinic acid, demonstrates inhibitory activity against DNA polymerase β, a critical enzyme in the DNA base excision repair (BER) pathway. This guide elucidates these distinct molecular targets and provides the foundational data for their comparative evaluation.
Comparative Analysis of Molecular Targets
The primary molecular targets for this compound and its trans-isomer have been identified through in vitro enzymatic assays. The following table summarizes the key quantitative data regarding their inhibitory activities.
| Compound | Molecular Target | Assay Type | IC50 Value (µM) | Reference |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzymatic (p-nitrophenyl phosphate substrate) | 0.46 ± 0.07 | [1][2] |
| DNA Polymerase β | Bioassay-guided fractionation | 15 (in the presence of BSA) | ||
| 3-O-trans-p-Coumaroylmaslinic acid | DNA Polymerase β | Bioassay-guided fractionation | 4.2 (in the presence of BSA) | [3] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Not Reported | Not Reported |
Experimental Protocols
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against human PTP1B.
Principle: This assay measures the enzymatic activity of PTP1B by monitoring the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, is a chromogenic substance that can be quantified by measuring its absorbance at 405 nm. A decrease in absorbance in the presence of the test compound indicates inhibition of PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-nitrophenyl phosphate (pNPP) substrate solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a defined amount of PTP1B enzyme to each well.
-
Add the serially diluted test compound to the respective wells. Include a positive control (a known PTP1B inhibitor) and a negative control (solvent only).
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at the controlled temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.[4][5]
DNA Polymerase β Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against DNA polymerase β.
Principle: This assay measures the ability of DNA polymerase β to synthesize DNA. Inhibition is quantified by a decrease in the incorporation of labeled nucleotides into a DNA strand or by a reduction in a fluorescence-based signal that reports on DNA synthesis.
Materials:
-
Recombinant human DNA polymerase β enzyme
-
DNA polymerase β assay buffer (containing buffer salts, MgCl2, and a reducing agent like DTT)
-
DNA template/primer (e.g., a single-stranded DNA template annealed to a shorter primer)
-
Deoxynucleotide triphosphates (dNTPs), including one labeled nucleotide (e.g., [α-³²P]dCTP or a fluorescently labeled dNTP)
-
Test compound (3-O-trans-p-Coumaroylmaslinic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Microcentrifuge tubes or microplate
-
Method for detecting DNA synthesis (e.g., scintillation counter for radioactivity, fluorescence plate reader)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In microcentrifuge tubes or a microplate, combine the assay buffer, DNA template/primer, and the test compound at various concentrations.
-
Add the DNA polymerase β enzyme to each reaction. Include appropriate controls.
-
Initiate the reaction by adding the dNTP mix (containing the labeled nucleotide).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantify the amount of newly synthesized DNA. For radioactive assays, this may involve precipitating the DNA, collecting it on a filter, and measuring the radioactivity. For fluorescent assays, the fluorescence intensity is measured directly in the plate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Molecular Mechanisms
PTP1B Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of several signaling pathways initiated by receptor tyrosine kinases. Its inhibition by this compound can potentiate the downstream signals, which has significant therapeutic implications.
Caption: PTP1B negatively regulates insulin and leptin signaling.
DNA Polymerase β and the Base Excision Repair (BER) Pathway
DNA polymerase β plays a central role in the base excision repair (BER) pathway, which is essential for repairing damaged DNA bases and maintaining genomic integrity. Inhibition of DNA polymerase β by 3-O-trans-p-coumaroylmaslinic acid can disrupt this repair process.
Caption: Workflow of the Base Excision Repair (BER) pathway.
Conclusion
The distinct molecular targets of this compound and its trans-isomer highlight the profound impact of stereochemistry on biological activity. While the cis isomer presents as a promising lead for targeting PTP1B in metabolic and oncologic disorders, the trans isomer offers a potential avenue for modulating DNA repair pathways. This comparative guide provides a foundational resource for researchers to further explore the therapeutic potential of these natural compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-beta-O-(trans-p-Coumaroyl)maslinic acid | CAS:35482-91-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Cytotoxic Effects of 3-O-cis-p-Coumaroylmaslinic Acid and Betulinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of two natural compounds: 3-O-cis-p-Coumaroylmaslinic acid and betulinic acid. While extensive research has been conducted on the anticancer effects of betulinic acid, data on the cytotoxicity of this compound is notably limited in publicly available scientific literature. This comparison, therefore, summarizes the existing experimental data for betulinic acid and highlights the current knowledge gap regarding this compound, while also touching upon the activities of its parent compound, maslinic acid.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of betulinic acid across a range of human cancer cell lines, as determined by various in vitro studies. No peer-reviewed data on the IC50 values of this compound against cancer cell lines were identified.
Table 1: Cytotoxicity of Betulinic Acid against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| EPG85-257P | Gastric Carcinoma | 2.01 - 6.16 | [1] |
| EPP85-181P | Pancreatic Carcinoma | 3.13 - 7.96 | [1] |
| HepG2 | Hepatocellular Carcinoma | 24.8 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 28.9 | [2] |
| CL-1 | Canine T-cell Lymphoma | 23.50 | [3] |
| CLBL-1 | Canine B-cell Lymphoma | 18.2 | |
| D-17 | Canine Osteosarcoma | 18.59 | |
| MCF-7 | Breast Cancer | 54.97 | |
| HT-29 | Colon Cancer | 84.5 | |
| NCI-H460 | Non-small Cell Lung Cancer | ~13.3 (6.1 µg/mL) |
Note on this compound: Research on this specific compound has primarily focused on its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), with a reported IC50 of 0.46 µM, and its antimicrobial activity.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess cytotoxicity and apoptosis, based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Annexin V and Propidium Iodide (PI) Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of propidium iodide (PI) solution (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Signaling Pathways in Cytotoxicity
Betulinic Acid
Betulinic acid is known to induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway . This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases. Additionally, betulinic acid has been shown to modulate other signaling pathways, including the PI3K/Akt pathway , which is crucial for cell survival, and the Hedgehog signaling pathway , which is involved in cancer cell proliferation and self-renewal. Some studies also suggest its involvement in inducing apoptosis via the extrinsic pathway and by generating reactive oxygen species (ROS).
Caption: Betulinic acid's pro-apoptotic signaling.
This compound
As previously mentioned, there is a lack of data on the specific signaling pathways modulated by this compound in the context of cancer cell cytotoxicity. However, studies on its parent compound, maslinic acid , have shown that it can induce apoptosis through both the intrinsic and extrinsic pathways . Maslinic acid has been reported to activate caspase-8 and caspase-3, leading to apoptosis. Furthermore, it has been shown to induce apoptosis in certain cancer cells through a Ca2+-evoked p38 signaling pathway. It is important to reiterate that these findings are for maslinic acid and may not be directly applicable to its coumaroyl ester derivative.
Caption: General workflow for cytotoxicity testing.
Conclusion
Betulinic acid is a well-documented cytotoxic agent against a variety of cancer cell lines, primarily inducing apoptosis through the mitochondrial pathway and modulating key survival and proliferation signaling pathways. In stark contrast, the cytotoxic effects of this compound against cancer cells remain largely unexplored. While its parent compound, maslinic acid, demonstrates pro-apoptotic activity, further research is imperative to determine if these properties are retained or modified in its coumaroyl ester derivative. This guide underscores the need for comprehensive studies on this compound to ascertain its potential as an anticancer agent and to enable a direct and meaningful comparison with established compounds like betulinic acid.
References
- 1. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of 3-O-cis-p-Coumaroylmaslinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the synergistic effects of the natural compound 3-O-cis-p-Coumaroylmaslinic acid with other therapeutic agents. While direct experimental data on its synergistic combinations are not yet available in the public domain, this document outlines potential avenues of research based on its known biological activities and those of structurally related compounds. We present detailed experimental protocols and data presentation formats to facilitate structured and comparative analysis.
Introduction to this compound
This compound is a natural triterpenoid that has garnered interest for its diverse biological activities.[1][2][3][4] Isolated from plants such as Miconia albicans, it has demonstrated potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, suggesting a role in metabolic disorders.[1] Furthermore, it has shown antimicrobial activity, particularly against Gram-positive bacteria and yeasts. Its parent compound, maslinic acid, has been investigated for its anticancer properties, including the induction of apoptosis and cell cycle arrest.
Potential Synergistic Combinations and Rationale
Based on the known mechanisms of related compounds, we propose investigating the synergistic potential of this compound with the following classes of compounds:
-
Conventional Chemotherapeutic Agents (e.g., Doxorubicin, Cisplatin): Maslinic acid, the parent compound, has been shown to induce apoptosis and cell cycle arrest in cancer cells. Combining this compound with standard chemotherapy could potentially lower the required dosage of the cytotoxic agent, thereby reducing side effects and overcoming drug resistance. The rationale lies in potentially targeting cancer cell survival through multiple, complementary pathways.
-
Targeted Cancer Therapies (e.g., PI3K/AKT/mTOR inhibitors): A study on the combination of oleanolic acid and maslinic acid highlighted synergistic effects in breast cancer cells through the modulation of the PI3K/AKT/mTOR pathway. Given that this compound shares the same maslinic acid backbone, it is plausible that it could also synergize with inhibitors of this critical cell survival and proliferation pathway.
-
Notch Signaling Inhibitors: A structurally similar compound, 3-O-(E)-p-Coumaroylbetulinic acid, has been shown to possess anticancer activity by inhibiting the Notch signaling pathway. Co-administration of this compound with known Notch inhibitors could lead to a more potent anti-cancer effect, particularly in tumors where Notch signaling is a key driver of growth and resistance.
Data Presentation for Synergistic Effect Analysis
To ensure a clear and objective comparison of experimental outcomes, all quantitative data should be summarized in structured tables. Below are templates for recording cell viability and combination index data.
Table 1: Cell Viability (as % of control) after 48h Treatment
| Concentration (µM) | This compound | Compound X | Combination (Fixed Ratio) |
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| IC50 |
Table 2: Combination Index (CI) Values for Synergy Quantification
| Fa (Fraction affected) | CI Value | Interpretation (Synergy < 1, Additive = 1, Antagonism > 1) |
| 0.25 | ||
| 0.50 | ||
| 0.75 | ||
| 0.90 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound.
Cell Viability Assay (MTT or WST-1)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and the compound to be tested for synergy in DMSO. Serially dilute the compounds to the desired concentrations in a cell culture medium.
-
Treatment: Treat the cells with this compound alone, the second compound alone, and the combination of both at various concentrations (typically in a fixed ratio based on their individual IC50 values). Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT/WST-1 Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt-1) reagent to each well and incubate for 2-4 hours.
-
Measurement: For MTT, solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm. For WST-1, measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and the combination. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat them with the compounds alone and in combination at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, p-AKT, total AKT, p-mTOR, total mTOR) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by maslinic acid derivatives and a proposed experimental workflow.
Caption: Potential modulation of the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for assessing synergistic effects.
Conclusion
While the synergistic effects of this compound are yet to be experimentally validated, its chemical structure and the known activities of related triterpenoids suggest a high potential for beneficial interactions with existing therapeutic agents. This guide provides a robust framework for researchers to systematically investigate these potential synergies. The proposed experimental protocols and data management structures are designed to yield clear, comparable, and actionable results, paving the way for the development of novel and more effective combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-O-cis-p-Coumaroyl maslinic acid | Bacterial | 69297-40-1 | Invivochem [invivochem.com]
- 3. PhytoBank: Showing 3-O-cis-Cumaroylmaslininsaeure (PHY0133087) [phytobank.ca]
- 4. 3-O-cis-Coumaroylmaslinic acid | C39H54O6 | CID 5316120 - PubChem [pubchem.ncbi.nlm.nih.gov]
cross-validation of "3-O-cis-p-Coumaroylmaslinic acid" bioactivity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the bioactivity of 3-O-cis-p-Coumaroylmaslinic acid across different cell lines. While direct, publicly available quantitative comparisons of its cytotoxic effects are limited, this document outlines the established methodologies and known cellular targets to facilitate objective internal evaluation and comparison with other potential therapeutic agents.
Introduction
This compound is a naturally occurring triterpenoid that has been isolated from various plant sources, including the fruits of Ziziphus jujuba.[1][2][3][][5] Triterpenoids as a class are recognized for their diverse biological activities, including cytotoxic effects against cancer cell lines. This guide focuses on the experimental procedures to validate and compare the bioactivity of this compound, particularly its anti-proliferative and cytotoxic properties.
Bioactivity Profile of this compound
Initial studies have identified this compound as a compound with potential bioactivity. Its cytotoxicity has been investigated against a panel of human cancer cell lines, indicating its potential as a subject for further drug development.
Cell Line Screening for Cytotoxicity
| Cell Line | Cancer Type | Bioassay Method |
| K562 | Chronic Myelogenous Leukemia | Sulforhodamine B (SRB) Assay |
| B16(F-10) | Murine Melanoma | Sulforhodamine B (SRB) Assay |
| SK-MEL-2 | Human Melanoma | Sulforhodamine B (SRB) Assay |
| PC-3 | Prostate Cancer | Sulforhodamine B (SRB) Assay |
| LOX-IMVI | Melanoma | Sulforhodamine B (SRB) Assay |
| A549 | Lung Carcinoma | Sulforhodamine B (SRB) Assay |
Data derived from studies investigating triterpenoids from Ziziphus jujuba.
Experimental Protocols
To ensure reproducibility and enable objective comparison, detailed and standardized experimental protocols are essential.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for screening the cytotoxicity of chemical compounds.
Materials:
-
96-well plates
-
Cells of interest (e.g., A549, K562, etc.)
-
Complete cell culture medium
-
This compound (and other test compounds)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds. Include a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blot Analysis for MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Investigating the phosphorylation status of key MAPK proteins like ERK, JNK, and p38 can provide insights into the mechanism of action of this compound.
Materials:
-
Cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK and total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on MAPK signaling.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of this compound using the SRB assay.
Representative MAPK Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target for triterpenoids.
References
comparing the anti-inflammatory effects of "3-O-cis-p-Coumaroylmaslinic acid" and tormentic acid esters
A Comparative Guide to the Anti-inflammatory Effects of 3-O-cis-p-Coumaroylmaslinic Acid and Tormentic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of two classes of natural compounds: this compound and tormentic acid esters. Due to the limited direct research on the anti-inflammatory effects of this compound, this guide infers its potential activities based on the well-documented effects of its parent compounds, maslinic acid and p-coumaric acid. This comparison is juxtaposed with the experimentally determined anti-inflammatory effects of tormentic acid and its coumaroyl esters.
Executive Summary
Tormentic acid and its esters, particularly the 3-O-trans-p-coumaroyl ester, have demonstrated significant anti-inflammatory activity by reducing reactive oxygen species (ROS) and nitric oxide (NO) production, downregulating pro-inflammatory cytokines, and inhibiting the NF-κB signaling pathway.[1][2] While direct evidence for the anti-inflammatory action of this compound is currently unavailable, studies on maslinic acid and p-coumaric acid suggest it likely possesses anti-inflammatory properties, also potentially mediated through the inhibition of the NF-κB pathway and reduction of inflammatory mediators.[3][4][5] Further empirical studies are necessary to validate the inferred activities of this compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the anti-inflammatory effects of tormentic acid esters, maslinic acid, and p-coumaric acid.
Table 1: Effects on Inflammatory Mediators
| Compound | Experimental Model | Key Inflammatory Mediators Inhibited | Quantitative Data (e.g., IC50) |
| 3-O-trans-p-Coumaroyltormentic acid (trans-TACE) | LPS-stimulated THP-1 macrophages | TNFα, IL-8, CCL2, CXCL5, CXCL11 | Significantly decreased protein levels compared to tormentic acid. |
| AAPH-induced Caco-2 and THP-1 cells | Reactive Oxygen Species (ROS) | Significantly inhibited ROS production (p < 0.0001). | |
| LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) | Significantly reduced NO levels compared to tormentic acid. | |
| Maslinic Acid (MA) | LPS-stimulated murine peritoneal macrophages | Nitric Oxide (NO), iNOS, IL-6, TNF-α | Significantly suppressed production. |
| LPS-stimulated rat cortical astrocytes | Nitric Oxide (NO), TNF-α, COX-2, iNOS | Concentration-dependent inhibition. | |
| LPS-injected mice | TNF-α, iNOS in lung tissue | Significantly downregulated levels. | |
| p-Coumaric Acid (p-CA) | LPS-stimulated RAW264.7 macrophages | iNOS, COX-2, IL-1β, TNF-α | Significantly inhibited mRNA and/or protein expression. |
| Adjuvant-induced arthritic rats | TNF-α | Significant decrease in expression. | |
| Collagen-induced arthritis model rats | TNF-α, IL-6 | Decreased serum levels. |
Table 2: Effects on Signaling Pathways
| Compound | Experimental Model | Key Signaling Pathway Modulated | Effect |
| 3-O-trans-p-Coumaroyltormentic acid (trans-TACE) | TLR4-dependent and -independent HEK-Blue reporter cells | NF-κB | Inhibited activation. |
| Maslinic Acid (MA) | LPS-stimulated HUVECs | NF-κB, STAT-1 | Reduced NF-κB-luciferase activity and STAT-1 phosphorylation. |
| LPS-stimulated rat cortical astrocytes | NF-κB | Attenuated translocation of p65 to the nucleus and prevented IκBα phosphorylation. | |
| p-Coumaric Acid (p-CA) | LPS-stimulated RAW264.7 macrophages | NF-κB, MAPKs (ERK1/2) | Suppressed the phosphorylation of IκB and ERK1/2. |
Experimental Protocols
Determination of Nitric Oxide (NO) Production
The Griess assay is a common method to quantify NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW264.7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the cell culture medium, and the cells are incubated for 24 hours.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
NF-κB Activation Assay (Reporter Gene Assay)
This assay measures the activity of the NF-κB transcription factor.
-
Cell Line: HEK-Blue™ cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are used.
-
Treatment and Stimulation: Cells are treated with the test compounds and then stimulated with an NF-κB activator (e.g., LPS for TLR4-dependent activation or a specific agonist for TLR4-independent activation).
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for NF-κB activation and subsequent SEAP expression.
-
Detection: The SEAP levels in the supernatant are determined using a detection reagent like QUANTI-Blue™, which turns purple in the presence of SEAP. The absorbance is read at 620-655 nm.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in the anti-inflammatory effects of these compounds and a typical experimental workflow for their evaluation.
Caption: The NF-κB signaling pathway and points of inhibition by the compounds.
Caption: A generalized experimental workflow for assessing anti-inflammatory activity.
Conclusion
The esterification of tormentic acid with p-coumaric acid appears to enhance its anti-inflammatory properties, with the trans-isomer showing potent inhibition of key inflammatory pathways. While direct experimental data on this compound is lacking, the known anti-inflammatory effects of maslinic acid and p-coumaric acid provide a strong rationale for its investigation as a potential anti-inflammatory agent. Both maslinic acid and p-coumaric acid have been shown to suppress the NF-κB pathway, a central regulator of inflammation. Future research should focus on directly evaluating the anti-inflammatory efficacy of this compound and its isomers to determine if the esterification of maslinic acid with p-coumaric acid also leads to enhanced bioactivity. Such studies would be crucial for the development of novel anti-inflammatory therapeutics from natural sources.
References
- 1. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maslinic Acid Ameliorates Inflammation via the Downregulation of NF-κB and STAT-1 [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Anti-inflammatory and anti-arthritic effects of pentacyclic triterpenoids maslinic acid through NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-O-cis-p-Coumaroylmaslinic Acid: A Step-by-Step Guide
For Immediate Reference: Waste Classification and Disposal Summary
This guide provides essential safety and logistical information for the proper disposal of 3-O-cis-p-Coumaroylmaslinic acid, a naturally derived compound utilized in scientific research. While its parent compound, maslinic acid, is not classified as hazardous, a cautious approach to disposal is recommended due to the presence of the p-coumaroyl moiety and the absence of a specific Safety Data Sheet (SDS) for the derivative. All disposal procedures should align with local, state, and federal regulations, and the guidelines established by your institution's Environmental Health and Safety (EHS) department.
| Waste Type | Container | Labeling | Disposal Route |
| Solid this compound | Sealable, chemically compatible container (e.g., amber glass or polyethylene) | "Hazardous Waste," "Solid Chemical Waste," full chemical name, and associated hazards (e.g., "Irritant") | EHS-managed hazardous waste pickup |
| Contaminated Labware (e.g., gloves, weighing paper) | Designated solid waste container lined with a chemically resistant bag | "Hazardous Waste," "Solid Chemical Waste," and a general description of contents | EHS-managed hazardous waste pickup |
| Solutions of this compound | Sealable, chemically compatible container (e.g., glass or polyethylene) | "Hazardous Waste," "Liquid Chemical Waste," full chemical name, solvent(s), and approximate concentration | EHS-managed hazardous waste pickup |
| Empty Stock Containers | Original container | Deface or remove original label | Dispose of as regular trash after ensuring it is empty and rinsed (if required by EHS) |
Pre-Disposal and Handling Protocols
Prior to beginning any work that will generate waste, it is crucial to establish a clear disposal plan. Researchers and laboratory personnel should be familiar with the potential hazards and the appropriate emergency procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
Waste Minimization:
To reduce the volume of chemical waste, order only the necessary quantities of this compound for your experiments.
Step-by-Step Disposal Procedure
The following workflow outlines the mandatory steps for the safe disposal of this compound and associated materials.
Caption: Disposal workflow from generation to final disposal.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound, as well as grossly contaminated items such as weighing boats or paper, should be collected in a designated, sealable container.
-
Contaminated Labware: Disposable items with minimal residual contamination (e.g., gloves, bench paper) should be placed in a separate, clearly marked container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealable, and chemically compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.
2. Container Labeling:
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The physical state (solid or liquid)
-
For liquids, the solvent composition and approximate concentration of the compound.
-
An indication of the potential hazards (e.g., "Irritant").
3. Temporary Storage:
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and clearly marked. Ensure that incompatible waste types are segregated to prevent accidental reactions.
4. Final Disposal:
-
Do not dispose of this compound in the regular trash or down the drain.
-
Once a waste container is full or has been in storage for a designated period (typically 6-12 months, check with your EHS), arrange for its collection by your institution's Environmental Health and Safety department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Procedures
Spill Response:
In the event of a spill, the following steps should be taken:
-
Alert others: Inform personnel in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Ventilate: Increase ventilation to the area by opening a fume hood sash.
-
Containment: For small spills of the solid compound, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For liquid spills, absorb the material with a chemical spill kit or inert absorbent material and place it in the solid hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Personal Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for detailed guidance.
Essential Safety and Logistics for Handling 3-O-cis-p-Coumaroylmaslinic Acid
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving 3-O-cis-p-Coumaroylmaslinic acid.
| Activity | Required PPE | Additional Recommendations |
| Weighing and Aliquoting (Solid Form) | - Safety glasses with side shields[1][2] - Nitrile gloves[3] - Laboratory coat[2][4] - Dust mask (N95 or equivalent) | - Work within a chemical fume hood or a ventilated enclosure to minimize dust inhalation. |
| Dissolving and Solution Preparation | - Safety goggles - Nitrile gloves (consider double gloving) - Laboratory coat | - Handle solutions within a chemical fume hood. - Use a face shield if there is a risk of splashing. |
| Handling Solutions (e.g., cell culture, assays) | - Safety glasses with side shields - Nitrile gloves - Laboratory coat | - Be mindful of potential splashes and work over a contained area. |
| Large-Scale Operations (>1 L) | - Safety goggles and a face shield - Heavy-duty nitrile or butyl rubber gloves - Chemical-resistant apron over a laboratory coat | - Conduct these operations in a designated and well-ventilated area, preferably a walk-in fume hood. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will enhance safety and experimental reproducibility.
Pre-Handling Preparation:
-
Review Safety Information: Before beginning any work, thoroughly read and understand the available safety information for similar compounds and general acid handling protocols.
-
Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
-
Prepare Workspace: Designate a clean and uncluttered area for handling the compound, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are accessible.
-
Gather Materials: Have all necessary equipment and reagents for the experiment, as well as spill cleanup materials, readily at hand.
Handling the Solid Compound:
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat or paper. To prevent the generation of dust, avoid rapid movements and pouring from a significant height.
-
Transfer: Use a spatula to transfer the solid to the appropriate vessel for dissolution.
Solution Preparation:
-
Solvent Addition: Slowly add the chosen solvent to the solid compound while gently stirring or swirling to facilitate dissolution.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and any relevant hazard warnings.
Post-Handling Procedures:
-
Decontamination: Clean all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and then soap and water.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of chemical waste is critical to protect the environment and comply with institutional and regulatory requirements.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated weigh boats, etc.) | - Collect in a clearly labeled, sealed container designated for solid chemical waste. - Dispose of through your institution's hazardous waste management program. |
| Liquid Waste (solutions containing the compound) | - Collect in a labeled, sealed, and chemically compatible container for liquid hazardous waste. - Do not pour down the drain. - Dispose of through your institution's hazardous waste management program. |
| Contaminated Sharps (needles, scalpels) | - Place in a designated sharps container. - Dispose of as hazardous sharps waste. |
| Contaminated PPE (gloves, disposable lab coats) | - Place in a designated hazardous waste bag and dispose of according to your institution's guidelines. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
